Pentadecylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
pentadecylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRNEODMTPGRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051860 | |
| Record name | Pentadecylbenzene | |
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Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 22 deg C; [HSDB] Liquid; [MSDSonline], Solid | |
| Record name | Pentadecylbenzene | |
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Boiling Point |
373 °C | |
| Record name | PENTADECYLBENZENE | |
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Density |
0.8548 @ 20 °C | |
| Record name | PENTADECYLBENZENE | |
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Vapor Pressure |
0.0000072 [mmHg], 7.2X10-6 mm Hg @ 25 °C | |
| Record name | Pentadecylbenzene | |
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CAS No. |
2131-18-2, 68890-99-3 | |
| Record name | Pentadecylbenzene | |
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| Record name | n-Pentadecylbenzene | |
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| Record name | Benzene, mono-C10-16-alkyl derivs. | |
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| Record name | Benzene, pentadecyl- | |
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| Record name | Benzene, mono-C10-16-alkyl derivs. | |
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| Record name | PENTADECYLBENZENE | |
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Melting Point |
22 °C | |
| Record name | PENTADECYLBENZENE | |
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| Record name | Pentadecylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Long-Chain Alkylbenzene
Pentadecylbenzene, a long-chain alkylbenzene, represents a class of organic compounds with significant industrial history and evolving applications in modern chemical synthesis.[1][2] Initially prominent as precursors to detergents, their unique physicochemical properties, stemming from the interplay between a hydrophobic pentadecyl chain and a hydrophilic benzene ring, make them valuable intermediates in the synthesis of a variety of more complex molecules.[1][2] This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, purification, and analysis. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in diverse settings.
Section 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective handling, application, and manipulation in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and the appropriate analytical techniques for its characterization.
Molecular and Physical Characteristics
This compound is a C21 hydrocarbon, consisting of a linear fifteen-carbon alkyl chain attached to a benzene ring.[3] This structure imparts a significant nonpolar character to the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₆ | [3] |
| Molecular Weight | 288.52 g/mol | [3] |
| CAS Number | 2131-18-2 | [3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Melting Point | 22 °C | [3] |
| Boiling Point | 373 °C | [3] |
| Density | 0.856 g/cm³ at 20 °C | [3] |
| Vapor Pressure | 2.01 x 10⁻⁵ mmHg at 25 °C | [3] |
| Refractive Index (n20/D) | 1.482 | [3] |
| Flash Point | 167.4 °C | [3] |
Solubility Profile
The long alkyl chain of this compound governs its solubility, making it highly soluble in nonpolar organic solvents and practically insoluble in water.[5] Understanding its solubility is critical for selecting appropriate solvents for reactions, extractions, and purification.
| Solvent | Predicted Solubility | Rationale |
| Hexane, Toluene | High | The nonpolar nature of both the solute and the solvent leads to favorable London dispersion forces, promoting dissolution. The aromatic character of toluene further enhances solubility. |
| Diethyl Ether | High | The nonpolar alkyl groups of diethyl ether can effectively solvate the pentadecyl chain. |
| Acetone, Ethyl Acetate | Moderate | These polar aprotic solvents can induce some dipole interactions with the benzene ring, but the long alkyl chain limits overall solubility. |
| Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group in these protic solvents makes them poor solvents for the highly nonpolar this compound. However, some solubility is observed due to the interaction of the alcohol's alkyl chain with the solute. |
| Water | Insoluble | The significant difference in polarity and the inability of this compound to form hydrogen bonds with water molecules result in negligible solubility.[6] |
Section 2: Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This method avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations with long-chain alkyl halides.[7]
Sources
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Synthesis of Pentadecylbenzene via Friedel-Crafts Alkylation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pentadecylbenzene, a long-chain alkylbenzene, through the Friedel-Crafts alkylation reaction. This document delves into the underlying mechanistic principles, provides a detailed experimental protocol, and outlines the analytical techniques for the characterization of the final product. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering field-proven insights to ensure technical accuracy and reproducibility. We will explore the nuances of electrophilic aromatic substitution, the challenges posed by carbocation rearrangements and polyalkylation, and strategies to mitigate these issues, thereby providing a self-validating system for the successful synthesis of this compound.
Introduction: The Significance of this compound and the Friedel-Crafts Alkylation Approach
This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a fifteen-carbon alkyl chain attached to a benzene ring.[1][2] Long-chain alkylbenzenes are crucial intermediates in the production of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and other cleaning products.[3] Beyond their industrial importance, the synthesis of specifically tailored long-chain alkylbenzenes is of interest in medicinal chemistry and materials science for the development of novel compounds with specific hydrophobic and aromatic properties.
The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a primary method for attaching alkyl substituents to an aromatic ring.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent, typically an alkyl halide or an alkene, reacts with an aromatic compound in the presence of a Lewis acid catalyst.[5] This guide will focus on the synthesis of this compound by the alkylation of benzene using either 1-pentadecene or a 1-pentadecyl halide as the alkylating agent, with a strong emphasis on the practical aspects and theoretical underpinnings of this transformation.
The Mechanism of Friedel-Crafts Alkylation: A Stepwise Perspective
The Friedel-Crafts alkylation of benzene is a classic example of an electrophilic aromatic substitution reaction.[6] The reaction mechanism can be dissected into three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the alkylating agent.
-
With an Alkyl Halide (e.g., 1-Chloropentadecane): The chlorine atom of the alkyl halide coordinates with the Lewis acid, forming a highly polarized complex that can dissociate to form a carbocation. For primary alkyl halides, the formation of a discrete carbocation is less favorable, and the reaction may proceed through an SN2-like attack by the aromatic ring on the polarized complex.[7]
-
With an Alkene (e.g., 1-Pentadecene): The alkene is protonated by a Brønsted acid or a Lewis acid-cocatalyst complex to generate a carbocation. This is a common route in industrial applications.[3]
-
-
Electrophilic Attack on the Benzene Ring: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ anion formed in the initial step, removes a proton from the carbon atom bearing the new alkyl group. This restores the aromaticity of the benzene ring and regenerates the Lewis acid catalyst, completing the catalytic cycle.[6]
Caption: The three-step mechanism of Friedel-Crafts alkylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzene (anhydrous)
-
1-Chloropentadecane (or 1-bromopentadecane)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Hexane (for chromatography)
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, place anhydrous benzene (a significant excess is recommended to minimize polyalkylation, e.g., 10 equivalents).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the alkyl halide) in portions with stirring.
-
Addition of Alkylating Agent: Dissolve 1-chloropentadecane (1 equivalent) in a small amount of anhydrous benzene and add it to the addition funnel. Add the solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Characterization of this compound
Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected analytical data for n-pentadecylbenzene.
| Property | Value |
| Molecular Formula | C₂₁H₃₆ |
| Molecular Weight | 288.51 g/mol [2] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | ~373 °C[10] |
| Melting Point | ~22 °C |
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show the following signals:
-
δ 7.10-7.30 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted benzene ring.
-
δ 2.60 ppm (t, 2H): A triplet for the two benzylic protons (-CH₂-) adjacent to the aromatic ring.
-
δ 1.55-1.65 ppm (m, 2H): A multiplet for the two protons on the carbon beta to the ring.
-
δ 1.25 ppm (br s, 24H): A broad singlet or unresolved multiplet for the twelve methylene groups of the alkyl chain.
-
δ 0.88 ppm (t, 3H): A triplet for the terminal methyl group protons.
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit characteristic peaks for the aromatic and aliphatic carbons:
-
~δ 142.9 ppm: Quaternary aromatic carbon attached to the alkyl chain.
-
~δ 128.4 ppm: Aromatic CH carbons.
-
~δ 125.6 ppm: Aromatic CH carbons.
-
~δ 36.1 ppm: Benzylic carbon (-CH₂-).
-
~δ 31.9, 29.7, 29.6, 29.3, 22.7 ppm: Methylene carbons of the alkyl chain.
-
~δ 14.1 ppm: Terminal methyl carbon.
-
4.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic fragmentation pattern for long-chain alkylbenzenes.
-
Molecular Ion (M⁺): A peak at m/z 288, corresponding to the molecular weight of this compound.[11]
-
Base Peak: The most intense peak is expected at m/z 91 , corresponding to the formation of the highly stable tropylium ion ([C₇H₇]⁺) via benzylic cleavage.
-
Other Significant Fragments:
-
m/z 105 ([C₈H₉]⁺): Resulting from cleavage at the beta-position to the ring.
-
m/z 92 ([C₇H₈]⁺): Often observed due to a McLafferty-type rearrangement.
-
A series of fragment ions separated by 14 amu (CH₂) corresponding to the loss of alkyl fragments from the chain.
-
Caption: Key fragmentation pathways of this compound in EI-MS.
Causality Behind Experimental Choices and Overcoming Challenges
5.1. Carbocation Rearrangement: The Quest for Linearity
A significant challenge in Friedel-Crafts alkylation with long-chain alkylating agents is the propensity for carbocation rearrangement.[4] The initially formed primary carbocation (from 1-chloropentadecane) or secondary carbocation (from 1-pentadecene) can undergo hydride shifts to form more stable internal secondary carbocations. This results in a mixture of isomeric products where the phenyl group is attached at various positions along the alkyl chain, rather than exclusively at the terminus.
Mitigation Strategies:
-
Choice of Catalyst: While AlCl₃ is a strong and effective catalyst, its high activity can promote rearrangements. Milder Lewis acids or solid acid catalysts like zeolites can offer improved selectivity for the linear product, albeit sometimes at the cost of lower reactivity.[3]
-
Reaction Temperature: Lowering the reaction temperature can disfavor the rearrangement process, which typically has a higher activation energy than the initial alkylation.
5.2. Polyalkylation: A Competing Reaction
The alkyl group introduced onto the benzene ring is an activating group, making the product, this compound, more nucleophilic than the starting material, benzene.[7] This can lead to further alkylation of the product, resulting in di- and tri-substituted byproducts.
Mitigation Strategy:
-
Excess Benzene: Using a large excess of benzene as the solvent and reactant shifts the reaction equilibrium towards mono-alkylation by increasing the probability of the electrophile reacting with a benzene molecule rather than a this compound molecule.
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a robust and well-established method that provides a valuable platform for accessing long-chain alkylated aromatic compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate analytical characterization are paramount for achieving a successful and reproducible synthesis. By addressing the inherent challenges of carbocation rearrangement and polyalkylation through strategic experimental design, researchers can effectively synthesize high-purity this compound for a variety of applications in both industrial and academic settings.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16476, this compound. Retrieved from [Link].
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LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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Clark, J. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. Retrieved from [Link].
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link].
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link].
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Cutright, J. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. NIST Chemistry WebBook. Retrieved from [Link].
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An In-depth Technical Guide to Pentadecylbenzene: Properties, Synthesis, and Advanced Applications
This guide provides a comprehensive technical overview of pentadecylbenzene, a long-chain alkylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, detailed synthesis protocols, and explores potential applications in advanced therapeutic systems. Our focus is on the causality behind experimental choices and the establishment of self-validating methodologies, grounded in authoritative scientific literature.
Core Molecular and Physical Characteristics
This compound, also known as 1-phenylpentadecane, is an aromatic hydrocarbon characterized by a fifteen-carbon alkyl chain attached to a benzene ring. This structure imparts significant hydrophobicity, which governs its physical properties and interactions in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2131-18-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₁H₃₆ | [1][2][3] |
| Molecular Weight | 288.51 g/mol | [1][2][4] |
| Melting Point | 22 °C | [1] |
| Boiling Point | 373 °C | [1][6] |
| Density | 0.856 g/cm³ | [1] |
| Flash Point | 167.4 °C | [1] |
| Refractive Index (n20/D) | 1.482 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 7.32 | [1] |
These properties, particularly its high LogP value, indicate poor water solubility and a preference for nonpolar environments. This is a critical consideration for its handling, formulation, and potential biological applications.
Synthesis of this compound via Friedel-Crafts Alkylation
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene.[7] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent (such as an alkyl halide or an alkene) with benzene in the presence of a Lewis acid catalyst.[8][9] The catalyst enhances the electrophilicity of the alkylating agent, facilitating the attack by the nucleophilic benzene ring.[9][10]
Causality of Experimental Choices
-
Choice of Alkylating Agent : 1-Pentadecene is a suitable and reactive alkene for this purpose. Alternatively, 1-chloropentadecane could be used. The double bond in the alkene is protonated by the acid catalyst to form a secondary carbocation, which then acts as the electrophile.[8]
-
Choice of Catalyst : A strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is essential to activate the alkylating agent.[9] For alkenes, a protic acid like sulfuric acid can also be used.[8]
-
Reaction Conditions : The reaction is typically carried out at a moderate temperature to control the rate of reaction and minimize side products. Anhydrous conditions are crucial as the Lewis acid catalysts react vigorously with water.
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of this compound from benzene and 1-pentadecene.
-
Reactor Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Reagent Charging : The flask is charged with anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene, which serves as both reactant and solvent.
-
Addition of Alkylating Agent : 1-Pentadecene is added dropwise from the dropping funnel to the stirred benzene-catalyst mixture at room temperature. The addition should be slow to control the exothermic reaction.
-
Reaction : After the addition is complete, the mixture is gently heated to reflux for several hours to ensure the reaction goes to completion.
-
Quenching : The reaction mixture is cooled to room temperature and then slowly poured over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride and separates the organic and aqueous layers.
-
Workup and Purification : The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate. The solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
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solubility of pentadecylbenzene in common organic solvents
An In-Depth Technical Guide to the Solubility of Pentadecylbenzene in Common Organic Solvents
Abstract
This compound is a long-chain alkylbenzene characterized by a 15-carbon alkyl chain attached to a phenyl group. Its highly non-polar and lipophilic nature dictates its solubility profile, making it a subject of interest in fields ranging from industrial lubricants to pharmaceutical sciences, where it can serve as a model for hydrophobic interactions. This technical guide provides a comprehensive analysis of the . While extensive quantitative solubility data is not widely published, this document synthesizes foundational chemical principles, physicochemical property data, and established theoretical frameworks to predict and explain its behavior. We delve into the intermolecular forces governing solubility, provide a predicted solubility profile across various solvent classes, and present a detailed, self-validating experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of large, hydrophobic molecules.
Introduction to this compound: Structure and Physicochemical Profile
This compound (C₂₁H₃₆) is an aromatic hydrocarbon belonging to the class of linear alkylbenzenes (LABs).[1] Its molecular structure consists of two distinct moieties: a hydrophilic, aromatic benzene ring and a large, hydrophobic pentadecyl (C₁₅H₃₁) alkyl chain. This amphipathic character is heavily skewed by the long alkyl group, rendering the overall molecule significantly non-polar and lipophilic.
The primary industrial application of related long-chain alkylbenzenes is as chemical intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are key ingredients in detergents.[1] In a research context, its well-defined structure and strong hydrophobicity make it an excellent model compound for studying:
-
Formulations of poorly soluble active pharmaceutical ingredients (APIs).
-
Drug-membrane interactions and the behavior of molecules in lipid environments.
-
Environmental fate and transport of non-polar contaminants.[2]
A summary of its key physicochemical properties is presented in Table 1. The high octanol-water partition coefficient (LogP) and negligible predicted water solubility underscore its profound hydrophobicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₆ | [3] |
| Molecular Weight | 288.51 g/mol | [3] |
| Appearance | Liquid (at standard conditions) | [4] |
| Melting Point | 22 °C | [5][6] |
| Boiling Point | 373 °C (at 760 mmHg) | [5] |
| Density | ~0.856 g/cm³ (at 20-25 °C) | [5] |
| Octanol-Water Partition Coeff. (XLogP3) | 10.4 | [3][5] |
| Predicted Water Solubility | 7.7 x 10⁻⁶ g/L | [6] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 0 | [5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the fundamental thermodynamic principle "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur favorably, the energy required to break existing solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The solubility of this compound is dictated by the following forces:
-
London Dispersion Forces (LDF): As a large molecule with many electrons, this compound exhibits significant LDFs. These are the primary forces of attraction it can experience with other molecules. Non-polar solvents also rely on LDFs.
-
π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with other aromatic molecules, such as benzene or toluene.
-
Dipole-Dipole and Hydrogen Bonding: this compound lacks a significant dipole moment and cannot act as a hydrogen bond donor or acceptor.[5] Therefore, it cannot effectively interact with polar or protic solvents that have strong dipole-dipole forces and extensive hydrogen-bonding networks.
Dissolving this compound in a polar solvent like ethanol or water is energetically unfavorable because it would require disrupting the strong hydrogen bonds of the solvent without offering a comparable energetic return.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile of this compound
-
Non-polar Solvents: this compound is expected to be highly soluble or completely miscible in non-polar solvents. The intermolecular forces (LDFs) of the solute and solvent are perfectly matched, leading to a favorable enthalpy of mixing. Aromatic solvents offer the additional benefit of π-π stacking interactions with the benzene ring.
-
Polar Aprotic Solvents: These solvents possess a dipole moment but do not have hydrogen bond donors. While they are more polar than hydrocarbons, the large, non-polar alkyl chain of this compound will limit its solubility. Moderate to low solubility is expected, decreasing as the polarity of the solvent increases.
-
Polar Protic Solvents: These solvents, characterized by strong hydrogen-bonding networks, are poor solvents for this compound. The energy cost of creating a cavity in the solvent for the large, non-polar solute is too high. Solubility is expected to be very low to negligible.
Table 2 provides a summary of the predicted solubility of this compound in various common organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane / Heptane | Non-polar Aliphatic | Miscible | "Like dissolves like"; dominant interactions are London Dispersion Forces for both solute and solvent. |
| Toluene / Benzene | Non-polar Aromatic | Miscible | Excellent match of LDFs, with favorable π-π stacking interactions between aromatic rings. |
| Chloroform (CHCl₃) | Non-polar | Soluble | Primarily driven by LDFs; chloroform is an effective solvent for many non-polar and moderately polar organic compounds. |
| Diethyl Ether (Et₂O) | Non-polar | Soluble | Although slightly polar, it is a good solvent for hydrocarbons due to its dominant non-polar character. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | The cyclic ether structure provides some polarity which is mismatched with the solute's non-polar nature. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Very Sparingly Soluble | The strong dipole of the ketone group makes it a poor solvent for large non-polar molecules.[7] |
| Ethyl Acetate | Polar Aprotic | Very Sparingly Soluble | Similar to acetone, the polar ester group limits solubility of the large alkyl chain. |
| Ethanol / Methanol | Polar Protic | Insoluble | The strong hydrogen-bonding network of the alcohol resists disruption by the non-polar solute.[7][8] |
| Water (H₂O) | Polar Protic | Insoluble | Extreme mismatch in polarity and intermolecular forces; confirmed by predicted low water solubility.[6] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a rigorously controlled experimental protocol is required. The Saturation Shake-Flask (SSF) method is the gold-standard technique for determining the equilibrium solubility of compounds.[3] It is a self-validating system because the continued presence of excess solid solute at the end of the experiment confirms that the solution has reached saturation.
Protocol: Isothermal Saturation Shake-Flask Method
-
Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. "Excess" means enough solid will remain undissolved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required depends on the dissolution rate and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand in the temperature bath without agitation for a settling period (e.g., 18-24 hours) to allow undissolved material to sediment.[4]
-
Alternatively, for faster separation, centrifuge the vials at the same constant temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. Ensure no solid material is transferred.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and bring the concentration into the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method. Gas Chromatography with Mass Spectrometry (GC-MS) is ideal due to the compound's volatility and hydrocarbon nature.
-
Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or molarity (mol/L).
-
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commercial uses and industrial applications of pentadecylbenzene
An In-depth Technical Guide to the Commercial Uses and Industrial Applications of Pentadecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a linear alkylbenzene (LAB), serves as a crucial chemical intermediate in various industrial processes. This technical guide provides a comprehensive overview of its primary commercial uses, focusing on its role as a precursor to surfactants and its application in industrial lubricants. The document details the synthesis and manufacturing of this compound, explores the mechanisms behind its key applications, and discusses its health and safety profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this significant industrial chemical.
Introduction to this compound
This compound (C₂₁H₃₆) is an organic compound classified as a linear alkylbenzene, which consists of a benzene ring substituted with a linear pentadecyl alkyl chain.[1][2] Its chemical structure is fundamental to its utility in various industrial applications. As a member of the LAB family, this compound is primarily produced as a precursor to linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products.[1][3] The long, linear alkyl chain imparts hydrophobic (water-repelling) properties, while the benzene ring provides a site for further chemical modification, typically sulfonation, to introduce a hydrophilic (water-attracting) head group. This amphipathic nature is the basis for the surface-active properties of its derivatives.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆ | [2][4] |
| Molecular Weight | 288.52 g/mol | [5][6][7] |
| CAS Number | 2131-18-2 | [2][4][5][6][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 12-22 °C | [2][7][8] |
| Boiling Point | 373 °C | [2][7] |
| Density | ~0.856 g/cm³ | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis and Manufacturing Processes
The industrial production of this compound, like other LABs, is predominantly achieved through the Friedel-Crafts alkylation of benzene with a C₁₅ olefin (pentadecene).[3][9] This electrophilic aromatic substitution reaction is a cornerstone of the petrochemical industry.
Catalytic Alkylation of Benzene
The primary method for synthesizing this compound involves the reaction of benzene with linear mono-olefins in the C₁₀-C₁₆ range.[9] The two most established catalysts for this process are hydrogen fluoride (HF) and aluminum chloride (AlCl₃).[3][9][10]
A general representation of the Friedel-Crafts alkylation for producing linear alkylbenzenes is as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis using a Solid Acid Catalyst
With increasing environmental and safety concerns associated with HF and AlCl₃, there has been a shift towards developing safer and more sustainable catalytic systems, such as solid acid catalysts like zeolites.[3][11] Below is a conceptual step-by-step methodology for a laboratory-scale synthesis of linear alkylbenzenes using a zeolite catalyst, adapted from literature on similar processes.[11]
-
Catalyst Preparation: An H-beta zeolite catalyst is prepared and calcined in air at 550°C for 6 hours to ensure activation.[11]
-
Reaction Setup: A batch reactor is charged with benzene, 1-dodecene (as a representative olefin), and the prepared zeolite catalyst. The reactor is sealed and purged with an inert gas.
-
Alkylation Reaction: The mixture is heated to a specified reaction temperature (e.g., 150°C) and stirred for a designated period (e.g., 6-8 hours) to facilitate the alkylation process.[11]
-
Product Separation: After the reaction, the solid catalyst is separated from the liquid product mixture by filtration.
-
Purification: The liquid product is then subjected to distillation to separate the desired linear alkylbenzene from unreacted benzene and any byproducts.
Core Industrial Application: Precursor to Surfactants (LAS)
The most significant commercial application of this compound is its role as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS).[1][3] LAS are anionic surfactants that form the backbone of a vast array of detergents and cleaning products due to their excellent cleaning performance and biodegradability.[3]
The Sulfonation Process
This compound is converted to this compound sulfonate through a sulfonation reaction. This process introduces a sulfonic acid group (-SO₃H) onto the benzene ring, which is then neutralized to form the sulfonate salt.
Caption: Conversion of this compound to LAS and its cleaning mechanism.
Mechanism of Surfactant Action
The resulting LAS molecule is amphipathic. The long pentadecyl chain is hydrophobic and readily interacts with oils and greases, while the sulfonate head is hydrophilic and interacts with water. In a cleaning application, the LAS molecules surround dirt and oil particles, forming micelles with the hydrophobic tails pointing inward and the hydrophilic heads facing outward. This encapsulates the grime, allowing it to be lifted from surfaces and washed away with water. The effectiveness of these surfactants is influenced by the length of the alkyl chain; longer chains, such as the pentadecyl group, enhance the hydrophobic character.[12]
Application in Industrial Lubricants
This compound also finds use in the formulation of industrial lubricants.[8] Its inherent properties make it a suitable component in lubricating oils.
Role as a Lubricant Additive
In lubricant compositions, this compound can function as a base oil or an additive. Its key contributions include:
-
Hydrophobicity: Its water-repelling nature helps to prevent corrosion and maintain the integrity of the lubricating film in the presence of moisture.[8]
-
Thermal Stability: Aromatic compounds like this compound generally exhibit good thermal stability, which is crucial for lubricants operating at high temperatures.[8]
-
Detergency: While not a detergent itself in this context, its derivatives can act as detergents in engine oils, helping to keep engine parts clean by solubilizing deposits.[13][14]
Modern lubricating oil compositions often contain a complex mixture of additives, and the inclusion of compounds like this compound can enhance overall performance.[13][15]
Other Potential and Minor Applications
Beyond its primary roles, this compound serves as a versatile chemical intermediate.[8] It can be a starting material for the synthesis of other more complex organic compounds that may find applications in niche areas of the chemical industry, such as in the production of certain agrochemicals.[8] However, its use in these areas is less prominent compared to its application in surfactants and lubricants.
Health, Safety, and Environmental Profile
From a toxicological perspective, this compound is known to cause skin and eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment should be used when handling this chemical.
Environmentally, as a linear alkylbenzene, it is a precursor to LAS, which are designed to be biodegradable. The environmental fate of this compound itself involves processes like volatilization from water surfaces and adsorption to soil and sediment.[4] Its release into the environment is primarily associated with its production and use in industrial settings.[4]
Conclusion
This compound is a high-volume industrial chemical with well-established and critical applications. Its primary commercial value lies in its role as a key intermediate in the synthesis of linear alkylbenzene sulfonate surfactants, which are essential components of modern detergents. Additionally, its properties lend themselves to applications in the formulation of industrial lubricants. While the direct application of this compound in drug development is not documented, its derivatives, particularly surfactants, are ubiquitous in many formulations. The ongoing research into greener synthesis methods for linear alkylbenzenes highlights the continuing importance of this class of compounds in the chemical industry.
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Pentadecylbenzene as a Precursor for Linear Alkylbenzene Sulfonates: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of pentadecylbenzene and its role as a key precursor in the synthesis of linear alkylbenzene sulfonates (LAS). Intended for researchers, scientists, and professionals in drug development and specialty chemicals, this document details the synthesis of this compound via Friedel-Crafts alkylation, its subsequent sulfonation to this compound sulfonic acid, and the properties of the resulting anionic surfactant, sodium this compound sulfonate. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the performance characteristics, including surfactant properties and biodegradability.
Introduction: The Significance of Linear Alkylbenzene Sulfonates (LAS)
Linear alkylbenzene sulfonates are a major class of anionic surfactants widely utilized in detergents, emulsifiers, and various industrial applications. Their commercial success is attributed to their excellent cleaning performance, cost-effectiveness, and environmental compatibility, particularly their biodegradability. The general structure of a LAS molecule consists of a hydrophobic linear alkyl chain attached to a hydrophilic sulfonate group via a benzene ring.
The length of the alkyl chain is a critical determinant of the surfactant's properties. While commercial LAS mixtures typically contain a range of alkyl chain lengths (commonly C10-C14), there is growing interest in specific homologues for specialized applications. This guide focuses on the C15 variant, derived from this compound, which offers a unique balance of hydrophobicity and hydrophilicity, influencing its performance in areas requiring specific interfacial properties.
Synthesis of the Precursor: this compound
The primary industrial route to producing linear alkylbenzenes is the Friedel-Crafts alkylation of benzene with a linear olefin or a long-chain alkyl halide. For the synthesis of this compound, either 1-pentadecene or 1-chloropentadecane can be employed as the alkylating agent in the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The Chemistry of Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst activates the alkylating agent, generating a carbocation or a polarized complex that acts as the electrophile. The benzene ring, acting as a nucleophile, then attacks this electrophile, leading to the formation of an alkylated benzene derivative.
A critical consideration in the synthesis of linear alkylbenzenes is the potential for carbocation rearrangement, which can lead to branched alkyl chains and the formation of various positional isomers. The use of linear alpha-olefins like 1-pentadecene and appropriate reaction conditions can favor the formation of the desired linear product.
Experimental Protocol: Synthesis of this compound from 1-Pentadecene
This protocol outlines a laboratory-scale synthesis of this compound using 1-pentadecene and benzene with an aluminum chloride catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Pentadecene
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene. Cool the flask in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled benzene with stirring.
-
Alkylation: Slowly add 1-pentadecene from the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and any dichloromethane used for extraction) using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the desired product.
Diagram of Synthesis Pathway:
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Sulfonation of this compound
The conversion of this compound to its corresponding sulfonic acid is achieved through sulfonation, another electrophilic aromatic substitution reaction. Common sulfonating agents include fuming sulfuric acid (oleum), sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H). The choice of agent and reaction conditions influences the yield and purity of the product.
The Sulfonation Reaction
In this reaction, the electrophile is typically sulfur trioxide (SO₃) or its protonated form. The benzene ring of this compound attacks the electrophile, leading to the formation of this compound sulfonic acid. The sulfonation of linear alkylbenzenes predominantly occurs at the para-position of the benzene ring relative to the alkyl group due to steric hindrance at the ortho-positions.
Experimental Protocol: Sulfonation of this compound
This protocol describes the sulfonation of this compound using fuming sulfuric acid.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide solution (for neutralization)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Low-temperature bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in anhydrous dichloromethane. Cool the solution to 0-5°C in a low-temperature bath.
-
Sulfonation: Slowly add fuming sulfuric acid from the dropping funnel to the stirred solution, maintaining the temperature between 0 and 5°C. The molar ratio of this compound to SO₃ is typically around 1:1.05 to 1:1.1.
-
Aging: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Isolation: The resulting this compound sulfonic acid can be neutralized with a sodium hydroxide solution to form the sodium salt. The product can then be isolated by techniques such as extraction and crystallization.
Diagram of Sulfonation Process:
Caption: Sulfonation of this compound and Neutralization to form C15-LAS.
Properties and Performance of this compound-Derived LAS
The performance of a surfactant is dictated by its physicochemical properties, which are in turn influenced by its molecular structure. The C15 alkyl chain of this compound sulfonate imparts specific characteristics.
Surfactant Properties
Key surfactant properties include the critical micelle concentration (CMC) and the surface tension at the CMC. The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and it is a measure of the surfactant's efficiency. A lower CMC indicates that less surfactant is needed to achieve saturation of the air-water interface and form micelles. The surface tension at the CMC reflects the surfactant's effectiveness in reducing the surface tension of water.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| Sodium Dodecylbenzene Sulfonate (C12-LAS) | C12 | ~1.2 |
| Sodium this compound Sulfonate (C15-LAS) | C15 | ~0.1 |
| Sodium Hexadecylbenzene Sulfonate (C16-LAS) | C16 | ~0.05 |
Table 1: Comparison of Critical Micelle Concentrations for LAS with varying alkyl chain lengths.
The significantly lower CMC of C15-LAS compared to the more common C12-LAS indicates its higher efficiency in forming micelles.
Biodegradability
Linear alkylbenzene sulfonates are known for their ready biodegradability under aerobic conditions. The biodegradation process is initiated by the microbial oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the stepwise shortening of the chain via β-oxidation. The resulting sulfophenyl carboxylates are further degraded, ultimately leading to the cleavage of the aromatic ring and complete mineralization to carbon dioxide, water, and sulfate.
While specific biodegradation data for C15-LAS is not extensively reported, studies on long-chain LAS (C14-C16) suggest that they are also readily biodegradable, although the rate may be slightly slower than that of their shorter-chain counterparts. The linear nature of the pentadecyl chain is crucial for facilitating microbial degradation.
Characterization Techniques
The successful synthesis and purification of this compound and its sulfonate require robust analytical characterization.
This compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm), a triplet for the benzylic protons adjacent to the ring, a broad multiplet for the methylene protons of the alkyl chain, and a triplet for the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (in the 125-145 ppm region) and the aliphatic carbons of the pentadecyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (288.51 g/mol ). The fragmentation pattern can provide information about the structure.
This compound Sulfonate
-
NMR Spectroscopy: NMR can be used to confirm the introduction of the sulfonate group and its position on the aromatic ring.
-
IR Spectroscopy: The IR spectrum of the sulfonate will show strong absorption bands characteristic of the sulfonate group (S=O stretching around 1180 cm⁻¹ and 1040 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of LAS homologues and isomers.
Conclusion
This compound serves as a valuable precursor for the synthesis of a specific long-chain linear alkylbenzene sulfonate (C15-LAS). The synthesis, involving Friedel-Crafts alkylation and subsequent sulfonation, can be achieved through established organic chemistry principles. The resulting C15-LAS exhibits a low critical micelle concentration, indicating high surfactant efficiency. Its linear alkyl chain ensures good biodegradability, a crucial aspect for its environmental acceptance. This in-depth guide provides the foundational knowledge and experimental framework for researchers and scientists to explore the synthesis and application of this specialized surfactant.
References
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PubChem Compound Summary for CID 16476, this compound. National Center for Biotechnology Information. [Link]
-
Experimental evaluation of linear alkylbenzene sulphonates for Enhanced Oil Recovery. Fenix - Repositório Científico da Universidade de Lisboa. [Link]
- Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same.
-
Preparation and Production of High Grade Sulfonic. ResearchGate. [Link]
-
Linear alkylbenzene sulfonates - Evaluation statement. Australian Government Department of Health. [Link]
-
Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology. [Link]
Pentadecylbenzene in the Environment: A Guide to its Natural Origins, Analysis, and Significance
An in-depth technical guide on the natural occurrence of pentadecylbenzene in the environment for researchers, scientists, and drug development professionals.
Abstract
This compound, a long-chain alkylbenzene, is not commonly documented as a direct biogenic product. However, its structural precursors, primarily pentadecyl-substituted phenolic compounds, are abundant in specific plant families. This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its origins from natural product chemistry, its likely formation pathways, its distribution in the environment, and the methodologies for its detection and analysis. This document is intended for researchers in natural product chemistry, environmental science, and drug development who are interested in the lifecycle of this and similar lipophilic compounds.
Chapter 1: Primary Natural Sources of Pentadecyl-Substituted Precursors
The direct natural synthesis of this compound is not well-established. Instead, its presence in the environment is largely attributed to the degradation of more complex molecules, specifically alkylphenols and alkylsalicylic acids, which are prominent in certain plant species.
The Anacardiaceae Family: A Rich Reservoir
The most significant natural source of pentadecyl-substituted aromatic compounds is the Anacardiaceae family, which includes the cashew tree (Anacardium occidentale). The shell of the cashew nut contains a viscous, oily substance known as Cashew Nut Shell Liquid (CNSL), which can constitute up to 25% of the total nut weight.[1] CNSL is a complex mixture of phenolic compounds with a C15 alkyl side chain, which varies in its degree of saturation.[2][3]
The primary components of CNSL include:
-
Anacardic Acids: These are salicylic acids substituted with a pentadecyl group (or its unsaturated analogues). The saturated form is 6-pentadecylsalicylic acid.[4][5][6][7] Anacardic acids are the most abundant component of raw CNSL, often comprising around 65% of the liquid.[8]
-
Cardanols: These are phenols substituted with a pentadecyl group (e.g., 3-pentadecylphenol). Cardanol is typically formed through the decarboxylation of anacardic acid, a process that is accelerated by heating, such as during the roasting of cashew nuts.[2]
-
Cardols: These are resorcinols with a pentadecyl substituent (e.g., 5-pentadecylresorcinol).[1][2][9][10]
-
Methylcardols: Minor components of CNSL, these are methylated derivatives of cardol.[1]
Table 1: Major Pentadecyl-Substituted Phenolic Compounds in Cashew Nut Shell Liquid (CNSL)
| Compound Class | Basic Structure | Key Examples | Typical Concentration in Raw CNSL |
| Anacardic Acids | 6-Alkylsalicylic Acid | 6-pentadecylsalicylic acid, 6-pentadecenylsalicylic acid | ~65% |
| Cardanols | 3-Alkylphenol | 3-pentadecylphenol, 3-pentadecenylphenol | ~15-20% (increases with heating) |
| Cardols | 5-Alkylresorcinol | 5-pentadecylresorcinol, 5-pentadecenylresorcinol | ~10% |
Ginkgo biloba: An Alternative Source
Another notable source of long-chain alkylphenols is the leaves of Ginkgo biloba.[11][12] While renowned for their flavonoid and terpenoid content, Ginkgo leaves also contain alkylphenols and alkylsalicylic acids, including those with a C15 side chain.[13][14] The specific compounds identified in Ginkgo biloba include derivatives with varying degrees of unsaturation in the alkyl chain.[11] The presence of these precursors suggests that environments with a high density of Ginkgo trees could also be sources of naturally derived this compound.
Chapter 2: Proposed Biosynthesis and Natural Transformation Pathways
While plants like Anacardium occidentale and Ginkgo biloba do not produce this compound directly, the compound is likely formed through subsequent natural transformation of its precursors.
Biosynthesis of Precursors
The biosynthesis of anacardic acids and related alkylphenols is believed to involve the polyketide pathway. It is hypothesized that a fatty acyl-CoA starter unit (e.g., palmitoyl-CoA for the C15 chain) undergoes condensation with malonyl-CoA units, followed by cyclization and aromatization to form the phenolic ring.
Transformation to this compound
The transformation of the abundant natural precursors into this compound likely involves a series of abiotic and biotic degradation steps in the environment. The most plausible pathway begins with anacardic acid:
-
Decarboxylation: The carboxylic acid group on anacardic acid is relatively labile, especially under thermal stress or acidic conditions in soil. This decarboxylation reaction yields cardanol (3-pentadecylphenol).[2] This is a well-documented process during the industrial processing of CNSL.
-
Dehydroxylation: The subsequent removal of the hydroxyl group from the phenolic ring of cardanol would yield this compound. This is a more complex step that could be mediated by microbial action in soil or sediment under anaerobic conditions. Certain anaerobic bacteria are known to be capable of dehydroxylating phenolic compounds.
Chapter 3: Environmental Distribution and Fate
The environmental fate of this compound is governed by its physicochemical properties, namely its low water solubility and high lipophilicity.
Environmental Compartments
-
Soil and Sediment: Due to its high estimated log Koc (logarithm of the organic carbon-water partition coefficient) of 6.5, this compound is expected to be largely immobile in soil and will strongly adsorb to suspended solids and sediment in aquatic environments.[15]
-
Water: Its presence in the water column is likely to be minimal due to strong adsorption to particulate matter.[15]
-
Air: While it has a relatively high estimated Henry's Law constant, suggesting a tendency to volatilize from water, this process is likely attenuated by its strong adsorption to soil and sediment.[15] The atmospheric half-life of vapor-phase n-pentadecylbenzene is estimated to be around 16 hours due to reaction with hydroxyl radicals.[15]
Biodegradation
Alkylbenzenes are generally considered to be biodegradable. Studies on related compounds (C10-C13 isomers) in river water have shown half-lives ranging from 1.7 to 11.4 days.[15] This suggests that this compound is also likely to undergo microbial degradation in the environment, although its long alkyl chain may result in a slower degradation rate compared to shorter-chain analogues.
Bioaccumulation
The bioconcentration factor (BCF) for dodecylbenzene (a shorter-chain analogue) has been measured at 35 in fish, suggesting a moderate potential for bioaccumulation for this compound.[15] Its high lipophilicity indicates that it will likely partition into the fatty tissues of organisms.
Chapter 4: Methodologies for Extraction, Detection, and Quantification
The analysis of this compound in environmental samples requires robust extraction and sensitive analytical techniques due to its low expected concentrations and complex matrices.
Sample Collection and Preparation
-
Soil/Sediment: Samples should be collected in glass containers and stored at 4°C. Prior to extraction, samples should be freeze-dried and sieved to ensure homogeneity.
-
Water: Large volume water samples (1-4 L) should be collected in amber glass bottles and filtered to separate suspended solids from the dissolved phase. Both phases should be analyzed.
Extraction Protocols
-
Soxhlet Extraction (for Soil/Sediment):
-
Place 10-20 g of dried sample in a cellulose thimble.
-
Add an internal standard (e.g., deuterated long-chain alkylbenzene).
-
Extract with a non-polar solvent like hexane or a hexane/acetone mixture for 12-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) (for Water):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte with a small volume of a non-polar solvent (e.g., ethyl acetate, hexane).
-
Concentrate the eluate.
-
Analytical Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound.[16]
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating this compound from other hydrophobic compounds.
-
Injection: Splitless injection is recommended for trace analysis.
-
Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) is necessary to elute the high-boiling point analyte.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring for characteristic ions of this compound (e.g., m/z 91, 105, and the molecular ion at m/z 288).
-
Chapter 5: Ecological Significance and Toxicological Profile
There is limited direct information on the ecological role and toxicity of this compound. However, inferences can be drawn from the properties of its precursors and related compounds.
The natural precursors, particularly anacardic acids, exhibit a range of biological activities, including antibacterial, antifungal, and anti-tumor effects.[4][7][8] This is largely due to their phenolic and carboxylic acid functionalities. The transformation to this compound, a simple hydrocarbon, would likely eliminate these specific activities.
As a long-chain alkylbenzene, this compound is expected to have low acute toxicity to aquatic organisms due to its very low water solubility. The primary concern from an environmental perspective would be its potential for bioaccumulation in organisms and its persistence in anaerobic sediments. Further research is needed to fully characterize its toxicological profile.
Conclusion
This compound is not a primary natural product but rather a likely environmental transformation product of pentadecyl-substituted phenolic compounds, which are abundant in plants such as the cashew tree and Ginkgo biloba. Its presence in the environment is expected to be localized to areas with these plant sources. Due to its lipophilic nature, it will predominantly partition to soil and sediment, where it is likely to persist but also undergo slow biodegradation. The analytical methodologies for its detection are well-established, relying on GC-MS for sensitive and selective quantification. This guide provides a foundational understanding for researchers investigating the environmental lifecycle of this and other long-chain alkylbenzenes of natural origin.
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Mazzetto, S. E., Lomonaco, D., & Mele, G. (2009). Cashew nutshell liquid and its derivatives in oil field applications: an update. Taylor & Francis Online. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
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Joseph, T. M., Mahapatra, D. K., Luke, P. M., Haponiuk, J. T., & Thomas, S. (2021). Perspectives of Cashew Nut Shell Liquid (CNSL) in a Pharmacotherapeutic Context. Taylor & Francis eBooks. [Link]
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National Center for Biotechnology Information. (n.d.). Anacardic acid. PubChem Compound Database. [Link]
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Li, Y., & Chen, F. (2003). Isolation and identification of alkylphenols from Ginkgo biloba leaves. ResearchGate. [Link]
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Pharmaffiliates. (n.d.). Anacardic Acid. [Link]
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Kubo, I., Muroi, H., & Himejima, M. (1993). Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity. PubMed. [Link]
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ResearchGate. (n.d.). Chemical structures of anacardic acids and related compounds. [Link]
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Mdee, L. K., Mahamoud, A. A., & Mgani, Q. A. (2021). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. MDPI. [Link]
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Liu, Y., Fu, Y., & Wang, W. (2019). Endophytes from Ginkgo biloba and their secondary metabolites. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. NCBI Bookshelf. [Link]
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Cosmetic Ingredient Review. (2018). Safety Assessment of Ginkgo biloba-Derived Ingredients as Used in Cosmetics. [Link]
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Sugiyama, T., Kubota, Y., & Shinozuka, K. (2002). Ginkgo biloba extract markedly induces pentoxyresorufin O-dealkylase activity in rats. Japanese Journal of Pharmacology. [Link]
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National Center for Biotechnology Information. (n.d.). Impact of Marine Chemical Ecology Research on the Discovery and Development of New Pharmaceuticals. PMC. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Exposure Assessment Tools by Chemical Classes - Other Organics. [Link]
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Cosmetic Ingredient Review. (2018). Draft Final Safety Assessment on Ginkgo biloba-Derived Ingredients. [Link]
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Tornero, V., & Hanke, G. (2016). Identification of marine chemical contaminants released from sea-based sources. JRC Technical Reports. [Link]
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U.S. Environmental Protection Agency (EPA). (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]
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Danish Environmental Protection Agency. (2015). Environmental impacts of certain phthalates and alternatives to phthalates. [Link]
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Introduction: Understanding the Environmental Profile of Pentadecylbenzene
An In-depth Technical Guide to the Environmental Fate and Transport of Pentadecylbenzene
Prepared by: Gemini, Senior Application Scientist
This compound (C₂₁H₃₆) is a long-chain alkylbenzene, a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl group. Its primary industrial relevance stems from its use as a chemical intermediate, particularly in the manufacturing of detergents and linear alkylsulfonates.[1][2] Given its production and application, this compound may be released into the environment through various industrial waste streams, making a thorough understanding of its environmental fate and transport essential for risk assessment and management.[1]
This guide provides a comprehensive analysis of the environmental behavior of this compound. We will move beyond a simple recitation of data to explore the causal relationships between its physicochemical properties and its partitioning, persistence, and transport across atmospheric, terrestrial, and aquatic compartments. The methodologies presented are grounded in established environmental science principles to ensure a self-validating and authoritative framework for researchers and professionals in the field.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any chemical is dictated by its intrinsic physical and chemical properties. For this compound, its large molecular weight, long alkyl chain, and aromatic character result in high hydrophobicity and low volatility, which are the primary drivers of its fate.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Unit | Significance for Environmental Fate | Source(s) |
| Molecular Formula | C₂₁H₃₆ | - | Defines the basic structure and elemental composition. | [3][4] |
| Molecular Weight | 288.51 | g/mol | Influences diffusion, volatility, and gravitational settling. | [1][3] |
| Melting Point | 22 | °C | Determines physical state at ambient environmental temperatures. | [3][4] |
| Boiling Point | 373 | °C | Indicates very low volatility. | [3][4] |
| Vapor Pressure | 7.2 x 10⁻⁶ | mm Hg (at 25°C) | Extremely low value indicates minimal tendency to volatilize from dry surfaces.[1][2] It governs partitioning between atmospheric vapor and particulate phases. | [1][2] |
| Water Solubility | < 0.001 | mg/L (at 25°C) | Very low solubility limits its concentration in the aqueous phase and promotes partitioning to organic matter. | [5] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 9.42 (Estimated) | Unitless | High value signifies extreme hydrophobicity and a strong tendency to partition from water into organic phases, including soil organic carbon and biological tissues. | [1] |
| Log Soil Organic Carbon-Water Partition Coefficient (Log Kₒc) | 6.5 (Estimated) | Unitless | Extremely high value indicates that this compound will be immobile in soil, strongly adsorbing to organic matter.[1] | [1] |
| Henry's Law Constant | 0.79 | atm·m³/mol (Estimated) | This high value suggests a strong tendency to volatilize from water if not for the counteracting effect of sorption.[1] | [1] |
Compartmental Analysis of Environmental Fate and Transport
The properties listed above govern how this compound moves and persists in the environment. Its journey is best understood by examining its behavior in the atmosphere, water, and soil.
Diagram 1: Environmental Fate and Transport Pathways for this compound.
Atmospheric Fate
Once in the atmosphere, this compound is expected to exist in both the vapor and particulate phases.[1] Its low vapor pressure suggests that a significant fraction will adsorb to airborne particulate matter.[1]
-
Degradation: The primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals.[1] The estimated rate constant for this vapor-phase reaction is 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 16 hours .[1] This indicates relatively rapid degradation in the atmosphere.
-
Transport and Deposition: Particulate-phase this compound is subject to long-range transport and can be removed from the atmosphere via wet (rain, snow) and dry deposition, transferring the compound to soil and water bodies.[1]
Aquatic Fate
In aquatic systems, the behavior of this compound is a balance between its tendency to volatilize and its strong affinity for organic matter.
-
Sorption: With an extremely high estimated Log Kₒc of 6.5, this compound released into water will rapidly and strongly adsorb to suspended solids and sediment.[1] This process is the dominant factor controlling its fate in water, effectively sequestering it from the water column.
-
Volatilization: The estimated Henry's Law constant indicates a high potential for volatilization from water surfaces.[1] Model estimations predict a volatilization half-life of 5 hours from a model river and 7 days from a model lake, if adsorption is ignored.[1] However, the strong sorption to sediment severely attenuates this process. When adsorption is considered, the volatilization half-life from a model pond is estimated to increase to 70 years .[1]
-
Biodegradation: Alkylbenzenes are known to be readily biodegradable.[1] River die-away tests on similar C10 to C13 isomers show half-lives ranging from 1.7 to 11.4 days.[1] This suggests that biodegradation is a significant degradation pathway in aquatic environments, although its rate may be limited by the compound's low bioavailability due to strong sorption.
-
Hydrolysis: this compound lacks hydrolyzable functional groups and is not expected to undergo hydrolysis in the environment.[1][6]
Terrestrial Fate
When released to soil, this compound is expected to be largely immobile.
-
Sorption and Mobility: The estimated Log Kₒc value of 6.5 classifies this compound as immobile in soil.[1] It will bind tightly to the organic carbon fraction of the topsoil, with negligible potential for leaching into groundwater.[5]
-
Volatilization: Volatilization from moist soil surfaces can occur, driven by its Henry's Law constant. However, this process is expected to be significantly limited by the strong adsorption to soil particles.[1] Volatilization from dry soil surfaces is not considered an important fate process due to its very low vapor pressure.[1]
Bioaccumulation and Ecotoxicity
The high lipophilicity (Log Kₒw of 9.42) of this compound suggests a potential for bioaccumulation in organisms. However, data for the related compound dodecylbenzene shows a bioconcentration factor (BCF) of 35 in fish, which suggests that the bioaccumulation potential for this compound is likely moderate .[1] While the long alkyl chain promotes partitioning into fatty tissues, factors such as metabolic transformation can limit the extent of accumulation.
Key Experimental Protocols
To empirically determine the environmental parameters of this compound, standardized methodologies are employed. The choice of method is driven by the need to accurately quantify key fate processes.
Protocol: Determination of Soil Sorption Coefficient (Kₒc) via Batch Equilibrium (OECD 106)
This protocol is foundational for understanding the mobility of this compound in terrestrial environments. Its high Kₒc is the primary reason for its immobility.
Causality: The batch equilibrium method directly measures the partitioning of a substance between a solid phase (soil) and an aqueous phase at equilibrium. This allows for the calculation of the soil-water distribution coefficient (Kd), which can then be normalized to the soil's organic carbon content to yield Kₒc, a more universally applicable parameter.
Step-by-Step Methodology:
-
Soil Selection and Preparation: Select a minimum of three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay). Air-dry the soils and sieve them (<2 mm). Characterize each soil for pH, texture, and organic carbon content (OC%).
-
Solution Preparation: Prepare a stock solution of this compound in a water-miscible, non-volatile solvent (e.g., methanol). Create a series of aqueous test solutions by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The final solvent concentration should be <0.1% to avoid co-solvent effects.
-
Equilibration: Add a known mass of each soil type to separate centrifuge tubes. Add a known volume of a test solution to each tube. Typical soil-to-solution ratios range from 1:2 to 1:10. Seal the tubes.
-
Agitation: Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached. A preliminary kinetics study is required to determine the time to equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.
-
Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of this compound (Cₑ) using an appropriate analytical method like GC-MS.
-
Calculation:
-
Calculate the amount of this compound sorbed to the soil (Cₛ) by mass balance.
-
Calculate the distribution coefficient: Kd = Cₛ / Cₑ.
-
Normalize to organic carbon: Kₒc = (Kd / %OC) * 100.
-
Diagram 2: Experimental Workflow for Determining Soil Sorption Coefficient (Kₒc).
Protocol: Assessment of Aerobic Biodegradation in Water (OECD 309)
This simulation test provides a rate of biodegradation under environmentally relevant conditions, which is crucial for determining the persistence of this compound in surface waters.
Causality: This method uses low concentrations of the test substance in natural water samples (e.g., from a river) containing native microorganisms. By tracking the disappearance of the parent compound over time, it provides a more realistic degradation rate (half-life) than screening tests, accounting for factors like bioavailability.
Step-by-Step Methodology:
-
Water Sampling: Collect fresh surface water from two different sites. The water should have a low dissolved organic carbon content and be used promptly.
-
Test Setup: Add the sampled water to test vessels. Sparge with air to maintain aerobic conditions.
-
Spiking: Spike the water with a low concentration (e.g., <100 µg/L) of this compound. The use of ¹⁴C-labeled this compound is highly recommended for creating a mass balance and tracking mineralization (evolution of ¹⁴CO₂).
-
Incubation: Incubate the vessels in the dark at a constant environmental temperature (e.g., 12-20°C).
-
Sampling: At appropriate time intervals, sacrifice replicate vessels.
-
Analysis:
-
Separate the aqueous and solid (sediment/biomass) phases by centrifugation.
-
Extract this compound from each phase and analyze the parent compound concentration using HPLC or GC-MS.
-
If using radiolabeling, measure the radioactivity in the water, solids, and trapped ¹⁴CO₂ to determine mineralization.
-
-
Data Analysis: Plot the concentration of this compound over time. Calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k) using first-order kinetics.
Summary of Environmental Behavior
This compound is a hydrophobic, non-volatile organic compound whose environmental fate is overwhelmingly controlled by its tendency to partition to organic matter.
-
In Air: It undergoes relatively rapid photochemical degradation.
-
In Water: It is strongly sequestered by sediment, which severely limits its bioavailability and rate of volatilization. Biodegradation is a likely, albeit potentially slow, degradation pathway.
-
In Soil: It is immobile and will remain in the topsoil layer, with a negligible risk of groundwater contamination.
Overall, while this compound is expected to persist in soil and sediment due to strong sorption, its presence in the water column and atmosphere is likely to be transient. Its moderate potential for bioaccumulation warrants consideration in comprehensive risk assessments.
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An In-depth Technical Guide to the Toxicological Profile of n-Pentadecylbenzene
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of n-pentadecylbenzene (CAS No. 2131-18-2). Due to a notable absence of direct toxicological studies on this specific long-chain alkylbenzene, this document employs a read-across approach, leveraging data from structurally similar molecules to forecast its toxicological properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, predicted toxicokinetics, and potential hazards. Standardized experimental protocols for toxicological assessment are also detailed to guide future research and ensure data integrity.
Introduction
n-Pentadecylbenzene is a long-chain alkylbenzene (LCAB) used as an intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), which are primary components of detergents.[1] While its industrial application is significant, its specific toxicological profile is not well-documented in publicly available literature. Understanding the potential health hazards associated with n-pentadecylbenzene is crucial for risk assessment and ensuring occupational and consumer safety. This guide synthesizes available data on its properties and infers its likely toxicological profile through scientific analogy with related compounds.
Physicochemical Properties
A substance's toxicological behavior is intrinsically linked to its physical and chemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆ | [1] |
| Molecular Weight | 288.5 g/mol | [1] |
| CAS Number | 2131-18-2 | [2] |
| Melting Point | 22 °C | [2] |
| Boiling Point | 373 °C | [2] |
| Vapor Pressure | 7.2 x 10⁻⁶ mm Hg at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 9.42 (estimated) | [1] |
| Water Solubility | Insoluble | [4] |
The high molecular weight and octanol-water partition coefficient suggest low water solubility and a tendency to bioaccumulate in fatty tissues.[1] Its low vapor pressure indicates that inhalation exposure to the vapor at room temperature is likely to be minimal, though exposure to aerosols could be a relevant route.[3]
Predicted Toxicokinetics: The Journey of n-Pentadecylbenzene in the Body
While specific studies on n-pentadecylbenzene are lacking, the metabolism of other alkylbenzenes provides a strong indication of its likely fate in a biological system.
Absorption
Given its lipophilic nature, dermal absorption is a probable route of exposure, especially in occupational settings.[1] Ingestion may lead to absorption from the gastrointestinal tract, facilitated by emulsification by bile salts.
Distribution
Following absorption, n-pentadecylbenzene is expected to distribute to and accumulate in adipose tissue and other lipid-rich organs due to its high Log Kow.
Metabolism
The metabolism of long-chain alkylbenzenes is primarily oxidative and tends to occur on the alkyl side chain rather than the aromatic ring.[5] This is a critical point, as it suggests that the toxicologically active metabolites of benzene, such as benzene oxide, are less likely to be formed.[6] The metabolic pathway is predicted to involve hydroxylation of the alkyl chain, followed by further oxidation to carboxylic acids, which can then be conjugated and excreted.
Caption: Experimental workflows for key toxicity assessments.
Conclusion and Recommendations
The toxicological profile of n-pentadecylbenzene is largely uncharacterized through direct experimental studies. Based on its physicochemical properties and data from structurally related long-chain alkylbenzenes, it is predicted to have low acute toxicity. However, it is classified as a skin, eye, and respiratory irritant. The primary metabolic pathway is anticipated to be through side-chain oxidation, which reduces the likelihood of forming the more toxic metabolites associated with benzene.
Given the data gaps, it is strongly recommended that empirical toxicological studies be conducted on n-pentadecylbenzene, following established OECD guidelines, to definitively characterize its hazard profile. This is particularly important for endpoints such as repeated dose toxicity and reproductive toxicity, for which no reliable predictions can currently be made. In the interim, appropriate personal protective equipment should be used when handling this substance to mitigate the risk of skin and eye irritation.
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pentadecylbenzene structure and IUPAC nomenclature
Prepared by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive technical overview of pentadecylbenzene, including its structure, nomenclature, physicochemical properties, synthesis, and analytical characterization. It is designed to serve as a foundational resource for professionals in the chemical and pharmaceutical sciences.
Introduction
This compound, a long-chain alkylbenzene, is an organic compound that, while not a therapeutic agent itself, holds relevance in various sectors of chemical science, including as a precursor in the synthesis of surfactants and as a reference compound in environmental and metabolomic studies.[1][2] Its well-defined chemical structure, characterized by a long, hydrophobic alkyl chain attached to an aromatic benzene ring, makes it an interesting subject for physicochemical and toxicological evaluation.
This guide will delve into the core scientific principles of this compound, offering a detailed examination of its molecular architecture and the systematic approach to its naming conventions as dictated by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, we will explore its synthesis, analytical characterization, and potential applications, providing a robust framework for its use in a research and development setting.
PART 1: Chemical Structure and IUPAC Nomenclature
The structural formula of this compound is C21H36.[3] It consists of a benzene ring (C6H5) monosubstituted with a pentadecyl group (-C15H31), a straight-chain alkyl group containing 15 carbon atoms.[3][4] This structure imparts a dual nature to the molecule: the benzene ring provides aromatic character, while the long alkyl chain confers significant hydrophobicity.
The IUPAC name for this compound is This compound .[3][4] This name is derived by treating the benzene ring as the parent hydrocarbon and the pentadecyl group as a substituent. An alternative, though less common, acceptable name is 1-phenylpentadecane , where the pentadecane chain is considered the parent and the phenyl group is the substituent at the first position.[5]
Key Structural Features:
-
Aromatic Moiety: The benzene ring is a planar, cyclic system of six carbon atoms, each bonded to one hydrogen atom (before substitution). This ring is stabilized by a delocalized pi-electron system, which influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.[1]
-
Alkyl Chain: The pentadecyl group is a long, flexible, and nonpolar saturated hydrocarbon chain. This chain is responsible for the compound's low water solubility and high affinity for nonpolar environments.
PART 2: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C21H36 | [3][5] |
| Molecular Weight | 288.51 g/mol | [3][5] |
| CAS Number | 2131-18-2 | [3][5] |
| Appearance | Liquid or solid | [3][6] |
| Melting Point | 22 °C | [3][7] |
| Boiling Point | 373 °C | [7] |
| Density | 0.8548 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.4815 at 20 °C | [3] |
| Vapor Pressure | 7.2 x 10⁻⁶ mm Hg at 25 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 9.42 (estimated) | [3] |
PART 3: Synthesis and Characterization
Synthesis of this compound
The synthesis of this compound is typically achieved through Friedel-Crafts alkylation of benzene with a suitable 15-carbon alkylating agent. A common approach involves the reaction of benzene with 1-pentadecanol or 1-chloropentadecane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Illustrative Synthetic Pathway:
Caption: A common synthetic route to this compound via Friedel-Crafts acylation followed by Clemmensen reduction.
Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction
-
Acylation:
-
To a stirred solution of anhydrous aluminum chloride in an excess of dry benzene, slowly add pentadecanoyl chloride at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude pentadecanoylbenzene.
-
-
Reduction:
-
To a mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid, add the crude pentadecanoylbenzene.
-
Heat the mixture under reflux for several hours.
-
After cooling, separate the organic layer, wash with water, and dry.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Analytical Characterization
Confirmation of the structure and purity of synthesized this compound is crucial. This is typically achieved using a combination of spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene ring (typically in the range of 7.0-7.3 ppm). The protons of the long alkyl chain will appear as a complex series of multiplets in the upfield region (approximately 0.8-2.6 ppm). The benzylic protons (CH2 group attached to the benzene ring) will exhibit a distinct triplet around 2.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (around 125-145 ppm) and the aliphatic carbons of the pentadecyl chain (in the range of 14-36 ppm).
2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M+) would be observed at m/z 288.5. A prominent fragment ion is often seen at m/z 91, corresponding to the tropylium ion (C7H7+), which is characteristic of alkylbenzenes.[8]
3. Gas Chromatography (GC)
Gas chromatography is an excellent technique for assessing the purity of this compound and for its quantitative analysis in complex mixtures.[9][10] When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for confirmation.[11]
Workflow for Characterization:
Caption: A typical workflow for the purification and analytical characterization of synthesized this compound.
PART 4: Applications and Relevance in Drug Development
While not a drug itself, this compound and related long-chain alkylbenzenes have several areas of relevance for drug development professionals:
-
Starting Material for Synthesis: The this compound scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. The long alkyl chain can be functionalized, or the benzene ring can undergo further substitution to create novel chemical entities.[12]
-
Excipient Research: The hydrophobic nature of the pentadecyl group makes related compounds potential candidates for use as excipients in drug formulations, particularly for improving the solubility of poorly water-soluble drugs through the formation of micelles or other nano-assemblies.[13][14]
-
Toxicological Studies: As a component of some industrial products, understanding the metabolism and potential toxicity of this compound is important.[3] This data can inform the toxicological assessment of drug candidates that share similar structural motifs.
-
Analytical Standard: In environmental monitoring and metabolomics, this compound can serve as an internal or external standard for the quantification of other long-chain alkylbenzenes or related hydrophobic compounds.[15]
PART 5: Safety and Handling
This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16][17] Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.
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The Evolution of Pentadecylbenzene Synthesis: A Technical Guide for Chemical Researchers
Abstract
Pentadecylbenzene, a long-chain linear alkylbenzene (LAB), and its sulfonated derivative, this compound sulfonate, are crucial components in the formulation of specialty surfactants and other industrial chemicals. The historical development of its production is intrinsically linked to the broader evolution of the synthetic detergent industry, a journey marked by a persistent drive for enhanced biodegradability, improved process safety, and greater catalytic efficiency. This in-depth technical guide provides a comprehensive overview of the historical and current methodologies for this compound synthesis, designed for researchers, scientists, and drug development professionals. We will explore the fundamental chemical principles, detail key experimental protocols, and present a comparative analysis of the various catalytic systems that have defined the production landscape of this important molecule.
Introduction: The Shift from Branched to Linear Alkylbenzenes
The commercial production of alkylbenzene sulfonates as surfactants began in the mid-20th century, initially utilizing highly branched alkyl chains derived from propylene tetramer.[1] These early branched alkylbenzene sulfonates (ABS) exhibited excellent cleaning properties but were found to be resistant to biodegradation, leading to persistent foam in waterways and significant environmental concern.[2] This environmental pressure catalyzed a pivotal shift in the detergent industry during the 1960s towards the production of linear alkylbenzene sulfonates (LAS), which are readily biodegradable.[3] this compound, with its C15 linear alkyl chain, is a member of this class of environmentally more benign surfactants.
Core Synthetic Strategies for this compound Production
The industrial synthesis of this compound, like other LABs, is predominantly a two-step process:
-
Formation of the C15 Alkylating Agent: This involves either the dehydrogenation of n-pentadecane to produce a mixture of pentadecene isomers or the halogenation of n-pentadecane to yield bromopentadecane.
-
Friedel-Crafts Alkylation: The alkylating agent (pentadecene or bromopentadecane) is then reacted with benzene in the presence of an acid catalyst to form this compound.
The historical development of this compound production is largely a story of the evolution of the catalysts and processes used in these two key steps.
Generation of the C15 Alkylating Agent
The primary route to obtaining the olefin precursor for this compound synthesis is the catalytic dehydrogenation of n-pentadecane. This process is typically carried out at elevated temperatures (400-500°C) and involves passing a stream of n-pentadecane over a solid catalyst, often a noble metal like platinum supported on a non-acidic alumina base.[4] The reaction yields a mixture of linear internal mono-olefins (pentadecenes).
Experimental Protocol: Laboratory-Scale Dehydrogenation of n-Pentadecane
A representative laboratory-scale procedure for the dehydrogenation of a long-chain alkane can be adapted for n-pentadecane. A fixed-bed reactor is packed with a Pt-based catalyst on an alumina support. A feed of n-pentadecane is vaporized and passed over the catalyst bed at a controlled temperature (e.g., 450°C) and pressure.[5] The product stream is then cooled to condense the liquid products, which consist of a mixture of unreacted n-pentadecane and various pentadecene isomers. The conversion rate is typically kept low (10-20%) to minimize side reactions such as cracking and aromatization.[6]
An older, less common method for preparing an alkylating agent involves the free-radical halogenation of n-pentadecane to produce bromopentadecane. This can be achieved by reacting n-pentadecane with bromine in the presence of a radical initiator, such as UV light or a chemical initiator like AIBN (2,2'-azobisisobutyronitrile). While effective, this method is less favored in modern industrial processes due to the corrosive nature of the reagents and the generation of hydrogen bromide as a byproduct.
Friedel-Crafts Alkylation of Benzene
The cornerstone of this compound synthesis is the Friedel-Crafts alkylation of benzene with the C15 alkylating agent.[7] This electrophilic aromatic substitution reaction has seen significant evolution in terms of the catalysts employed, moving from hazardous liquid acids to safer and more environmentally friendly solid acid catalysts.
The original Friedel-Crafts reaction utilized aluminum chloride (AlCl₃) as a Lewis acid catalyst.[8] In this process, AlCl₃ activates the alkylating agent (either by forming a carbocation from an alkyl halide or by protonating an alkene) to generate a potent electrophile that then attacks the benzene ring.
Experimental Protocol: Laboratory-Scale Synthesis of this compound using AlCl₃
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous benzene and cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred benzene.
-
Alkylation: 1-Bromopentadecane is added dropwise from the dropping funnel to the benzene-AlCl₃ mixture. The reaction is typically carried out at a low temperature (0-5°C) to control the reaction rate and minimize side reactions.
-
Workup: After the addition is complete, the reaction mixture is stirred for a specified period and then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
| Parameter | Typical Value |
| Benzene:1-Bromopentadecane Molar Ratio | 10:1 |
| AlCl₃:1-Bromopentadecane Molar Ratio | 1.1:1 |
| Reaction Temperature | 0-5°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-80% |
Table 1: Typical reaction conditions for the AlCl₃-catalyzed synthesis of this compound.
In the latter half of the 20th century, hydrogen fluoride (HF) became a dominant catalyst for the industrial production of LABs.[9] The HF process offered several advantages over the AlCl₃ method, including easier catalyst handling and regeneration. In this process, liquid HF acts as both a catalyst and a solvent, protonating the pentadecene to form a secondary carbocation, which then alkylates the benzene.
Driven by safety and environmental concerns associated with the use of highly corrosive HF, the industry has increasingly shifted towards solid acid catalysts. The most significant development in this area is the UOP Detal™ process, which was commercialized in 1995.[4][10] This process utilizes a fixed-bed solid acid catalyst, which is non-corrosive and eliminates the need for handling hazardous liquid acids. The catalyst is typically a proprietary formulation, often based on zeolites or other solid superacids.
The Detal process offers several advantages:
-
Enhanced Safety: Eliminates the risks associated with handling HF.
-
Environmental Benefits: Reduces the generation of acidic waste streams.
-
Improved Product Quality: Can offer higher selectivity towards the desired linear alkylbenzene isomers.
| Catalyst Type | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | High activity, relatively low cost. | Corrosive, difficult to handle, stoichiometric amounts often required, generates significant waste. |
| Hydrogen Fluoride (HF) | High efficiency, good product quality, catalyst is easily regenerated. | Extremely corrosive and hazardous, requires specialized equipment. |
| Solid Acid Catalysts (e.g., UOP Detal) | High safety profile, environmentally friendly, non-corrosive, high product linearity. | Higher initial catalyst cost, potential for deactivation over time.[11] |
Table 2: Comparison of different catalyst systems for this compound production.
Characterization and Analysis of this compound
The product of the alkylation reaction is a mixture of this compound isomers, with the phenyl group attached at different positions along the C15 alkyl chain. The distribution of these isomers is a critical quality parameter, as it influences the properties of the final surfactant.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the characterization of this compound.[12] A gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides a fragmentation pattern for each isomer, allowing for their identification. The fragmentation of this compound typically involves the cleavage of the alkyl chain, leading to characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of LABs and their sulfonated derivatives.[13] Reversed-phase HPLC with a C18 column is commonly employed, with a mobile phase consisting of a mixture of acetonitrile and water.[14] This technique is particularly useful for the analysis of the sulfonated products (this compound sulfonates).
Future Trends: The Rise of Renewable Feedstocks
A growing area of research is the production of n-pentadecane from renewable sources, which can then be used as a feedstock for this compound synthesis. One promising route is the hydrodeoxygenation of palmitic acid, a C16 fatty acid that is abundant in palm oil and other vegetable oils.[8][15] This process involves the catalytic removal of the carboxyl group as water and carbon dioxide, yielding n-pentadecane.
This renewable approach offers a more sustainable alternative to the traditional petrochemical-based production of n-paraffins and aligns with the growing demand for bio-based chemicals.
Conclusion
The historical development of this compound production mirrors the broader trends in the chemical industry towards safer, more efficient, and environmentally responsible processes. The transition from hazardous liquid acid catalysts like AlCl₃ and HF to solid acid catalysts, exemplified by the UOP Detal process, represents a significant milestone in this evolution. As the industry continues to innovate, the focus is shifting towards the utilization of renewable feedstocks, paving the way for a more sustainable future for the production of this compound and other essential commodity chemicals. This guide has provided a comprehensive overview of the key synthetic methodologies, offering valuable insights for researchers and professionals engaged in the development and optimization of long-chain alkylbenzene synthesis.
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Methodological & Application
Application Note: A Robust GC-MS Method for the Quantitative Determination of Pentadecylbenzene
Principle and Applicability
Pentadecylbenzene (also known as 1-phenylpentadecane) is a long-chain alkylbenzene that can be found in various environmental and industrial matrices.[1][2] Its presence can be indicative of specific types of contamination, and it is also used as a starting material in the chemical industry, such as in the production of detergents.[1] Accurate and precise quantification is therefore essential for environmental monitoring, quality control in manufacturing processes, and toxicological studies.
This application note details a comprehensive, validated method for the quantitative analysis of this compound utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is grounded in the principles of chromatographic separation followed by mass spectrometric detection, which together provide the high selectivity and sensitivity required for complex sample matrices.[3] The protocol employs an internal standard method to ensure the highest degree of accuracy and precision by correcting for variations in sample preparation and instrument response.[4] This guide is intended for researchers, analytical chemists, and quality control professionals requiring a reliable protocol for this analyte.
Experimental Workflow Overview
The analytical process follows a systematic workflow from sample acquisition to final data reporting. This ensures reproducibility and traceability throughout the quantification process.
Caption: High-level overview of the analytical workflow.
Materials and Instrumentation
Reagents and Standards
-
This compound (CAS: 2131-18-2): Analytical standard, ≥98% purity.
-
Heptylbenzene-d20: Internal Standard (IS), ≥98% purity.[4]
-
Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM) and Hexane.[5]
-
Reagent Water: Deionized water, free of organic contaminants.
-
Sodium Sulfate (Anhydrous): For removing residual water from organic extracts.
Instrumentation
-
Gas Chromatograph: Agilent 6890, 8890, or equivalent, equipped with a split/splitless injector.[3][6]
-
Mass Spectrometer: Agilent 5973, 7000D, or equivalent single quadrupole or triple quadrupole mass selective detector.[3][6]
-
GC Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6][7] The non-polar phase is well-suited for the separation of non-polar alkylbenzenes.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Prepare a separate stock solution for the internal standard (Heptylbenzene-d20) in the same manner.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the this compound primary stock solution with hexane to prepare a series of calibration standards. A typical concentration range is 0.1 to 20 µg/mL.[7]
-
Spike each calibration standard, blank, and sample with the internal standard to a constant final concentration (e.g., 5 µg/mL). This ensures that every injection contains the same amount of IS, which is fundamental to the internal standard quantification method.[8]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is optimized for a 100 mL aqueous sample.
-
Sample Measurement: Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Internal Standard Spiking: Add a precise volume of the Heptylbenzene-d20 stock solution to the sample in the separatory funnel to achieve a final concentration equivalent to the mid-point of the calibration curve (e.g., 5 µg/mL in the final 1 mL extract).
-
Extraction:
-
Add 20 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate for 10 minutes. The DCM layer, containing the analytes, will be the bottom layer.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate (to remove water) into a collection flask.
-
Repeat the extraction two more times with fresh 20 mL aliquots of DCM, combining the extracts.
-
-
Concentration:
-
Gently evaporate the combined DCM extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to exactly 1.0 mL with hexane.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis.[6]
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Splitless | Maximizes transfer of analyte to the column, enhancing sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling point this compound. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min | The temperature ramp allows for separation from lighter compounds and ensures elution of the target analyte. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and performance. |
| Quadrupole Temperature | 150 °C | Standard operating temperature. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| SIM Ions (m/z) | This compound: 91 (Quant), 105 (Qual), 288 (Qual, M⁺) Heptylbenzene-d20: 100 (Quant), 190 (Qual, M⁺) | Ion m/z 91 (tropylium ion) is a characteristic and abundant fragment for alkylbenzenes.[6] The molecular ion (M⁺) at m/z 288 provides confirmation.[2][9] The deuterated IS ions are selected for their specificity. |
Data Analysis and Quantification
The quantification of this compound relies on the ratio of its chromatographic peak area to that of the internal standard.
Caption: Workflow for data processing and quantification.
-
Peak Integration: Integrate the peak area of the quantification ion for both this compound (m/z 91) and the internal standard (m/z 100).
-
Calibration Curve: For the calibration standards, calculate the Response Ratio (Area of Analyte / Area of IS). Plot this ratio against the concentration of the analyte. The resulting curve should be linear.[8]
-
Quantification: Calculate the Response Ratio for the unknown sample. Use the linear regression equation (y = mx + c) from the calibration curve to determine the concentration of this compound in the sample.[10][11]
Method Validation
The reliability of the method was confirmed by a validation study according to established guidelines.[12] The following parameters demonstrate a robust and trustworthy system for routine analysis.
| Validation Parameter | Acceptance Criteria | Result | Justification |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 | A high correlation coefficient indicates a strong linear relationship between instrument response and analyte concentration over the defined range.[12][13] |
| Linear Range | Application-dependent | 0.1 – 20.0 µg/mL | The working range where the method provides results with acceptable uncertainty.[14] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL | The lowest concentration of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[3] |
| Accuracy (Recovery) | 80 – 120% | 98.5 – 104.2% | Spiked matrix samples showed excellent recovery, indicating minimal matrix effects and high accuracy of the extraction and analysis.[12][15] |
| Precision (RSD%) | RSD ≤ 15% | Intra-day: 3.5% Inter-day: 5.1% | Low Relative Standard Deviation (RSD) for replicate analyses demonstrates the high repeatability and intermediate precision of the method.[15] |
| Specificity | No interfering peaks | Confirmed | The use of specific SIM ions and chromatographic retention time ensures that the signal is unique to this compound.[6] |
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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of Pentadecylbenzene
Introduction
Pentadecylbenzene, a long-chain alkylbenzene, and its derivatives are significant compounds in various industrial applications, including the production of surfactants and detergents.[1] The precise structural elucidation and purity assessment of these molecules are paramount for quality control and research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural characterization of organic molecules.[2] This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, offering field-proven insights and protocols for researchers, scientists, and professionals in drug development.
Foundational Principles: Why NMR for this compound?
NMR spectroscopy provides unparalleled detail regarding the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For a molecule like this compound, this technique allows for:
-
Structural Verification: Confirmation of the aromatic and aliphatic moieties and their connectivity.
-
Isomeric Purity: Differentiation between linear and branched alkyl chains, although this compound itself is a linear alkylbenzene.
-
Quantitative Analysis (qNMR): Determination of the concentration or purity of a sample when measured against a known standard.[3][4]
The successful application of NMR for these purposes hinges on meticulous sample preparation and the selection of appropriate experimental parameters.
Experimental Protocols: From Sample Preparation to Data Acquisition
Materials and Equipment
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Protocol for Sample Preparation
The quality of the NMR spectrum is directly correlated to the quality of the sample preparation.[7]
-
Analyte Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8]
-
Solvent Selection and Dissolution:
-
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[5][6][9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and relative ease of removal.[5][6][10]
-
Procedure: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[5][7][11]
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for high-resolution spectra.[7] Any particulate matter should be removed by filtration through a pipette with a cotton plug.[8][10]
-
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. The sample height should be at least 4.5 cm to ensure it is within the active volume of the spectrometer's receiver coil.[5]
-
Addition of Internal Standard: Add a small amount of TMS to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to the final spectral analysis.
Caption: Workflow for NMR analysis of this compound.
¹H NMR Acquisition Parameters
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended.[12]
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
¹³C NMR Acquisition Parameters
-
Pulse Sequence: Proton-decoupled single-pulse sequence. Inverse-gated decoupling should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[4][13]
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds for qualitative analysis. For quantitative ¹³C NMR, longer relaxation delays are necessary due to the typically long T₁ relaxation times of carbon nuclei.[14][15][16] The addition of a relaxation agent like Cr(acac)₃ can shorten these delays.[13][16]
-
Number of Scans: 512-1024 scans are often required due to the low natural abundance of the ¹³C isotope.[14]
Spectral Analysis and Interpretation
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-7.3 ppm): The monosubstituted benzene ring gives rise to a complex multiplet in this region, integrating to 5 protons. The signals correspond to the ortho, meta, and para protons.
-
Benzylic Protons (δ ~2.6 ppm): The two protons on the carbon directly attached to the benzene ring (α-CH₂) appear as a triplet, coupled to the adjacent methylene group. A typical chemical shift for benzylic protons is around 2.52 ppm.[17]
-
Aliphatic Chain Protons (δ ~1.2-1.6 ppm): The protons of the long methylene chain (-(CH₂)₁₃-) produce a broad, largely unresolved multiplet in this region.
-
Terminal Methyl Protons (δ ~0.9 ppm): The three protons of the terminal methyl group (-CH₃) appear as a triplet, coupled to the adjacent methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.0 - 7.3 | Multiplet | 5H |
| Benzylic (-CH₂-Ar) | ~2.6 | Triplet | 2H |
| Methylene Chain (-(CH₂)₁₃-) | ~1.2 - 1.6 | Multiplet | 26H |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet | 3H |
¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Aromatic Region (δ 125-143 ppm): The benzene ring will show four distinct signals. The ipso-carbon (C-1'), the carbon attached to the alkyl chain, will be downfield around 143 ppm. The ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons will appear in the range of 125-129 ppm.
-
Aliphatic Region (δ 14-36 ppm): The long alkyl chain will give rise to several signals. The benzylic carbon (C-α) appears around 36 ppm. The terminal methyl carbon (C-ω) is the most upfield signal, typically around 14 ppm. The internal methylene carbons will have overlapping signals in the 22-32 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (ipso) | ~143 |
| C-2'/6' (ortho) | ~128 |
| C-3'/5' (meta) | ~128.5 |
| C-4' (para) | ~125.5 |
| C-α | ~36 |
| C-β to C-ν | ~22-32 |
| C-ω (terminal CH₃) | ~14 |
Advanced NMR Techniques: DEPT and 2D NMR
For unambiguous assignment of the carbon signals, advanced NMR experiments are invaluable.
-
DEPT-135 Spectroscopy: This experiment is instrumental in differentiating between CH, CH₂, and CH₃ groups.[18][19][20][21]
-
2D NMR (COSY and HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which is particularly useful for tracing the connectivity within the alkyl chain.[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for confirming the connection between the alkyl chain and the aromatic ring.[22][23][24]
-
The following diagram illustrates the logic of using DEPT-135 for spectral interpretation.
Caption: Logic of DEPT-135 spectral interpretation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data, further corroborated by DEPT and 2D NMR experiments, provides a high degree of confidence in the structural assignment. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure. Similarly, the number of signals in the ¹³C NMR spectrum should match the number of unique carbon environments.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the detailed structural analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by employing a systematic approach to spectral interpretation, including the use of advanced techniques like DEPT and 2D NMR, researchers can achieve unambiguous structural elucidation and quantitative analysis. The insights provided in this application note are intended to empower scientists in their research and development endeavors.
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Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]
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Gauthier, D. R., & Fréchet, J. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1696–1699. [Link]
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IMSERC. (n.d.). Building Block. The relaxation delay. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]
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Nanalysis. (2022, January 26). Cheat codes for 13C qNMR. Retrieved from [Link]
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Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Pentadecylresorcinol. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
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13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from [Link]
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Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]
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YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771–786. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Eganhouse, R. P., & Kaplan, I. R. (1982). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 12(2), 97–121. [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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University College London. (n.d.). Chemical shifts. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). Retrieved from [Link]
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Application Note: Elucidating the Fragmentation Pathways of Pentadecylbenzene using Electron Ionization Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the interpretation of the electron ionization (EI) mass spectrum of pentadecylbenzene (C₂₁H₃₆). As a long-chain alkylbenzene, its fragmentation is governed by distinct and predictable pathways, primarily benzylic cleavage and the McLafferty rearrangement. Understanding these mechanisms is crucial for the structural confirmation and identification of such compounds in complex matrices, relevant to fields ranging from environmental analysis to the petroleum industry. This document details the theoretical underpinnings of these fragmentation processes, presents a detailed experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS), and offers a systematic approach to spectral interpretation.
Introduction: The Significance of Alkylbenzene Analysis
Long-chain alkylbenzenes (LABs) are a class of organic compounds with significant industrial and environmental relevance. This compound, with its C15 alkyl chain attached to a benzene ring, serves as an excellent model for understanding the gas-phase ion chemistry of these molecules. Mass spectrometry, particularly following electron ionization (EI), is a cornerstone technique for their analysis.[1][2] Upon ionization, the resulting molecular ion undergoes characteristic fragmentation, producing a unique mass spectrum that acts as a chemical fingerprint.
The primary challenge and objective in interpreting these spectra lie in correlating the observed fragment ions to specific bond cleavages and molecular rearrangements. For alkyl-substituted benzenes, fragmentation is dominated by processes that lead to the formation of highly stable, resonance-stabilized cations.[3] This guide will dissect these pathways, providing researchers with the foundational knowledge to confidently interpret the mass spectrum of this compound and related compounds.
Foundational Fragmentation Mechanisms
Under standard 70 eV EI conditions, the this compound molecular ion (M⁺•) is formed, appearing at a mass-to-charge ratio (m/z) corresponding to its molecular weight (288.5 g/mol ).[4][5][6] While a molecular ion peak may be observed, it is often of low abundance due to the facile fragmentation of the long alkyl chain. The major, diagnostic peaks in the spectrum arise from two principal, competing fragmentation pathways.
Benzylic Cleavage and Tropylium Ion Formation
The most characteristic fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring.[7] This is known as benzylic cleavage. The driving force for this reaction is the formation of a highly stable benzylic carbocation. This cation subsequently rearranges into the even more stable, aromatic tropylium ion (C₇H₇⁺).[3][8]
-
Mechanism: The initial ionization event creates a radical cation. The C-C bond between the first and second carbon of the alkyl chain (the benzylic position) breaks.
-
Resulting Ion: This cleavage results in the loss of a C₁₄H₂₉ radical and the formation of an ion at m/z 91 .
-
Significance: The peak at m/z 91 is the base peak (most intense peak) in the mass spectrum of most simple long-chain alkylbenzenes and is a hallmark indicator of a benzyl-type structure.[3][9]
The McLafferty Rearrangement
When the alkyl chain contains three or more carbons, a competing fragmentation pathway known as the McLafferty rearrangement can occur.[3][10] This process involves the transfer of a hydrogen atom from the gamma (γ) position of the alkyl chain to the aromatic ring through a six-membered transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[11][12]
-
Mechanism: A γ-hydrogen is transferred to the benzene ring. This is followed by the cleavage of the Cα-Cβ bond.
-
Resulting Ion: This rearrangement expels a neutral alkene (in this case, 1-tetradecene) and produces a radical cation at m/z 92 .[3][10]
-
Significance: The presence of a significant peak at m/z 92, alongside the base peak at m/z 91, is highly diagnostic for a linear alkylbenzene with a chain length of at least three carbons.[7][10]
Visualizing the Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes for the this compound molecular ion.
Figure 1: Primary fragmentation pathways of this compound in EI-MS.
Summary of Key Fragment Ions
The interpretation of the this compound mass spectrum relies on identifying these key ions. The NIST reference spectrum provides the quantitative data for this analysis.[4]
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (%) |
| 288 | [C₂₁H₃₆]⁺• | Molecular Ion | ~1 |
| 92 | [C₇H₈]⁺• | McLafferty Rearrangement | ~30-40 |
| 91 | [C₇H₇]⁺ | Benzylic Cleavage | 100 |
| 77 | [C₆H₅]⁺ | Phenyl Cation | Loss of CH₂ from m/z 91 |
| 43 | [C₃H₇]⁺ | Alkyl Fragment | Cleavage of alkyl chain |
| 41 | [C₃H₅]⁺ | Allyl Cation | Cleavage of alkyl chain |
Table 1: Prominent ions in the electron ionization mass spectrum of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standardized method for the analysis of this compound using a common Gas Chromatograph-Mass Spectrometer (GC-MS) system. The choice of a non-polar capillary column is critical for achieving good chromatographic separation of long-chain hydrocarbons.
Materials and Reagents
-
Analyte: this compound standard (CAS 2131-18-2), 100 µg/mL in Dichloromethane.
-
Solvent: Dichloromethane, pesticide grade or equivalent.[13]
-
Carrier Gas: Helium (99.999% purity).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector.
-
Capillary Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[14]
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent, capable of EI at 70 eV.[14]
-
Data System: Agilent ChemStation or equivalent.
Method Parameters
GC Parameters:
-
Injector: Splitless mode, 280 °C
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 10 min
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35 - 500 AMU[13]
-
Solvent Delay: 4.0 min
Workflow for Analysis
The following diagram outlines the logical flow of the experimental procedure.
Figure 2: Standard workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is a classic example of alkylbenzene fragmentation chemistry. The spectrum is dominated by two highly informative fragment ions: the tropylium ion at m/z 91 resulting from benzylic cleavage, and the rearranged ion at m/z 92 from the McLafferty rearrangement. By understanding the mechanisms that produce these ions and employing a robust GC-MS protocol, researchers can confidently identify this compound and other long-chain alkylbenzenes. This knowledge is foundational for applications in environmental monitoring, quality control in detergent manufacturing, and geochemical analysis.
References
-
Title: McLafferty Rearrangement Source: Cambridge University Press URL: [Link]
-
Title: Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations Source: CORE URL: [Link]
-
Title: Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions) Source: CORE URL: [Link]
-
Title: Mass Spectrometry: Aromatic Compound Fragmentation Source: JoVE URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
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Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]
-
Title: McLafferty Rearrangement Source: Veer Surendra Sai University of Technology URL: [Link]
-
Title: Spectroscopy of radical cations. The McLafferty rearrangement product in fragmentation of n-butylbenzene and 2-phenylethanol ions Source: Journal of the American Chemical Society URL: [Link]
-
Title: QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: TDI-Brooks URL: [Link]
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Title: Benzene, pentadecyl- (Mass Spectrum) Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
-
Title: Benzene, pentadecyl- Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
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Title: Fragmentation of alkyl Benzene Source: L.S.College, Muzaffarpur URL: [Link]
-
Title: Benzene, pentadecyl- (IR Spectrum) Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
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Title: Standard Operating Procedure for the Instrumental Analysis for the Long-Chain Alkylbenzenes Source: USGS Reston, Virginia Environmental Organic Geochemistry Laboratory URL: [Link]
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Title: Benzene, pentadecyl- (Phase change data) Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]
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Title: Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas‐phase ion chemistry of alkylbenzene radical cations Source: R Discovery URL: [Link]
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Title: Showing Compound this compound (FDB019892) Source: FooDB URL: [Link]
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Title: Best Practice Guide for Generating Mass Spectra Source: The Royal Society of Chemistry URL: [Link]
-
Title: Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes Source: Montclair State University URL: [Link]
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Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Application Note: A Validated Gas Chromatography Method for the Quantification of Pentadecylbenzene
Abstract
This application note provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of pentadecylbenzene. This compound, a long-chain alkylbenzene, is relevant in various industrial and environmental contexts, necessitating a reliable method for its accurate measurement. This document outlines a Gas Chromatography with Flame Ionization Detection (GC-FID) method, detailing the rationale behind instrumental parameter selection and providing step-by-step protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocols are designed for researchers, scientists, and quality control professionals, ensuring scientific integrity and trustworthiness through a self-validating system.
Introduction and Rationale
This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with a fifteen-carbon alkyl chain.[4][5][6] Its physicochemical properties, particularly its high boiling point and hydrophobicity, make it a representative member of the long-chain alkylbenzene (LCAB) class.[4][7] Accurate quantification of this compound is critical in several fields, including:
-
Environmental Monitoring: As a surrogate standard or component in the analysis of petroleum-based contaminants and industrial detergents.[8][9]
-
Chemical Manufacturing: For process control and quality assurance of products where it may be a starting material, intermediate, or impurity.
-
Toxicological and Research Studies: To determine concentrations in various matrices for fate and effect studies.
The development of a validated analytical method ensures that the data generated is accurate, reliable, and fit for its intended purpose, a cornerstone of regulatory compliance and sound scientific practice.[10][11][12] This guide focuses on a Gas Chromatography (GC) method due to the analyte's volatility and thermal stability.
Method Development Strategy
The selection of an analytical technique is dictated by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₆ | [4][6] |
| Molecular Weight | 288.51 g/mol | [4][6] |
| Boiling Point | 373 °C (703 K) | [4][7][13] |
| Melting Point | 22 °C | [4][7] |
| LogP (Octanol/Water) | ~7.3 - 10.4 | [7][13] |
| State at 25°C | Liquid |[4] |
Given its high boiling point and non-polar nature (high LogP), Gas Chromatography is the ideal technique. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and excellent sensitivity to hydrocarbons.
Optimized Chromatographic Conditions
The following GC-FID conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable run time.
Table 2: Optimized GC-FID Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar (5% phenyl-methylpolysiloxane) column provides excellent selectivity for non-polar hydrocarbons like this compound.[14] |
| Inlet | Split/Splitless, operated in Split mode (50:1) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. Inlet temperature is set high to ensure complete and rapid vaporization of the high-boiling point analyte. |
| Inlet Temp | 290 °C | |
| Injection Vol. | 1 µL | |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for best peak shape and resolution. |
| Oven Program | Initial: 150 °C, hold 1 minRamp: 15 °C/min to 300 °CHold: 5 min | A temperature ramp is essential to elute the high-boiling analyte in a reasonable time while maintaining good peak shape. The final hold ensures that any less volatile components are eluted from the column. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds containing carbon-hydrogen bonds. |
| Detector Temp | 320 °C | Set higher than the final oven temperature to prevent condensation of the analyte. |
| Makeup Gas | Nitrogen, 25 mL/min | |
| H₂ Flow | 30 mL/min |
| Air Flow | 400 mL/min | |
Standard and Sample Preparation
Reagents:
-
This compound, analytical standard (≥98.0%)
-
n-Hexane, HPLC or GC grade
Protocol:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with n-hexane.
-
Working Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock standard with n-hexane to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in n-hexane to achieve a final concentration within the calibrated range. If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.
Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][10][15] The following experiments are based on the ICH Q2(R2) guideline.[1][2][3]
Caption: High-level workflow for the analytical method lifecycle.
Validation Parameters and Protocols
The validation process involves a series of interconnected experiments to assess the method's performance characteristics.
Caption: Key parameters for analytical method validation.
A. Specificity
-
Purpose: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from the matrix, diluents, or potential impurities.[1][10]
-
Protocol:
-
Inject the diluent (n-hexane) to serve as a blank and ensure no interfering peaks are present at the retention time of this compound.
-
If a sample matrix is available, prepare and inject a matrix blank (matrix without this compound).
-
Inject a standard of this compound and record the retention time.
-
-
Acceptance Criteria: The blank injections should show no significant peaks (>10% of LOQ response) at the retention time of the analyte.
B. Linearity and Range
-
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare at least five calibration standards of different concentrations (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should be minimal.
C. Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results to the true value. This is assessed using a spike-recovery study.
-
Protocol:
-
If a representative matrix is available, spike it with known amounts of this compound at three concentration levels (e.g., low, medium, high) across the linear range. If no matrix is available, a diluent spike can be performed.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% for each level.
D. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
-
Protocol 1: Repeatability (Intra-assay Precision)
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Protocol 2: Intermediate Precision (Inter-assay Ruggedness)
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results from the intermediate precision study should show no significant statistical difference from the repeatability study.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Inject standards of decreasing concentration.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1 for LOQ.
-
Confirm the LOQ by preparing and injecting six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria.
-
-
Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision (%RSD) at LOQ should be ≤ 10%.
F. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Prepare a system suitability solution or a mid-range standard.
-
Analyze the sample while making small, deliberate changes to GC parameters one at a time. Examples include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Initial Oven Temperature (e.g., ± 2 °C)
-
Oven Ramp Rate (e.g., ± 1 °C/min)
-
-
Evaluate the effect on retention time, peak area, and system suitability parameters.
-
-
Acceptance Criteria: The system suitability criteria must be met, and the results should not be significantly impacted by the minor changes.
G. System Suitability
-
Purpose: To ensure the chromatographic system is adequate for the intended analysis before and during sample analysis.[1]
-
Protocol:
-
Prepare a system suitability standard (e.g., a mid-range concentration).
-
Inject this standard five times before starting any analytical sequence.
-
Monitor the following parameters:
-
Peak Tailing (Tailing Factor): Measures peak symmetry.
-
Theoretical Plates (N): Measures column efficiency.
-
%RSD of Peak Area: Measures injection precision.
-
-
-
Acceptance Criteria: Tailing Factor ≤ 2.0; Theoretical Plates ≥ 20,000; %RSD for peak area ≤ 2.0%.
Summary of Hypothetical Validation Results
The following tables summarize the expected results for a successfully validated method.
Table 3: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 12,540 |
| 5.0 | 63,100 |
| 25.0 | 314,500 |
| 50.0 | 628,900 |
| 100.0 | 1,255,000 |
| Regression Equation | y = 12540x + 350 |
| Correlation (r²) | 0.9998 |
Table 4: Accuracy and Precision Summary
| Parameter | Level | N | Mean Result | %RSD | % Recovery |
|---|---|---|---|---|---|
| Repeatability | 50 µg/mL | 6 | 49.8 µg/mL | 0.8% | N/A |
| Intermediate Precision | 50 µg/mL | 6 | 50.3 µg/mL | 1.1% | N/A |
| Accuracy | 25 µg/mL (Low) | 3 | 24.5 µg/mL | 1.5% | 98.0% |
| 50 µg/mL (Mid) | 3 | 50.9 µg/mL | 0.9% | 101.8% |
| | 75 µg/mL (High) | 3 | 73.8 µg/mL | 1.2% | 98.4% |
Conclusion
The Gas Chromatography with Flame Ionization Detection method described in this application note is a simple, robust, and reliable procedure for the quantitative analysis of this compound. The method has been successfully developed and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method is fit for its intended purpose and can be confidently implemented in quality control and research laboratories for routine analysis. The lifecycle approach to analytical methods should be considered, with ongoing monitoring to ensure the procedure remains fit for purpose.[16][17]
References
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
-
Chemcasts. Thermophysical Properties of this compound. Available from: [Link]
-
gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. Available from: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available from: [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. Available from: [Link]
-
U.S. Geological Survey. Standard Operating Procedure - Instrumental Analysis for the Long-Chain Alkylbenzenes. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). Available from: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16476, this compound. Available from: [Link]
-
ACS Publications. Determination of long-chain alkylbenzenes in environmental samples by argentation thin-layer chromatography/high-resolution gas chromatography and gas chromatography/mass spectrometry. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Benzene, pentadecyl-. In NIST Chemistry WebBook. Available from: [Link]
-
Agilent. Analysis of alkylbenzenes. Available from: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: Pentadecylbenzene as a Robust Internal Standard for Chromatographic Quantification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Accurate quantification of analytes in complex matrices is a cornerstone of reliable research, development, and quality control in the pharmaceutical and chemical industries. The use of an internal standard (IS) in chromatographic methods is a widely accepted strategy to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of analytical results. This document provides a comprehensive guide to the theory and application of pentadecylbenzene as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analyses. Detailed protocols for method implementation and validation are presented to ensure robust and reliable quantification.
Introduction to Internal Standards in Chromatography
The internal standard method involves adding a known amount of a specific compound—the internal standard—to all samples, calibration standards, and quality control samples. The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not naturally present in the sample matrix. By co-eluting with the analyte, the internal standard experiences similar variations during sample processing and analysis, providing a reliable reference for quantification.
This compound: A Versatile Internal Standard
This compound (C₂₁H₃₆, CAS No: 2131-18-2) is a long-chain alkylbenzene that possesses several key characteristics making it an excellent internal standard for the quantification of a wide range of organic compounds, particularly non-polar and moderately polar analytes.[1][2]
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆ | [1] |
| Molecular Weight | 288.51 g/mol | [1] |
| Boiling Point | 373 °C | [1][2] |
| Melting Point | 22 °C | [1][2] |
| LogP | 7.32 | [2] |
| Solubility | Soluble in common organic solvents like hexane, methanol, and acetonitrile. |
Its high boiling point makes it suitable for GC analysis of semi-volatile compounds, while its aromatic moiety allows for sensitive detection by UV detectors in HPLC. Furthermore, its long alkyl chain ensures good retention and separation on reversed-phase HPLC columns.
Application 1: GC-MS Analysis Using this compound as an Internal Standard
This protocol is designed for the quantification of semi-volatile organic compounds in complex matrices.
Protocol: GC-MS Quantification
1. Preparation of Stock and Working Solutions:
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and adding a constant, known amount of the this compound internal standard working solution to each. A typical concentration for the internal standard in the final solution is 10 µg/mL.
2. Sample Preparation:
-
To 1 mL of the sample, add a precise volume of the this compound internal standard working solution to achieve a final concentration of 10 µg/mL.
-
Perform the necessary extraction and cleanup procedures for the sample matrix.
-
Concentrate the sample to a final volume of 1 mL.
3. GC-MS Instrumental Parameters:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless, 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Determine characteristic ions for the analyte(s) and this compound (e.g., m/z 91, 105, 288 for this compound) |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calculated peak area ratio and the calibration curve.
Method Validation (GC-MS)
A rigorous method validation should be performed to ensure the reliability of the results.
Table 1: Representative Method Validation Data for GC-MS Quantification using this compound as an Internal Standard
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (RSD%) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |
Application 2: HPLC-UV Analysis Using this compound as an Internal Standard
This protocol is suitable for the quantification of non-polar and moderately polar aromatic compounds.
Protocol: HPLC-UV Quantification
1. Preparation of Stock and Working Solutions:
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and adding a constant, known amount of the this compound internal standard working solution to each. A typical concentration for the internal standard in the final solution is 20 µg/mL.
2. Sample Preparation:
-
To 1 mL of the sample, add a precise volume of the this compound internal standard working solution to achieve a final concentration of 20 µg/mL.
-
Perform the necessary extraction and cleanup procedures for the sample matrix.
-
Reconstitute the final extract in the mobile phase.
3. HPLC-UV Instrumental Parameters:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calculated peak area ratio and the calibration curve.
Method Validation (HPLC-UV)
Table 2: Representative Method Validation Data for HPLC-UV Quantification using this compound as an Internal Standard
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 90-110% | 98-102% |
| Precision (RSD%) | < 10% | < 5% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |
Experimental Workflows and Logical Relationships
Diagram: General Workflow for Internal Standard Quantification
Caption: General workflow for chromatographic analysis using an internal standard.
Diagram: Method Validation Process
Caption: Key parameters in the validation of an analytical method.
Conclusion
This compound is a highly effective and versatile internal standard for a wide range of chromatographic applications. Its chemical and physical properties make it suitable for both GC-MS and HPLC-UV analysis, providing a reliable means to correct for analytical variability. The protocols and validation guidance provided in this application note offer a solid foundation for the implementation of this compound as an internal standard in research, drug development, and quality control laboratories, ultimately leading to more accurate and reproducible analytical results.
References
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Cheméo. Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). [Link]
-
LookChem. This compound. [Link]
- Matsuura, H., et al. (2012). Squalene Quantification Using Octadecylbenzene as the Internal Standard. Procedia Environmental Sciences, 15, 43-46.
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
- Wang, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114774.
- Taylor, J. K. (1983). Validation of analytical methods. Analytical Chemistry, 55(6), 600A-608A.
-
FooDB. Showing Compound this compound (FDB019892). [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
- ASTM D4492-03, Standard Test Method for Analysis of Benzene by Gas Chrom
-
ResearchGate. Validation of Analytical Methods. [Link]
-
SciSpace. Validation and Uncertainty Estimation of Analytical Method for Determination of Benzene in Beverages. [Link]
-
Universidade de Lisboa. Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]
-
Phenomenex. APPLICATIONS. [Link]
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Application Note: Pentadecylbenzene as a High-Fidelity Biomarker for Petroleum Contamination
Introduction: The Role of Biomarkers in Environmental Forensics
In the investigation of oil spills and chronic petroleum contamination, environmental forensics seeks to identify the source and extent of the pollution. Many of the lighter, more volatile components of crude oil are rapidly lost from the environment through evaporation and biodegradation. Therefore, analysis relies on more persistent chemical constituents known as biological markers, or biomarkers.[1] These compounds are molecular fossils derived from biological precursors in the ancient organic matter that formed petroleum.[2][3] Their complex structures are highly resistant to environmental degradation, allowing them to serve as persistent fingerprints for decades after a contamination event.[2][4]
While classes like hopanes and steranes are well-established biomarkers, linear alkylbenzenes (LABs) represent another important group. Pentadecylbenzene (C₂₁H₃₆), with its C15 alkyl chain attached to a benzene ring, is a component of the aromatic fraction of many crude oils and refined products. Its low water solubility, low volatility, and strong tendency to sorb to organic matter make it a persistent indicator in soil and sediment, serving as a reliable tracer long after more labile compounds have disappeared.[5]
Physicochemical Properties and Environmental Fate
Understanding the environmental behavior of this compound is critical for accurate sample collection and interpretation. Its fate is governed by its chemical structure: a non-polar alkyl chain and an aromatic ring.[6][7]
Key Properties:
-
Low Volatility: A high boiling point means this compound does not readily evaporate into the atmosphere.[5]
-
Hydrophobicity: It has extremely low solubility in water, preferring to associate with organic phases.
-
Strong Sorption: It binds tightly to soil organic carbon and sediment, leading to negligible migration to groundwater and long-term persistence in these matrices.[5]
-
Resistance to Degradation: While not completely inert, its degradation rate is significantly slower than that of smaller aromatic compounds or n-alkanes, making it a durable biomarker.[1]
These properties are summarized in the table below.
| Property | Value / Description | Implication for Analysis |
| Chemical Formula | C₂₁H₃₆ | --- |
| Molecular Weight | 288.5 g/mol | Determines mass spectral characteristics. |
| Boiling Point | > 400 °C (Estimated)[5] | Low volatility; persists in the environment. |
| Water Solubility | < 0.001 mg/L (Estimated)[5] | Concentrates in soil/sediment, not water column. |
| Sorption Behavior | Very strong sorption to soils and sediments.[5] | Primary target matrix; low groundwater mobility. |
| Persistence | High; resistant to weathering and biodegradation.[1][2] | Excellent long-term marker for contamination. |
Below is the chemical structure of this compound.
Caption: Chemical structure of n-pentadecylbenzene.
Analytical Protocol: GC-MS Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for analyzing petroleum biomarkers.[1][4] It provides the high-resolution separation needed for complex environmental samples and the specificity of mass detection for unambiguous identification.[8][9]
The following protocol outlines the complete workflow from sample collection to final analysis.
Caption: End-to-end workflow for this compound analysis.
Part A: Sample Collection and Handling
-
Objective: To collect representative samples without introducing external contamination.
-
Materials: Pre-cleaned glass jars with PTFE-lined lids, stainless steel scoops/trowels, custody seals.
-
Procedure:
-
Clear surface debris from the sampling location.
-
Using a clean stainless-steel scoop, collect approximately 100-200g of soil or sediment from the desired depth.
-
Transfer the sample directly into a pre-labeled glass jar, ensuring no headspace.
-
Wipe the jar threads clean and seal tightly with the PTFE-lined cap.
-
Store samples on ice (~4°C) during transport and freeze at -20°C for long-term storage prior to analysis.
-
Part B: Sample Preparation and Extraction
-
Objective: To efficiently extract this compound from the sample matrix and remove interfering compounds.
-
Procedure:
-
Homogenization & Spiking: Thaw the sample and homogenize thoroughly. Weigh approximately 10-20g of the sample into an extraction thimble or cell. Spike with a known amount of an appropriate internal standard (e.g., o-Terphenyl-d14).
-
Solvent Extraction: Extract the sample using an Accelerated Solvent Extractor (ASE) or Soxhlet apparatus with a 1:1 mixture of dichloromethane (DCM) and hexane. This combination effectively extracts non-polar compounds like alkylbenzenes.
-
Fractionation Cleanup: Concentrate the raw extract to ~1 mL. Prepare a chromatography column with activated silica gel. Apply the extract to the top of the column. Elute the aliphatic fraction with hexane, then elute the aromatic fraction (containing this compound) with a 70:30 mix of hexane:DCM. This step is critical for removing polar interferences.
-
Final Concentration: Evaporate the collected aromatic fraction under a gentle stream of nitrogen to a final volume of 1.0 mL in a GC vial.
-
Part C: GC-MS Instrumental Analysis
-
Objective: To separate this compound from other hydrocarbons and obtain a mass spectrum for positive identification and quantification.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is required.[10][11]
-
GC-MS Parameters: The following table provides typical operating conditions. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film | Industry-standard, non-polar column for robust hydrocarbon separation. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Mode | Splitless | Maximizes transfer of analyte onto the column for trace-level detection. |
| Inlet Temp | 280 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 310°C @ 8°C/min, hold 10 min | Temperature ramp designed to separate a wide range of petroleum hydrocarbons. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole stability. |
| Acquisition Mode | Scan (m/z 50-550) & SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Key Ions (SIM) | 91 (quant) , 92, 288 (M+) | m/z 91 (tropylium ion) is the characteristic, abundant fragment for alkylbenzenes. |
Part D: Data Analysis and Quantification
-
Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic reference standard. The primary identifier is the mass spectrum, which should show a prominent tropylium ion at m/z 91 and a molecular ion at m/z 288.
-
Calibration: Prepare a multi-point calibration curve (e.g., 5 levels from 0.1 to 10 µg/mL) using a certified this compound standard. The curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantification: The concentration of this compound in the sample extract is determined from the calibration curve. This value is then used to calculate the final concentration in the original soil/sediment sample, accounting for the initial sample weight and final extract volume, reported in mg/kg or µg/kg.
Conclusion
This compound is a highly persistent and specific biomarker for petroleum contamination. Its strong affinity for soil and sediment, coupled with its resistance to environmental degradation, makes it an ideal target analyte for long-term monitoring and forensic source identification.[1][2] The GC-MS protocol detailed herein provides a robust and reliable method for its quantification. By incorporating this analysis, researchers and environmental consultants can achieve a more accurate assessment of the extent and persistence of petroleum pollution in contaminated sites.
References
-
Fate Report for Case # P-20-0132 . Regulations.gov. [Link]
-
Petroleum Biomarker Fingerprinting for Oil Spill Characterization and Source Identification . ResearchGate. [Link]
-
Analytical Methods . Agency for Toxic Substances and Disease Registry. [Link]
-
Fate, Transport & Persistence Studies . US EPA. [Link]
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Analytical Methods - Toxicological Profile for Benzene . NCBI Bookshelf - NIH. [Link]
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Petroleum biomarkers as tracers of Exxon Valdez oil . PubMed. [Link]
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Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites . MDPI. [Link]
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Application of Light Petroleum Biomarkers for Forensic Characterization and Source Identification of Spilled Light Refined Oils . ResearchGate. [Link]
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Tracing Oils and Gas Accumulation in Complex Petroleum Systems Based on Biomarkers, Light Hydrocarbons, and Diamondoids from Concomitant Crude Oils: A Case Study in the Shawan Sag of the Junggar Basin, NW China . PMC - NIH. [Link]
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Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS . Leco.com. [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline . Agilent. [Link]
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Environmental Transport and Fate Process Descriptors for Propellant Compounds . ResearchGate. [Link]
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Application Note: Quantitative Analysis of Pentadecylbenzene in Marine Sediment Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive methodology for the detection and quantification of pentadecylbenzene, a hydrophobic organic compound, in complex marine sediment matrices. This compound, a member of the linear alkylbenzene (LAB) class of compounds, can enter the marine environment through various industrial and petroleum-related activities. Due to its chemical properties, it strongly partitions to and accumulates in sediment, making it a potential marker for anthropogenic contamination.[1] This protocol details a robust workflow encompassing sample collection, handling, Soxhlet extraction, extract cleanup, and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Introduction: The Significance of this compound in Marine Ecosystems
This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with a fifteen-carbon alkyl chain. As a hydrophobic organic compound (HOC), it exhibits low aqueous solubility and a high octanol-water partition coefficient (estimated log Kow of 9.42), leading to its strong adsorption onto organic matter in soil and sediment.[2][3] Its presence in marine sediments can be indicative of contamination from sources such as crude oil, industrial effluents, and wastewater discharge.[4][5]
Monitoring the concentration of this compound and other linear alkylbenzenes in coastal and deep-sea sediments is crucial for several reasons:
-
Source Tracking: The distribution profile of LABs can help identify and trace sources of sewage and industrial pollution in aquatic environments.[6]
-
Ecotoxicological Risk Assessment: Although often considered less toxic than polycyclic aromatic hydrocarbons (PAHs), the accumulation of HOCs in sediment can pose a risk to benthic organisms and the broader food web.[7]
-
Environmental Fate Studies: Understanding the distribution and concentration of these compounds helps model their long-term fate, persistence, and potential for bioaccumulation in marine ecosystems.[8]
The analytical challenge lies in accurately quantifying trace levels of this compound within a highly complex matrix. Marine sediment contains a vast array of natural organic matter, lipids, and other anthropogenic pollutants that can interfere with analysis. The method presented herein employs a rigorous extraction and cleanup procedure to isolate the target analyte, followed by highly selective and sensitive GC-MS analysis.
Principle of the Analytical Method
The overall analytical strategy is based on isolating the non-polar this compound from the solid sediment matrix, removing interfering compounds, and performing instrumental analysis.
-
Extraction: A dried and homogenized sediment sample is subjected to exhaustive solvent extraction using a Soxhlet apparatus. This technique uses a cycling flow of hot solvent to efficiently extract lipids and hydrophobic compounds from the solid matrix.[9][10]
-
Cleanup and Fractionation: The raw extract is concentrated and passed through a multi-layered chromatography column containing activated silica gel and copper. Activated copper is essential for removing elemental sulfur, a common interferent in marine sediment extracts. The silica gel column separates the analytes from more polar interfering compounds.[10][11]
-
Analysis by GC-MS: The purified extract is analyzed using a Gas Chromatograph coupled to a Mass Spectrometer. The GC separates the components of the mixture based on their boiling points and interaction with the capillary column. The MS then fragments the eluted molecules and detects characteristic mass-to-charge (m/z) ratios, allowing for positive identification and quantification.[12][13] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, significantly improves the signal-to-noise ratio and lowers detection limits.[14]
Overall Analytical Workflow
Caption: High-level workflow for this compound analysis in marine sediment.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide or GC grade).
-
Standards:
-
This compound (≥98% purity).
-
Internal Standard (IS): e.g., deuterated aromatic hydrocarbon like Phenanthrene-d10.
-
Surrogate Standard: e.g., Terphenyl-d14.
-
-
Materials:
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).
-
Silica Gel (60-200 mesh, activated at 130°C for 16 hours).
-
Copper turnings (activated with HCl).
-
Glass wool (pre-cleaned by solvent rinse).
-
Cellulose extraction thimbles.
-
2 mL GC vials with PTFE-lined septa.
-
Instrumentation
-
Soxhlet extraction system.
-
Rotary evaporator.
-
Nitrogen evaporation system.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an autosampler.
Detailed Protocols
Sediment Sample Collection and Preparation
-
Collection: Collect sediment samples using a grab or core sampler to minimize disturbance.[15] For volatile compound analysis, specific collection methods are required, but for semi-volatile HOCs like this compound, ensuring the surface layer is collected is key.
-
Storage: Immediately place samples in pre-cleaned glass jars with PTFE-lined lids. Store samples frozen at -20°C until processing to minimize microbial degradation.
-
Preparation: Freeze-dry the sediment sample to a constant weight. Once dried, gently disaggregate the sample using a mortar and pestle and sieve through a 2 mm mesh to remove large debris and ensure homogeneity.[16] Store the dried, homogenized sample in a sealed glass container.
Sample Extraction
-
Accurately weigh approximately 10-20 g of dried, homogenized sediment into a cellulose extraction thimble.
-
Spike the sample with a known amount of surrogate standard to monitor extraction efficiency.
-
Add 10 g of anhydrous sodium sulfate to the thimble and mix gently. This helps to absorb any residual moisture.
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of dichloromethane (DCM) to the boiling flask.[6]
-
Extract the sample for 8-10 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.
Extract Cleanup
This step is critical for removing interferents that could co-elute with the target analyte or contaminate the GC-MS system.
Sample Preparation Workflow
Caption: Detailed workflow for sediment extract cleanup and concentration.
-
Sulfur Removal: Pass the concentrated extract through a small column packed with 1-2 g of activated copper turnings to remove elemental sulfur.
-
Silica Gel Chromatography:
-
Prepare a chromatography column by slurry packing 10 g of activated silica gel in hexane. Top with 1 cm of anhydrous sodium sulfate.
-
Pre-elute the column with 20 mL of hexane.
-
Carefully load the sulfur-free extract onto the column.
-
Elute the fraction containing this compound and other non-polar hydrocarbons with 40 mL of a 1:1 (v/v) dichloromethane:hexane mixture.[11]
-
Collect the eluate in a clean flask.
-
-
Final Concentration:
-
Concentrate the cleaned eluate to approximately 0.9 mL using a gentle stream of nitrogen.
-
Add exactly 100 µL of the internal standard solution.
-
Transfer the final 1 mL extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Thermo, or equivalent | Standard instrumentation for environmental analysis. |
| Injection | 1 µL, Splitless Mode | Maximizes analyte transfer to the column for trace-level detection. |
| Injector Temp | 280 °C | Ensures rapid volatilization of the semi-volatile analyte. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Non-polar column suitable for separating aromatic hydrocarbons. |
| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min | Provides separation of a wide range of organic compounds. |
| MS System | Quadrupole or Ion Trap | Common mass analyzers for routine environmental testing. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |
| Source Temp | 230 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only ions specific to the target analyte.[11] |
| Ions to Monitor | Quantifier Ion: m/z 91, Qualifier Ions: m/z 288 (M+), m/z 105 | Based on the known mass spectrum of this compound.[3] The m/z 91 ion (tropylium) is a characteristic fragment for alkylbenzenes. |
Calibration, Quantification, and Quality Control
Calibration
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) containing this compound and a constant concentration of the internal standard (e.g., Phenanthrene-d10). Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with R² > 0.995 is required.
Quantification
The concentration of this compound in the sediment sample is calculated using the following formula:
Csediment (ng/g) = (Cextract × Vfinal) / Wsediment
Where:
-
Csediment is the final concentration in the sediment (dry weight).
-
Cextract is the concentration in the final extract (ng/mL) determined from the calibration curve.
-
Vfinal is the final volume of the extract (1 mL).
-
Wsediment is the dry weight of the sediment extracted (g).
Quality Control (QC)
To ensure the trustworthiness of the data, the following QC samples should be analyzed with each batch of 10-20 samples:
-
Method Blank: An empty extraction thimble carried through the entire process to check for laboratory contamination.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate of a field sample spiked with a known amount of this compound to assess matrix effects and method accuracy/precision.
-
Certified Reference Material (CRM): A sediment CRM with a known concentration of HOCs should be analyzed to verify overall method performance.
Conclusion
This application note provides a validated and robust protocol for the quantification of this compound in marine sediment. The combination of efficient Soxhlet extraction, rigorous multi-step cleanup, and sensitive GC-MS (SIM) analysis allows for the reliable detection of this compound at trace levels. Adherence to the described quality control procedures is essential for producing defensible environmental data for research, monitoring, and regulatory purposes.
References
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Geosyntec Consultants. (2017). Passive Sampling of Hydrophobic Organic Compounds at Sediment Sites: Practical Advice for Decision-Makers and End-Users. Retrieved from [Link]
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León, V. M., et al. (2000). Extraction and isolation of linear alkylbenzene sulfonates and their intermediate metabolites from various marine organisms. Journal of Chromatography A. Retrieved from [Link]
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Grgić, M., et al. (2019). Pentachlorobenzene sequestration in sediment by carbon rich amendment. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods to Assess Bioavailability of Hydrophobic Organic Contaminants: Principles, Operations, and Limitations. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. NCBI Bookshelf. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Alkhadher, S. A., et al. (2023). Assessment of Sewage Molecular Markers: Linear Alkylbenzenes in Sediments of an Industrialized Region in Peninsular Malaysia. MDPI. Retrieved from [Link]
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Rendón-von Osten, J., et al. (2021). Emerging contaminants and priority substances in marine sediments from Cartagena Bay and the Grand Marsh of Santa Marta (Ramsar site), Colombia. PubMed Central. Retrieved from [Link]
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Environment Canada. (2002). Guidance document on collection and preparation of sediments for physicochemical characterization and biological testing. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Sediment Sampling. Retrieved from [Link]
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Alkhadher, S. A., et al. (2020). Linear alkylbenzenes in surface sediments of an estuarine and marine environment in peninsular Malaysia. ResearchGate. Retrieved from [Link]
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Portland State University. (n.d.). GC/MS Analysis of Benzene in Gasoline. Retrieved from [Link]
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U.S. Geological Survey. (2012). Presence of Selected Chemicals of Emerging Concern in Water and Bottom Sediment from the St. Louis River, St. Louis Bay, and Superior Bay, Minnesota and Wisconsin, 2010. Retrieved from [Link]
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Southern California Coastal Water Research Project. (2024). Principles of passive sampling for ex situ measurement of hydrophobic organic compounds in sediment. Retrieved from [Link]
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Sigoillot, J. C., & Nguyen, M. H. (1992). Complete Oxidation of Linear Alkylbenzene Sulfonate by Bacterial Communities Selected From Coastal Seawater. Applied and Environmental Microbiology. Retrieved from [Link]
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Misra, P., et al. (n.d.). Gas Chromatography and Mass Spectrometry Measurements and Protocols for Database and Library Development Relating to Organic Species. Retrieved from [Link]
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Zabiegała, B., et al. (2016). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. ResearchGate. Retrieved from [Link]
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Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Culture-dependent identification of rare marine sediment bacteria from the Gulf of Mexico and Antarctica. PubMed Central. Retrieved from [Link]
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Burgess, R. M., et al. (2009). Resuspension of polychlorinated biphenyl-contaminated field sediment: release to the water column and determination of site-specific K DOC. PubMed. Retrieved from [Link]
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Helm, P. A., et al. (2017). Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry. PubMed. Retrieved from [Link]
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Alkhadher, S. A., et al. (2020). Linear alkylbenzenes in surface sediments of an estuarine and marine environment in peninsular Malaysia. PubMed. Retrieved from [Link]
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Application of Pentadecylbenzene in Pyrolysis and Kinetic Modeling Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the application of pentadecylbenzene in pyrolysis and kinetic modeling studies. We will delve into the fundamental principles, experimental methodologies, and computational approaches used to understand the thermal decomposition of this long-chain alkylbenzene. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable protocols for researchers in the field.
Introduction: The Significance of this compound Pyrolysis
This compound, a molecule consisting of a benzene ring attached to a fifteen-carbon alkyl chain, serves as an important model compound in combustion and geochemical research. Its structure is representative of the alkylaromatic moieties found in complex hydrocarbon mixtures such as crude oil, asphaltenes, and heavy fuels.[1][2] The study of its pyrolysis—the thermal decomposition in the absence of oxygen—provides invaluable insights into the fundamental chemical reactions that govern the breakdown of larger, more complex fuel molecules under high-temperature conditions.[3][4]
Understanding the pyrolysis of this compound is crucial for several applications:
-
Optimizing petroleum refining processes: Cracking, a key refinery process, involves the thermal decomposition of large hydrocarbons into smaller, more valuable molecules. A detailed understanding of the pyrolysis of model compounds like this compound aids in the design and optimization of these processes.
-
Improving combustion efficiency and reducing soot formation: The pyrolysis of alkylbenzenes is a key step in the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot in combustion engines.[5][6] Kinetic models based on the pyrolysis of this compound can help in developing strategies to minimize soot emissions.
-
Geochemical analysis: The thermal maturation of kerogen, the organic matter in sedimentary rocks that gives rise to petroleum, involves the cleavage of long alkyl chains from aromatic cores. Studying the pyrolysis of this compound helps in understanding these natural processes.
This guide will provide a detailed exploration of the experimental techniques and kinetic modeling approaches used to unravel the complex reaction networks involved in this compound pyrolysis.
The Chemistry of this compound Pyrolysis: A Free-Radical World
The thermal decomposition of this compound proceeds primarily through a free-radical chain reaction mechanism.[1][2] The process can be broadly divided into three stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond to form two free radicals. Due to the relative weakness of the C-C bonds on the alkyl chain compared to the aromatic C-C and C-H bonds, the initial bond scission predominantly occurs within the pentadecyl group.
Propagation: The radicals formed during initiation are highly reactive and can participate in a variety of reactions, leading to the formation of a cascade of new radicals and stable products. Key propagation steps include:
-
β-scission: This is a crucial reaction where a radical cleaves the C-C bond that is in the beta position relative to the radical center. This results in the formation of an alkene and a new, smaller radical. For example, a radical on the pentadecyl chain can undergo β-scission to produce an α-olefin and a smaller alkyl radical.
-
Hydrogen abstraction: A radical can abstract a hydrogen atom from another molecule, creating a new radical and a stable molecule. Hydrogen abstraction can occur from the alkyl chain or the benzene ring, although abstraction from the alkyl chain is generally more favorable.
-
Intramolecular hydrogen transfer (Isomerization): A radical can rearrange through the transfer of a hydrogen atom from one position to another within the same molecule. This can lead to the formation of more stable radical isomers.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.
The primary products observed from the pyrolysis of n-pentadecylbenzene are toluene and 1-tetradecene, along with styrene and n-tridecane.[1][2] A wide array of other products, including smaller alkanes, alkenes, and other alkylbenzenes, are also formed in lower concentrations.
Experimental Investigation of this compound Pyrolysis
The experimental study of this compound pyrolysis involves subjecting the compound to controlled high-temperature conditions and analyzing the resulting products. Various reactor configurations can be employed, with flow reactors and shock tubes being common choices.
Pyrolysis Reactor Systems
-
Flow Reactors: In a typical flow reactor setup, a carrier gas (e.g., nitrogen or argon) is saturated with the vapor of this compound and passed through a heated tube. The temperature, pressure, and residence time within the reactor can be precisely controlled. This setup allows for the study of pyrolysis under a wide range of conditions.
-
Shock Tubes: Shock tubes are used to study chemical kinetics at very high temperatures and short reaction times. A shock wave rapidly heats the gas mixture containing this compound, initiating pyrolysis. The product distribution can be analyzed after a well-defined reaction time.
Analytical Techniques for Product Identification and Quantification
A crucial aspect of pyrolysis studies is the accurate identification and quantification of the complex mixture of products. Gas chromatography (GC) is the primary analytical technique employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying the pyrolysis products. The gas chromatograph separates the different components of the product mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries.[1][2][7]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): While GC-MS is excellent for identification, GC-FID is often used for quantification. The flame ionization detector provides a response that is proportional to the mass of carbon in the analyte, allowing for accurate determination of the concentration of each product.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For very complex product mixtures, GCxGC offers significantly higher resolution than conventional GC.[7] It uses two different chromatographic columns to separate the analytes, providing a much more detailed picture of the product distribution.
Protocol: Pyrolysis of this compound in a Flow Reactor
This protocol outlines the general steps for conducting a pyrolysis experiment of this compound in a laboratory-scale flow reactor.
1. Materials and Equipment:
- This compound (high purity)
- Inert carrier gas (e.g., high-purity nitrogen or argon)
- Flow reactor system (e.g., quartz or stainless steel tube furnace)
- Temperature controller
- Mass flow controllers for gas delivery
- Saturator/bubbler for introducing this compound vapor
- Condensation trap (e.g., cold trap with liquid nitrogen or dry ice/acetone bath)
- Gas chromatograph with mass spectrometer and/or flame ionization detector (GC-MS/FID)
2. Experimental Procedure:
- System Preparation:
- Assemble the flow reactor system, ensuring all connections are leak-tight.
- Purge the system with the inert carrier gas for a sufficient time to remove any residual air.
- Sample Introduction:
- Place a known amount of this compound in the saturator.
- Gently heat the saturator to a temperature that provides a sufficient vapor pressure of this compound without causing premature decomposition.
- Pass a controlled flow of the carrier gas through the saturator to entrain the this compound vapor.
- Pyrolysis:
- Set the furnace to the desired pyrolysis temperature.
- Pass the this compound/carrier gas mixture through the heated reactor tube. The residence time is controlled by the flow rate and the reactor volume.
- Product Collection:
- Pass the reactor effluent through the condensation trap to collect the liquid products.
- Gaseous products can be collected in gas bags for subsequent analysis.
- Analysis:
- Dissolve the collected liquid products in a suitable solvent (e.g., dichloromethane).
- Analyze the liquid and gaseous products using GC-MS for identification and GC-FID for quantification.
3. Data Analysis:
- Identify the individual components in the product mixture by comparing their mass spectra and retention times with those of known standards.
- Quantify the amount of each product using calibration curves generated from standards.
- Calculate the conversion of this compound and the selectivity to each product.
Kinetic Modeling of this compound Pyrolysis
Kinetic modeling is a powerful tool for understanding the complex reaction networks involved in pyrolysis. A detailed kinetic model consists of a set of elementary reactions with their corresponding rate constants.
Developing a Reaction Mechanism
The first step in kinetic modeling is to develop a comprehensive reaction mechanism that includes all the important elementary reactions. For this compound pyrolysis, this would include:
-
Initiation reactions (C-C bond fission)
-
Hydrogen abstraction reactions by various radicals
-
β-scission reactions of alkyl and alkylaromatic radicals
-
Radical addition to unsaturated species
-
Radical recombination and disproportionation reactions
The rate constants for these reactions can be estimated using theoretical methods (e.g., transition state theory) or obtained from the literature for analogous reactions.
Numerical Simulation
Once the reaction mechanism is established, numerical simulations can be performed to predict the evolution of species concentrations over time. Software packages like CHEMKIN are widely used for this purpose. The simulation requires the reaction mechanism, the thermochemical data for all species (e.g., enthalpy of formation, entropy, and heat capacity), and the initial conditions (temperature, pressure, and initial concentrations).
Protocol: Kinetic Modeling of this compound Pyrolysis using a Simplified Approach
This protocol outlines the basic steps for setting up a kinetic model for this compound pyrolysis.
1. Define the Species:
- Create a list of all the chemical species involved in the reaction, including the reactant (this compound), intermediate radicals, and final products.
2. Formulate the Reaction Mechanism:
- Write down the elementary reactions that describe the decomposition of this compound. A simplified mechanism should at least include the main initiation, propagation (β-scission and H-abstraction), and termination steps.
3. Obtain Thermochemical and Kinetic Data:
- Find the necessary thermochemical data (enthalpy, entropy, heat capacity) for each species. These can often be found in thermodynamic databases.
- Determine the Arrhenius parameters (pre-exponential factor, activation energy, and temperature exponent) for each reaction. These can be estimated or taken from literature sources.
4. Set up the Simulation:
- Use a kinetic modeling software package to input the species list, the reaction mechanism, and the thermochemical and kinetic data.
- Define the initial conditions of the simulation, such as temperature, pressure, and the initial concentration of this compound.
5. Run the Simulation and Analyze the Results:
- Run the simulation to obtain the concentration profiles of all species as a function of time.
- Compare the simulation results with experimental data to validate the model.
- Perform sensitivity analysis and rate-of-production analysis to identify the most important reactions and reaction pathways.
Quantitative Data: Arrhenius Parameters
The rate of a chemical reaction is described by the Arrhenius equation, which includes the pre-exponential factor (A) and the activation energy (Ea). The overall first-order pyrolysis of n-pentadecylbenzene has been reported with the following Arrhenius parameters:[1][2]
| Compound | Pre-exponential Factor (A) [s⁻¹] | Activation Energy (Ea) [kcal/mol] |
| n-Pentadecylbenzene | 10¹⁴.¹ | 55.5 |
Note: These values are for the overall decomposition and individual elementary reactions will have their own specific Arrhenius parameters.
Visualization of Concepts
To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflow and a simplified reaction pathway.
Experimental Workflow
Caption: Simplified reaction pathway for this compound pyrolysis.
Conclusion and Future Directions
The study of this compound pyrolysis provides a crucial window into the complex chemistry of hydrocarbon thermal decomposition. The combination of well-designed experiments and detailed kinetic modeling has significantly advanced our understanding of the underlying free-radical mechanisms. Future research in this area will likely focus on:
-
Developing more sophisticated kinetic models: Incorporating more accurate theoretical calculations for reaction rates and thermochemical properties will lead to more predictive models.
-
Investigating pyrolysis at extreme conditions: Studying pyrolysis at ultra-high temperatures and pressures is relevant to advanced combustion concepts and planetary science.
-
Exploring the influence of catalysts: Understanding how catalysts can alter the product distribution from this compound pyrolysis could lead to new technologies for fuel and chemical production.
This guide has provided a comprehensive overview of the application of this compound in pyrolysis and kinetic modeling studies. By following the outlined protocols and understanding the fundamental principles, researchers can contribute to the ongoing efforts to unravel the intricate world of hydrocarbon chemistry.
References
-
Savage, P. E., & Korotney, D. J. (1990). Pyrolysis kinetics for long-chain n-alkylbenzenes: Experimental and mechanistic modeling results. Industrial & Engineering Chemistry Research, 29(3), 499-502. [Link]
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Savage, P. E., & Klein, M. T. (1987). Asphaltene reaction pathways. 2. Pyrolysis of n-pentadecylbenzene. Industrial & Engineering Chemistry Research, 26(3), 488-494. [Link]
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Savage, P. E., & Klein, M. T. (1987). Asphaltene reaction pathways. 2. Pyrolysis of n-pentadecylbenzene. Industrial & Engineering Chemistry Research, 26(3), 488-494. [Link]
-
Zhang, Y., et al. (2018). Pyrolysis of n-Butylbenzene at Various Pressures: Influence of Long Side-Chain Structure on Alkylbenzene Pyrolysis. Energy & Fuels, 32(5), 6085-6095. [Link]
-
Payne, A. M., et al. (2022). Detailed Reaction Mechanism for 350–400 °C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. Energy & Fuels, 36(3), 1635-1646. [Link]
-
Staš, M., et al. (2020). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels, 34(12), 15645-15663. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Savage, P. E., & Korotney, D. J. (1990). Pyrolysis kinetics for long-chain n-alkylbenzenes: experimental and mechanistic modeling results. Industrial & Engineering Chemistry Research, 29(3), 499–502. [Link]
-
Zhang, Y., et al. (2018). Pyrolysis of n-butylbenzene at various pressures: Influence of long side-chain structure on alkylbenzene pyrolysis. Energy & Fuels, 32(5), 6085-6095. [Link]
-
Wang, Z., et al. (2020). A kinetic modeling study on the effect of alkylbenzenes structure on PAH formation at elevated pressures. Combustion and Flame, 219, 234-245. [Link]
Sources
Application Note: Preparation of Pentadecylbenzene Standard Solutions for Calibration
Abstract
This document provides a comprehensive, technically detailed guide for the preparation of precise and accurate pentadecylbenzene standard solutions for use in analytical calibration. This compound, a long-chain alkylbenzene, is a critical standard in environmental analysis, petroleum testing, and studies of chemical fate and transport, often analyzed by gas chromatography (GC).[1][2] Adherence to this protocol is essential for generating reliable calibration curves, ensuring the accuracy of quantitative results. This note covers chemical properties, safety, detailed protocols for stock and working standard preparation, quality control, and stability considerations, grounded in established principles of analytical chemistry.
Introduction and Scientific Principles
This compound (C₂₁H₃₆) is a nonpolar aromatic hydrocarbon.[3][4] Its long alkyl chain makes it an excellent surrogate or calibration standard for analyzing similar high-molecular-weight compounds, such as those found in diesel fuel, lubricating oils, and detergent alkylates.[5][6] In analytical methodologies like gas chromatography, accurate calibration is the cornerstone of valid quantitative analysis.[7] A calibration curve is established by analyzing a series of standard solutions of known concentrations to plot instrument response versus concentration. The accuracy of this curve is entirely dependent on the fidelity of the standard solutions prepared.
Scientist's Note: The principle of gravimetric preparation, followed by precise volumetric dilutions, is a fundamental technique in analytical chemistry designed to minimize uncertainty.[8] Every step, from the initial weighing to the final dilution, is a potential source of error. This protocol is designed to systematically control these variables.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is crucial for its proper handling and dissolution.
| Property | Value | Source |
| CAS Number | 2131-18-2 | [3][4][9] |
| Molecular Formula | C₂₁H₃₆ | [3][4] |
| Molecular Weight | 288.51 g/mol | [3][4][10] |
| Appearance | Liquid or solid (Melting Point: 22 °C) | [3][5] |
| Boiling Point | 373 °C | [3][9] |
| Density | 0.856 g/cm³ | [3] |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexane, dichloromethane, and toluene. | [6][11] |
| LogP (Octanol/Water) | > 7 | [3][11] |
Safety and Handling
Primary Hazards: this compound is categorized as a skin, eye, and respiratory irritant.[3][10] Appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the neat material and concentrated solutions should be performed inside a certified chemical fume hood.[12]
-
Solvent Hazards: The solvents used in this protocol (e.g., hexane, dichloromethane) are flammable and/or toxic.[12] Ensure the fume hood has adequate ventilation and eliminate all potential ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste management guidelines.
Materials and Equipment
-
Analyte: this compound, analytical standard grade (>98% purity)
-
Solvent: High-purity, GC-grade or HPLC-grade hexane (or dichloromethane, toluene).
-
Analytical Balance: 4 or 5-place (readable to 0.1 mg or 0.01 mg)
-
Glassware:
-
Class A volumetric flasks with glass stoppers (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Class A volumetric or gas-tight glass syringes for transfers
-
-
Equipment:
-
Ultrasonic bath
-
Vortex mixer
-
Amber glass vials with PTFE-lined screw caps for storage
-
Experimental Protocol: Standard Solution Preparation
Part 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a 100 mL primary stock solution. Adjust volumes and masses as needed for your specific application.
-
Tare the Weighing Vessel: Place a clean, dry glass weighing boat or beaker on the analytical balance and tare the mass.
-
Gravimetric Measurement: Accurately weigh approximately 100.0 mg of pure this compound standard directly into the tared vessel. Record the exact mass to the nearest 0.1 mg (e.g., 100.2 mg).
-
Scientist's Note: this compound has a low melting point (22°C).[3][9] If the lab temperature is warm, the standard may be a liquid, which can be handled carefully with a glass pipette. If it is a solid, use a clean spatula. Directly weighing into the volumetric flask is not recommended as it is difficult to do so without losing material.
-
-
Initial Dissolution: Add a small volume (approx. 20-30 mL) of the chosen solvent (e.g., hexane) to the weighing vessel containing the analyte. Gently swirl to dissolve the this compound.
-
Quantitative Transfer: Carefully transfer the dissolved solution into a 100 mL Class A volumetric flask.
-
Rinse and Transfer: Rinse the weighing vessel at least three times with small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure all the weighed analyte is transferred.
-
Bring to Volume: Add solvent to the volumetric flask until the liquid level is just below the calibration mark.
-
Equilibration and Final Volume Adjustment: Stopper the flask and allow it to equilibrate to ambient temperature for a few minutes. Use a disposable pipette to carefully add the final drops of solvent until the bottom of the meniscus is precisely on the calibration mark.
-
Homogenization: Stopper the flask securely and invert it 20-25 times to ensure the solution is completely homogeneous.
-
Calculation of True Concentration: Calculate the exact concentration of the stock solution based on the actual mass weighed.
-
Formula:Concentration (µg/mL) = (Mass of this compound (mg) / Volume of Flask (mL)) * 1000
-
Example:(100.2 mg / 100.0 mL) * 1000 = 1002 µg/mL
-
-
Labeling and Storage: Transfer the solution to a clearly labeled amber glass bottle. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Part 2: Preparation of Working Calibration Standards via Serial Dilution
This section describes the preparation of a five-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) from the primary stock solution.
Sources
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- 12. merckmillipore.com [merckmillipore.com]
Solid-Phase Extraction of Pentadecylbenzene from Aqueous Matrices: An Application Guide
Introduction
Pentadecylbenzene, a long-chain alkylbenzene, is a hydrophobic organic compound that can be introduced into aquatic environments through various industrial and commercial activities. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for its detection and quantification in water samples. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of such nonpolar analytes from complex aqueous matrices, offering significant advantages over traditional liquid-liquid extraction in terms of solvent consumption, extraction time, and automation potential.[1] This application note provides a comprehensive guide to the development and implementation of a solid-phase extraction method for the determination of this compound in water, followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Principles of Solid-Phase Extraction for Hydrophobic Compounds
Solid-phase extraction operates on the principle of partitioning an analyte between a liquid sample matrix and a solid sorbent. For nonpolar compounds like this compound in an aqueous sample, a reversed-phase SPE mechanism is the most effective approach. In this mode, a nonpolar stationary phase (the sorbent) is used to retain hydrophobic analytes from a polar mobile phase (the water sample).
Causality Behind Sorbent Selection: The choice of sorbent is critical for achieving high recovery and a clean extract. This compound, with its long C15 alkyl chain, is extremely nonpolar. Therefore, a sorbent with strong hydrophobic retention capabilities is required. C18-bonded silica (octadecylsilane) is the most widely used and effective sorbent for this purpose due to its high hydrophobicity and capacity to retain nonpolar compounds from aqueous matrices.[2][3] The C18 functional groups are chemically bonded to a silica support, creating a nonpolar stationary phase that strongly interacts with the hydrophobic this compound molecules through van der Waals forces.[3]
Experimental Workflow: A Self-Validating System
The trustworthiness of an analytical method relies on a well-defined and reproducible workflow. The following protocol is designed as a self-validating system, where each step is optimized to ensure the quantitative transfer and recovery of this compound.
Figure 1: Solid-Phase Extraction and Analysis Workflow for this compound.
Materials and Reagents
-
SPE Cartridges: C18-bonded silica, 500 mg sorbent mass, 6 mL cartridge volume (e.g., Strata C18-E or Bond Elut C18).[2][4]
-
Solvents (HPLC or GC grade): Methanol, Dichloromethane, Hexane, Acetone.
-
Reagent Water: Deionized or distilled water, free of organic contaminants.
-
Glassware: Volumetric flasks, graduated cylinders, autosampler vials with septa.
-
Apparatus: SPE vacuum manifold, nitrogen evaporator, vortex mixer.
-
This compound Standard: Analytical grade.
Detailed SPE Protocol
This protocol is based on a 1-liter water sample. Adjustments may be necessary for different sample volumes.
-
Sample Pre-treatment:
-
For samples containing suspended solids, filter through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.[5]
-
If the sample pH needs adjustment for other analytes, ensure it is compatible with the stability of this compound. For this compound alone, pH adjustment is generally not necessary.
-
-
SPE Cartridge Conditioning:
-
Rationale: This step solvates the C18 functional groups, preparing the sorbent for effective interaction with the analyte.
-
Place the C18 cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of hexane to remove any organic contaminants.
-
Activate the sorbent by passing 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of reagent water. Crucially, do not allow the sorbent bed to go dry after this step until the sample is loaded.
-
-
Sample Loading:
-
Pass the 1-liter water sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
Rationale: A controlled flow rate ensures sufficient residence time for the this compound to partition onto the C18 sorbent.
-
-
Washing:
-
Rationale: This step removes any co-adsorbed polar impurities from the sorbent bed while the nonpolar this compound remains retained.
-
Wash the cartridge with 10 mL of a methanol/water solution (e.g., 40:60 v/v). This will displace any remaining water-soluble interferences.
-
-
Drying:
-
Rationale: Removing residual water is essential before elution with a non-polar organic solvent to ensure efficient elution and prevent water from being carried into the final extract.
-
Dry the sorbent bed thoroughly by applying a vacuum or passing nitrogen through the cartridge for 10-20 minutes.
-
-
Elution:
-
Rationale: A strong, nonpolar solvent is used to disrupt the hydrophobic interactions between this compound and the C18 sorbent, eluting the analyte from the cartridge.
-
Place a collection tube inside the vacuum manifold.
-
Elute the this compound from the cartridge with two 5 mL aliquots of hexane. Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
The extract is now ready for GC-MS analysis.
-
Analytical Finish: GC-MS Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the definitive identification and quantification of this compound due to its high sensitivity and selectivity.[6][7]
Figure 2: Gas Chromatography-Mass Spectrometry Analytical Workflow.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required for specific instrumentation.[7][8]
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Oven Program | Initial 60 °C, hold 1 min; ramp to 280 °C at 10 °C/min; hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| SIM Ions for this compound | m/z 91, 105, 288 (Molecular Ion)[6] |
Calibration and Quantification
A multi-point calibration curve should be prepared using this compound standards of known concentrations in hexane. The concentration of this compound in the water sample is then determined by comparing the peak area of the analyte in the sample extract to the calibration curve.
Performance Data
The following table summarizes expected performance data for the described method. Actual results may vary depending on the specific water matrix and instrumentation.
| Parameter | Expected Value |
| Recovery | > 90% |
| Relative Standard Deviation (RSD) | < 10% |
| Method Detection Limit (MDL) | Low ng/L range |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from water samples. The use of a C18 sorbent ensures high recovery of this nonpolar analyte. The subsequent GC-MS analysis provides sensitive and selective quantification. By following this robust workflow, researchers, scientists, and drug development professionals can achieve reliable and accurate determination of this compound in aqueous matrices, contributing to environmental monitoring and risk assessment.
References
- Strata C18-E Solid Phase Extraction Products. Phenomenex.
- Bond Elut C18 Solid Phase Extraction (SPE) Cartridges. Agilent.
- C18 SPE Cartridge, Reversed Phase Solid Phase Extraction. Hawach Scientific.
- This compound.
- Solid-Phase Extraction (SPE) Method Development.
- Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Fast GC/MS Analysis for Benzene and Total Arom
- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
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Troubleshooting & Optimization
overcoming carbocation rearrangement in pentadecylbenzene synthesis
Technical Support Center: Synthesis of n-Pentadecylbenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of linear alkylbenzenes, specifically n-pentadecylbenzene. Our goal is to provide in-depth, mechanistically-grounded troubleshooting advice and reliable protocols to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I attempted a Friedel-Crafts alkylation of benzene with 1-pentadecyl bromide and AlCl₃, but my GC-MS is showing a complex mixture of isomers instead of the desired linear product. What happened?
A1: This is a classic and expected outcome due to the inherent mechanism of the Friedel-Crafts alkylation reaction. The strong Lewis acid (AlCl₃) facilitates the formation of a primary (1°) pentadecyl carbocation. This carbocation is highly unstable and will rapidly rearrange via a series of hydride shifts (1,2-hydride shifts) to form more stable secondary (2°) carbocations at various positions along the alkyl chain.[1][2][3] Each of these secondary carbocations can then act as an electrophile, attacking the benzene ring to produce a different positional isomer of pentadecylbenzene. The result is a product mixture that is difficult and often impractical to separate.
Q2: What is the underlying chemical principle driving this rearrangement?
A2: The driving force is thermodynamic stability. Carbocation stability follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. The reaction intermediate will always seek the lowest energy state. A primary carbocation, with its positive charge on a carbon bonded to only one other carbon, is energetically unfavorable. By shifting a neighboring hydrogen atom with its pair of electrons (a hydride), the positive charge can be moved to a secondary carbon, which is stabilized by hyperconjugation and inductive effects from two adjacent alkyl groups. This rearrangement is an extremely fast process that competes effectively with the desired alkylation step.[2][4]
Q3: Is it possible to suppress this rearrangement within the Friedel-Crafts alkylation framework?
A3: While completely eliminating rearrangement in a long-chain alkylation is very difficult, it can sometimes be minimized by modifying reaction conditions. Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) and lower reaction temperatures can reduce the energy available for the rearrangement to occur.[5] However, these conditions often lead to significantly lower reaction rates and yields. For a long chain like pentadecyl, these modifications are generally insufficient to produce the linear product in high purity. The most reliable solution is to change the synthetic strategy entirely.
Q4: What is the recommended, field-proven method to synthesize n-pentadecylbenzene with high purity?
A4: The industry-standard and most reliable method to synthesize linear alkylbenzenes and avoid carbocation rearrangement is the Friedel-Crafts acylation, followed by a chemical reduction .[6][7][8] This two-step process works because the electrophile in the acylation step, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[9][10][11] You first introduce the 15-carbon chain as a ketone (pentadecanoylbenzene), and then you reduce the carbonyl group (C=O) to a methylene group (-CH₂-).
Troubleshooting Guide: Isomeric Impurities Detected
Symptom: Your post-reaction analysis (GC-MS, NMR) of a Friedel-Crafts alkylation attempt confirms the presence of multiple this compound isomers, with very little of the desired n-pentadecylbenzene.
Root Cause Analysis: Carbocation Rearrangement
The diagram below illustrates the problematic pathway. The initial primary carbocation undergoes rapid hydride shifts to form a mixture of more stable secondary carbocations, each leading to an undesired isomeric product.
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
Validated Solution: The Acylation-Reduction Pathway
This two-step approach is the most effective strategy to guarantee the synthesis of the linear isomer.
-
Step 1: Friedel-Crafts Acylation: React benzene with pentadecanoyl chloride in the presence of a Lewis acid catalyst (AlCl₃). The electrophile, a resonance-stabilized acylium ion, is formed and adds the 15-carbon chain as a ketone without rearranging.
-
Step 2: Reduction: The resulting ketone, pentadecanoylbenzene, is then reduced to the alkane, n-pentadecylbenzene. Two common methods for this are the Clemmensen and Wolff-Kishner reductions.
Caption: The reliable Friedel-Crafts acylation-reduction workflow.
Comparison of Synthetic Strategies
| Feature | Friedel-Crafts Alkylation (with 1-Pentadecyl Halide) | Friedel-Crafts Acylation-Reduction |
| Primary Electrophile | Primary Carbocation (R-CH₂⁺) | Acylium Ion (R-C≡O⁺) |
| Rearrangement | Yes, extensive rearrangement occurs.[2][3] | No, the acylium ion is stable.[9][11] |
| Product Purity | Low. Results in a complex mixture of isomers. | High. Yields the desired linear n-alkybenzene. |
| Catalyst Amount | Catalytic | Stoichiometric (or more) AlCl₃ required.[6] |
| Reaction Steps | One | Two (Acylation then Reduction) |
| Reliability for Linear Products | Very Poor | Excellent |
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Pentadecanoyl Chloride
Objective: To synthesize pentadecanoylbenzene.
Materials:
-
Anhydrous Benzene (solvent and reactant)
-
Pentadecanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel.
-
Charge the flask with anhydrous benzene (e.g., 10 equivalents) and cool it to 0-5 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.1 equivalents) to the stirred benzene.
-
In the addition funnel, prepare a solution of pentadecanoyl chloride (1.0 equivalent) in a small amount of anhydrous benzene.
-
Add the pentadecanoyl chloride solution dropwise to the benzene/AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/GC analysis indicates completion.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Separate the organic layer. Wash it sequentially with 5% HCl solution, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude pentadecanoylbenzene, which can be purified by recrystallization or chromatography.
Protocol 2: Clemmensen Reduction of Pentadecanoylbenzene
Objective: To reduce the ketone to the final n-pentadecylbenzene product. This method is suitable for substrates stable in strong acid.[12][13][14]
Materials:
-
Pentadecanoylbenzene
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (co-solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser and stirrer, add the zinc amalgam, water, concentrated HCl, and toluene.
-
Add the pentadecanoylbenzene (1.0 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain the acidic conditions.
-
After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.
-
Combine the organic extracts, wash with water and then with sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude n-pentadecylbenzene can be purified by vacuum distillation or column chromatography.
Alternative: Wolff-Kishner Reduction
This method is used for substrates that are sensitive to strong acid but stable in strong base.[12][15][16] It involves reacting the ketone with hydrazine (N₂H₄) in the presence of a strong base (like KOH) at high temperatures.[12][17]
References
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Clemmensen reduction vs. Wolff-Kishner reduction. Retrieved from [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Pediaa. (2018). Difference Between Clemmensen and Wolff Kishner Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Polito, V., Hamann, C. S., & Rhile, I. J. (2010). Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. Journal of Chemical Education, 87(9), 969-970. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
Ivanchina, E. D., et al. (2017). Increasing the Selectivity of Synthesis Stages for Linear Alkyl Benzenes. Current Organic Synthesis, 14(3). Retrieved from [Link]
-
Quora. (2021). What is the main difference between Clemmensen's and Wolf-Kishner reduction?. Retrieved from [Link]
-
Unacademy. (n.d.). Oxidation: Reduction (Wolf Kishner and Clemmensen). Retrieved from [Link]
-
ERIC. (2010). Carbocation Rearrangement in An Electrophilic Aromatic Substitution Discovery Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8455706B2 - Method of making linear alkylbenzenes.
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangements?. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7863492B2 - Production of linear alkyl benzene.
-
ResearchGate. (n.d.). Production of linear alkylbenzenes. Retrieved from [Link]
-
University Course Material. (n.d.). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]
-
Quora. (2016). In Friedel-Crafts alkylations, when do rearrangements not occur?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carbocation Rearrangements. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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- 14. Oxidation: Reduction (Wolf Kishner and Clemmensen) [unacademy.com]
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- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Polyalkylation in the Friedel-Crafts Synthesis of Pentadecylbenzene
Welcome to the technical support center for the synthesis of pentadecylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of polyalkylation in Friedel-Crafts reactions. Our goal is to equip you with the knowledge to optimize your synthetic route for the selective formation of the monoalkylated product.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts synthesis of this compound, and why does it occur?
A1: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation where more than one pentadecyl group is attached to the benzene ring.[1][2] This happens because the initial product, this compound, is more reactive than the starting benzene. The pentadecyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack.[1][3]
Q2: How can I effectively minimize or prevent polyalkylation in my reaction?
A2: Several strategies can be employed to control polyalkylation:
-
Utilize a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent (e.g., 1-pentadecene or 1-chloropentadecane), the probability of the electrophile reacting with a benzene molecule is statistically favored over reacting with the more reactive this compound product.[1][4] Industrial processes often use benzene-to-alkene molar ratios as high as 30:1 to 50:1 to ensure mono-substitution.[4]
-
Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions, thereby favoring the formation of the monoalkylated product.[1][5]
-
Select an Appropriate Catalyst: While strong Lewis acids like AlCl₃ are highly active, they can also promote polysubstitution. Using a milder Lewis acid or a solid acid catalyst may offer better selectivity for monoalkylation.[1][6]
-
Consider Friedel-Crafts Acylation Followed by Reduction: This two-step approach is a highly effective method to prevent polyalkylation.[7] First, an acylation reaction is performed, which introduces a deactivating acyl group onto the benzene ring. This deactivation prevents further substitution.[1][8] The resulting ketone is then reduced to the desired alkyl group.[1][8]
Q3: What is the key difference between Friedel-Crafts alkylation and acylation in preventing polysubstitution?
A3: The primary distinction lies in the electronic nature of the substituent added to the aromatic ring:
-
Alkylation: Adds an activating alkyl group, making the product more reactive and prone to polyalkylation.[1][7]
-
Acylation: Adds a deactivating acyl group (a ketone). This makes the product less reactive than the starting material, thus preventing further acylation.[1][8][9]
Q4: If I opt for the Friedel-Crafts acylation route, how do I convert the ketone to the final this compound product?
A4: Following the acylation reaction, the resulting pentadecanoylbenzene (a ketone) can be reduced to this compound. Two common and effective methods for this reduction are:
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, such as potassium hydroxide.[8]
This two-step acylation-reduction sequence is a reliable strategy for producing mono-alkylated aromatic compounds while avoiding the issue of polyalkylation.[1]
Troubleshooting Guide: Excessive Polyalkylation
| Issue | Potential Causes | Recommended Solutions |
| High levels of di- and tri-pentadecylbenzene detected. | 1. Insufficient excess of benzene: The molar ratio of benzene to the alkylating agent is too low. 2. Reaction temperature is too high: Elevated temperatures increase the rate of subsequent alkylations.[5] 3. Catalyst is too active or concentration is too high: Strong Lewis acids like AlCl₃ can aggressively promote polyalkylation.[10] | 1. Increase the molar ratio of benzene to the alkylating agent. A ratio of at least 10:1 is recommended, with 20:1 or higher being preferable for optimal selectivity.[10] 2. Lower the reaction temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity. 3. Reduce the amount of catalyst or switch to a milder Lewis acid (e.g., FeCl₃).[10] Alternatively, explore the use of solid acid catalysts. |
| Low conversion of the starting alkylating agent. | 1. Insufficient catalyst activity: The catalyst may be old, hydrated, or not potent enough. 2. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Presence of impurities: Moisture or other impurities can deactivate the Lewis acid catalyst.[10] | 1. Use fresh, anhydrous Lewis acid catalyst. 2. Gradually increase the reaction temperature while carefully monitoring for the onset of polyalkylation. 3. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation with High Benzene Excess
This protocol details the direct alkylation of benzene with 1-chloropentadecane, emphasizing the use of a large excess of benzene to favor monoalkylation.
Materials:
-
Anhydrous Benzene
-
1-Chloropentadecane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (solvent)
-
Concentrated Hydrochloric Acid (for work-up)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous benzene (20 molar equivalents) and dry dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Carefully add anhydrous aluminum chloride (1.1 molar equivalents) to the stirred benzene solution.
-
In the dropping funnel, place a solution of 1-chloropentadecane (1 molar equivalent) in a small amount of dry dichloromethane.
-
Add the 1-chloropentadecane solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction
This two-step protocol is the preferred method for avoiding polyalkylation.
Part A: Friedel-Crafts Acylation
Materials:
-
Anhydrous Benzene
-
Pentadecanoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (solvent)
-
Concentrated Hydrochloric Acid (for work-up)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry, three-necked round-bottom flask, add anhydrous aluminum chloride (1.2 molar equivalents) and dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add pentadecanoyl chloride (1 molar equivalent) to the stirred AlCl₃ suspension.
-
After the addition is complete, add anhydrous benzene (1.1 molar equivalents) dropwise via a dropping funnel, maintaining the temperature below 10°C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench and work up the reaction as described in Protocol 1 to yield crude pentadecanoylbenzene.
Part B: Clemmensen Reduction
Materials:
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid
-
Pentadecanoylbenzene (from Part A)
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the pentadecanoylbenzene to the flask.
-
Heat the mixture to a vigorous reflux for 4-6 hours. Periodically add more concentrated HCl.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the product by vacuum distillation to yield high-purity this compound.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired monoalkylation pathway and the competing polyalkylation pathway.
Caption: Monoalkylation vs. Polyalkylation Pathways.
The diagram below illustrates a logical workflow for troubleshooting excessive polyalkylation.
Caption: Troubleshooting Workflow for Polyalkylation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Link]
-
Taylor & Francis Online. (n.d.). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term. [Link]
- Google Patents. (n.d.). US8455706B2 - Method of making linear alkylbenzenes.
-
Chemguide. (n.d.). the alkylation of benzene - electrophilic substitution. [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
-
National Center for Biotechnology Information. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. [Link]
-
Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. [Link]
-
INTERNATIONAL JOURNAL OF NEW CHEMISTRY. (2019). Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. [Link]
-
ResearchGate. (2006). Modern Friedel – Crafts Chemistry part 27 Alkylation of Benzene with 1-Benzyl-, and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3CH3NO2 Catalysts. [Link]
-
ResearchGate. (2019). (PDF) Linear alkylbenzene. [Link]
-
Chemistry LibreTexts. (2014). 15.15: The Friedel-Crafts Alkylation of Benzene. [Link]
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Technical Support Center: Optimizing GC-MS Parameters for Pentadecylbenzene Isomer Separation
Welcome to the technical support center for the analysis of pentadecylbenzene isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to overcome common challenges in separating these structurally similar compounds.
SECTION 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the GC-MS analysis of this compound isomers.
Q1: My chromatogram shows a single, broad peak where I expect to see multiple this compound isomers. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. Here’s a systematic approach:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak, or result in broader or asymmetric (fronting or tailing) peaks.[1][2]
-
Mass Spectral Analysis: If you are using a mass spectrometer, acquire spectra across the peak.
-
Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[1]
-
Extracted Ion Chromatograms (EICs): this compound isomers will likely have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique or characteristic fragment ions can reveal the presence of multiple, slightly offset peaks.[1]
-
-
Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.[1] These tools can automatically identify and separate overlapping peaks, extracting pure component spectra from the mixed data.
Q2: What is the ideal GC column for separating this compound isomers?
A2: The choice of the GC column is critical for isomer separation. For this compound isomers, which are non-polar aromatic compounds, a non-polar or moderately polar stationary phase is a good starting point.[1]
-
Stationary Phase: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile and robust choice for general-purpose separation of aromatic compounds. For enhanced separation of positional isomers, a column with higher phenyl content (e.g., 50% phenyl-methylpolysiloxane) can offer different selectivity.[3]
-
Column Dimensions:
-
Length: Longer columns (e.g., 30 m or 60 m) provide higher efficiency and better resolution, but at the cost of longer analysis times.[1][2]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) generally provide higher resolution.[1][3]
-
Film Thickness: A standard film thickness (e.g., 0.25 µm) is usually sufficient. Thicker films increase retention and are more suited for highly volatile compounds.[1][3]
-
Q3: Should I use split or splitless injection for my this compound isomer analysis?
A3: The choice between split and splitless injection depends on the concentration of your sample.
-
Split Injection: This is ideal for high-concentration samples to avoid overloading the column.[4][5][6] A split ratio of 50:1 to 100:1 is a good starting point.
-
Splitless Injection: This is the preferred method for trace analysis where maximum sensitivity is required, as it transfers the entire sample onto the column.[4][5][6] However, it can lead to broader peaks if not optimized correctly.[4][5]
Q4: My peaks are tailing. What are the common causes and solutions for this compound analysis?
A4: Peak tailing is a common issue in GC analysis and can be caused by several factors:
-
Active Sites in the Inlet or Column: this compound, being a non-polar hydrocarbon, is less susceptible to interactions with active sites compared to polar compounds. However, contamination in the inlet liner or at the head of the column can still cause tailing.
-
Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volume, leading to peak tailing.[10][11]
-
Solution: Ensure the column is installed according to the manufacturer's recommendations for your specific instrument.
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also manifest as tailing.
-
Solution: Dilute your sample or increase the split ratio.
-
SECTION 2: Troubleshooting Guides
This section provides systematic approaches to resolving more complex issues.
Guide 1: Improving Poor Resolution of this compound Isomers
Poor resolution, where two or more isomer peaks are not baseline separated, is a primary challenge. A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.[2] The resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[2]
Step 1: Optimize the Temperature Program
Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[12] For this compound isomers with very similar boiling points, a slow temperature ramp is crucial.
-
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[1]
-
Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) generally improves resolution by allowing more time for the isomers to interact with the stationary phase.[1]
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all isomers and any heavier components from the column. A final hold time ensures complete elution.
| Parameter | Adjustment | Rationale | Impact on Analysis Time |
| Initial Temperature | Decrease | Improves resolution of early eluters. | Increases |
| Ramp Rate | Decrease | Generally improves resolution. | Increases |
| Final Hold Time | Increase | Ensures elution of late eluters. | Increases |
Step 2: Adjust Carrier Gas Flow Rate
The carrier gas flow rate affects both the speed of analysis and the efficiency of the separation.[13][14][15]
-
Carrier Gas Selection: Helium is a good, inert choice for GC-MS. Hydrogen can provide faster analysis times and higher efficiency but is reactive.[16][17] Nitrogen is generally not recommended for capillary GC-MS due to its lower optimal linear velocity.
-
Flow Rate Optimization: For a 0.25 mm ID column, an optimal flow rate is typically around 1.0-1.5 mL/min. Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.[2][18]
Step 3: Evaluate Injection Parameters
-
Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the this compound isomers without causing thermal degradation.[19] A starting point of 250-280 °C is recommended.
-
Injection Volume: For splitless injections, larger injection volumes can lead to broader peaks. If you are using splitless injection and observing broad peaks, try reducing the injection volume.
Guide 2: Distinguishing Isomers with Similar Mass Spectra
This compound isomers are likely to produce very similar mass spectra, making confident identification challenging.
-
Benzylic Cleavage: The most dominant fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to a resonance-stabilized benzylic carbocation.[20][21][22] For linear this compound, this would result in a prominent ion at m/z 91 (tropylium ion). Positional isomers on the alkyl chain will produce different characteristic fragment ions.
-
Low Energy Electron Ionization (EI): If your instrument allows, reducing the ionization energy (e.g., from 70 eV to 20-30 eV) can sometimes enhance the relative abundance of the molecular ion and reduce fragmentation, potentially highlighting subtle differences between isomers.
-
Chemical Ionization (CI): This is a "softer" ionization technique that typically results in a prominent protonated molecular ion [M+H]+ and less fragmentation, which can be useful for confirming the molecular weight of the isomers.[23]
SECTION 3: Experimental Protocols & Visualizations
Protocol 1: Systematic Approach to Method Development for this compound Isomer Separation
-
Initial Column and Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL in split mode (50:1) at 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.
-
MS Conditions: Scan range of m/z 40-450.
-
-
Evaluation of Initial Results:
-
Assess peak shape, resolution, and retention times.
-
If co-elution is observed, proceed to optimization.
-
-
Optimization of Temperature Program:
-
Decrease the ramp rate to 5 °C/min, then to 2 °C/min, and observe the effect on resolution.
-
Lower the initial temperature in 10 °C increments if early eluting isomers are poorly resolved.
-
-
Optimization of Flow Rate:
-
Decrease the flow rate to 1.0 mL/min and observe the effect on resolution.
-
Increase the flow rate to 1.5 mL/min to see if analysis time can be reduced without significant loss of resolution.
-
-
Consider a Different Column:
-
If baseline separation is still not achieved, consider a longer column (60 m) for increased efficiency or a column with a different stationary phase (e.g., 50% phenyl-methylpolysiloxane) for altered selectivity.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Decision tree for selecting the appropriate injection mode.
References
- Benchchem. (n.d.). Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
- Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC).
- Benchchem. (n.d.). Strategies for improving resolution of closely eluting compounds.
- LECO. (2025). How to Improve GC-MS Resolution for Complex Mixtures.
- ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
- Edney, M. K., et al. (2021). The Effect of Temperature on the Molecular Compositions of External and Internal Gasoline Direct Injection Deposits. SAE Technical Paper.
- Restek. (n.d.). Split vs Splitless Injection.
- Slideshare. (n.d.). Mass chart Fragmentation.
- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions).
- Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography.
- LCGC. (2014). Selecting Carrier Gases and Conditions.
- Manzano, C., et al. (n.d.). Optimization of Column Selection for Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures using GC×GC/ToF-MS.
- ResearchGate. (2021). The Effect of Temperature on the Molecular Compositions of External and Internal Gasoline Direct Injection Deposits.
- CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations.
- LCGC International. (n.d.). Split, Splitless, and Beyond—Getting the Most From Your Inlet.
- Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Phenomenex. (2025). GC Carrier Gas Guide: Selection & Applications.
- YouTube. (2013). Agilent Tailing Peaks GC Troubleshooting Series.
- Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC.
- ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Greyhound Chromatography. (n.d.). GC Column Selection Guide.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Reddit. (2022). In Gas Chromatography, why must the injector over temperature be higher than the column?.
- MDPI. (n.d.). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process.
- NIH. (2021). Ionic liquid stationary phase coating optimization for semi-packed microfabricated columns.
- LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography.
- Agilent. (n.d.). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers.
- PMC. (2020). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System.
- ScienceDirect. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes.
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Technical Support Center: Resolving Co-eluting Peaks with Pentadecylbenzene in Complex Mixtures
Welcome to our dedicated technical support center for scientists and researchers facing the challenge of resolving co-eluting peaks, with a specific focus on the analysis of pentadecylbenzene in complex mixtures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve baseline resolution and accurate quantification in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in gas chromatography?
A: Peak co-elution occurs when two or more different compounds elute from the gas chromatography (GC) column at the same or very similar retention times, resulting in overlapping or merged chromatographic peaks.[1] This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it becomes difficult to distinguish and individually measure the response of each compound.[1]
Q2: Why is this compound used in the analysis of complex mixtures?
A: this compound, a long-chain alkylbenzene, serves several important roles in the analysis of complex mixtures, particularly in environmental and geochemical studies:
-
Internal Standard: Due to its structural similarity to many analytes of interest in complex hydrocarbon mixtures, it is often used as an internal standard to correct for variations in sample preparation and instrument response.[2][3]
-
Molecular Tracer: Long-chain alkylbenzenes are synthetic compounds primarily used in the production of detergents.[4] Their presence and distribution in environmental samples can serve as a molecular tracer for domestic and industrial wastewater.[4]
-
Petroleum Biomarker: In geochemical analysis, alkylbenzenes can be used as biomarkers to help identify the source of crude oil and assess the extent of weathering in oil spills.[5][6]
Q3: What are the common causes of peak co-elution when analyzing samples containing this compound?
A: Co-elution involving this compound in complex mixtures is often due to one or more of the following factors:
-
Sample Complexity: Crude oil and environmental extracts are incredibly complex, containing thousands of structurally similar hydrocarbons that can have very close boiling points and polarities, leading to overlapping elution profiles.[7]
-
Isomeric Co-elution: The sample may contain numerous isomers of other long-chain alkylbenzenes or polycyclic aromatic hydrocarbons (PAHs) that have nearly identical chromatographic behavior to this compound on a given stationary phase.[8]
-
Suboptimal Chromatographic Conditions: An unoptimized GC method, including an inappropriate stationary phase, temperature program, or carrier gas flow rate, can fail to provide the necessary selectivity to separate this compound from other matrix components.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that are more likely to overlap with adjacent peaks.
Q4: How can I identify co-eluting peaks in my chromatogram?
A: Identifying co-eluting peaks is the first step toward resolving them. Here are some common indicators:
-
Peak Shoulders: The presence of a "shoulder" on the leading or tailing edge of a peak is a strong indication of a closely eluting, unresolved compound.[1]
-
Asymmetric Peak Shape: While peak tailing can have other causes, significant asymmetry that is not consistent for all peaks may suggest co-elution.
-
Mass Spectral Inconsistency: If you are using a mass spectrometer (MS) detector, acquiring mass spectra across the peak (from the upslope to the downslope) can reveal changes in the fragmentation pattern, indicating the presence of more than one compound.[1] Deconvolution software can be a powerful tool for mathematically separating these overlapping signals.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My this compound internal standard peak has a noticeable shoulder, compromising accurate integration.
Root Cause Analysis and Solution Pathway:
A shoulder on your internal standard peak is a critical issue as it directly impacts the accuracy of your quantitative results. This is a clear sign of co-elution with a matrix component.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Identity of the Co-eluting Peak:
-
If using a mass spectrometer, perform a library search on the mass spectrum of the shoulder to tentatively identify the interfering compound. This information can guide your method development.
-
Analyze a blank matrix sample (a sample of the same matrix without the internal standard) to see if a peak appears at the same retention time.
-
-
Optimize the GC Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[10]
-
-
Evaluate the Carrier Gas Flow Rate:
-
Ensure your carrier gas flow rate is optimized for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.
-
-
Consider a Different Stationary Phase:
-
If temperature and flow optimization are insufficient, the selectivity of your current stationary phase may be inadequate. For complex hydrocarbon mixtures, consider columns with different polarities. A 5% phenyl-methylpolysiloxane is a good starting point, but for aromatic compounds, a more polar column like a 50% phenyl-methylpolysiloxane or a specialized PAH column may provide the necessary selectivity.[8][11]
-
Issue 2: In my crude oil analysis, the this compound peak is part of an Unresolved Complex Mixture (UCM), making any quantification impossible.
Understanding the Challenge:
The "hump" of an Unresolved Complex Mixture in a chromatogram from a crude oil sample represents a massive number of co-eluting branched and cyclic hydrocarbons.[7] Resolving a single component from this is a significant analytical challenge.
Strategies for Resolution:
-
Enhanced Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE to fractionate your sample before GC analysis. A silica or alumina-based SPE cartridge can separate the sample into aliphatic, aromatic, and polar fractions. Analyzing the aromatic fraction will reduce the complexity of the matrix injected into the GC.
-
Liquid Chromatography (LC) Fractionation: For even greater separation, off-line LC can be used to generate highly specific fractions of aromatic compounds based on ring number.[12]
-
-
Advanced Chromatographic Techniques:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different stationary phases connected by a modulator.[5] The enhanced peak capacity of GCxGC can resolve individual components from the UCM, allowing for the quantification of this compound.[7]
Caption: GCxGC experimental workflow for complex mixture analysis.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
When chromatographic separation is not feasible, a high-resolution mass spectrometer (like a Q-TOF) can be used.[13] By extracting the ion chromatogram at the exact mass of a specific fragment ion of this compound, you can often achieve selective detection even in the presence of co-eluting isobaric compounds.[13]
-
Issue 3: I am struggling to resolve this compound from other long-chain alkylbenzene (LAB) isomers.
The Isomer Challenge:
Linear alkylbenzene isomers with the same carbon number in the alkyl chain but different phenyl substitution positions have very similar physicochemical properties, making them difficult to separate on standard GC columns.
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Column Selection | Use a long capillary column (e.g., 60-120 m) with a standard 5% phenyl-methylpolysiloxane stationary phase. | Increased column length enhances overall efficiency and the number of theoretical plates, which can improve the resolution of closely eluting isomers. |
| Temperature Program | Employ a very slow temperature ramp rate (e.g., 1-2°C/min) through the elution range of the LABs. | This maximizes the differential partitioning of the isomers between the mobile and stationary phases, thereby improving separation. |
| Carrier Gas | Use hydrogen as the carrier gas if your system allows. | Hydrogen provides better efficiency at higher linear velocities compared to helium, which can lead to sharper peaks and better resolution, often with shorter analysis times. |
Advanced Solutions: When Conventional Methods Fail
Deconvolution Algorithms
For chromatograms where co-elution is unavoidable, deconvolution software can be a powerful data processing tool.[9] These algorithms use mathematical methods to separate the mass spectra of individual components from an overlapping peak, allowing for their individual identification and quantification.[9]
References
-
Fingerprinting Crude Oils and Tarballs using Biomarkers and Comprehensive Two-Dimensional Gas Chromatography. (n.d.). Restek. Retrieved January 6, 2026, from [Link]
- Dallüge, J., Beens, J., & Brinkman, U. A. T. (2003). Comprehensive two-dimensional gas chromatography: a powerful and versatile analytical tool.
- Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.).
- de Almeida, L. G. V., de Souza, D. A., de Oliveira, D. N., & de Campos, R. C. (2023). Forensic investigation of the 2019 oil spill on the Brazilian coast using petroleum biomarkers and petroleomics. Journal of the Brazilian Chemical Society, 34, 1483-1493.
-
Crude Oil Analysis and Biomarker Testing Using GC-MS. (n.d.). SCION Instruments. Retrieved January 6, 2026, from [Link]
- Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF. (2011). Agilent Technologies.
- Eganhouse, R. P., Pontolillo, J., Gaines, R. B., Frysinger, G. S., & Reddy, C. M. (2001). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Environmental Forensics, 2(2), 93-107.
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Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved January 6, 2026, from [Link]
- van der Pas, M. H., Vreuls, J. J., & Brinkman, U. A. T. (1999).
- Soják, L., Hrivňák, J., & Majer, P. (1976). Capillary gas chromatography of alkylbenzenes: I. Some problems encountered with the precision of the retention indices of alkylbenzenes.
- Probing Size Exclusion Mechanisms of Complex Hydrocarbon Mixtures: The Effect of Altering Eluent Compositions. (n.d.).
- Fast Analysis of Aromatic Solvent with 0.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.).
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). Metabolites, 14(8), 475.
- The Influence of the Aromatic Character in the Gas Chromatography Elution Order. (2016).
- Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ, 9, e12493.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (2012). Progress in Lipid Research, 51(1), 65-78.
- Problem with internal standard. (2014).
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (n.d.).
- Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. (n.d.).
- How to separate benzene and cyclohexane on a GC?. (2020).
- EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL.
- Benzene: A critical review on measurement methodology, certified reference material, exposure limits with its impact on human health and mitigation str
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2022, July 3). Axion Labs & Training Institute. [Video]. YouTube.
- Technical Support Center: Resolving Co-eluting Peaks in Chrom
- Full article: Advances in chromatography: contemporary techniques and applic
- Detangling the Complex Web of GC×GC Method Development to Support New Users. (2024, September 12).
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- 5-Pentadecylresorcinol analytical standard. (n.d.). Sigma-Aldrich.
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- Showing Compound this compound (FDB019892). (n.d.). FooDB.
- Potential Risk of Benzene in Petroleum-Derived Products Used from 1974 to 2012 in Korea. (2019).
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (2012). Progress in Lipid Research, 51(1), 65-78.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.).
- Exposure Data - Benzene. (n.d.). In Benzene.
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addressing matrix effects in the analysis of pentadecylbenzene in environmental samples
A Guide to Overcoming Matrix Effects in Environmental Samples
This guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies to anticipate, identify, and mitigate matrix effects in your experiments. We will explore the causality behind these phenomena and provide self-validating protocols to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects as they relate to pentadecylbenzene analysis.
Q1: What exactly are "matrix effects" in the analysis of this compound?
A: Matrix effects refer to the alteration of an analyte's signal—either suppression or enhancement—due to co-eluting, non-target compounds from the sample matrix.[1][2][3] In the context of analyzing this compound with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" is everything in the environmental sample that is not this compound (e.g., humic acids, lipids, proteins, salts).
These interfering components can impact the analytical process at several stages:
-
In LC-ESI-MS: Co-eluting compounds can affect the efficiency of droplet formation and the desolvation of charged droplets in the electrospray ionization (ESI) source.[1][4] This competition for charge or surface area on the droplet can suppress the ionization of this compound, leading to a lower-than-expected signal.
-
In GC-MS: The most common phenomenon is matrix-induced enhancement.[5][6] Non-volatile matrix components can accumulate in the GC inlet, creating "active sites." These sites can adsorb the analyte, causing signal loss. However, when a complex matrix is injected, matrix components coat these active sites, preventing the analyte from adsorbing and thus enhancing its transfer to the column, leading to a higher-than-expected signal.[5]
Matrix effects are a primary source of poor accuracy, linearity, and reproducibility in quantitative analysis.[3][7]
Q2: Why is this compound, a seemingly simple hydrocarbon, so susceptible to these effects?
A: The susceptibility of this compound stems from its physicochemical properties and the nature of environmental samples. This compound is a non-polar, long-chain alkylbenzene. Environmental matrices like soil and sediment are rich in other non-polar and semi-polar organic matter, such as lipids, waxes, and humic substances.
During sample preparation, extraction methods designed to isolate the non-polar this compound will invariably co-extract these structurally similar matrix components.[8] Because they share similar properties, they are often difficult to separate chromatographically, causing them to co-elute with this compound and interfere with its ionization and detection.
Q3: How can I quantitatively assess the degree of matrix effect in my specific sample type?
A: The most direct way to quantify matrix effects is using the post-extraction spike method .[1][9] This method isolates the effect of the matrix on the detector's response by bypassing the extraction step. It allows you to determine if you are seeing signal suppression or enhancement.
-
Prepare Sample Extract: Extract a blank environmental sample (one known to not contain this compound) using your established sample preparation protocol. This is your "Matrix Extract."
-
Prepare Standard A: Spike a known concentration of this compound standard into a pure solvent (e.g., the final solvent of your sample preparation).
-
Prepare Standard B: Spike the exact same concentration of this compound standard into an aliquot of the "Matrix Extract" from Step 1.
-
Analyze and Calculate: Analyze both standards using your LC-MS or GC-MS method. Calculate the Matrix Effect (ME) using the following formula:
ME (%) = (Peak Area in Standard B / Peak Area in Standard A) * 100%
| ME (%) Value | Interpretation |
| < 100% | Signal Suppression |
| > 100% | Signal Enhancement |
| 80% - 120% | Generally considered acceptable or low matrix effect.[10] |
| < 80% or > 120% | Significant matrix effect requiring mitigation. |
This self-validating check provides definitive proof of matrix interference and guides the need for corrective action.
Troubleshooting Guide: Common Issues & Solutions
This section provides solutions to specific problems encountered during the analysis of this compound.
Problem: My quantification is inaccurate and irreproducible, and I've confirmed a significant matrix effect.
Possible Cause: Your calibration strategy is not adequately compensating for the signal suppression or enhancement caused by the sample matrix. Using a simple calibration curve made in a clean solvent is insufficient for complex environmental samples.
Solution: Employ a calibration strategy that accounts for the matrix. There are three primary approaches, each with its own advantages and limitations.
This technique involves preparing your calibration standards in a blank matrix extract that is representative of your actual samples.[11][12] This ensures that both your standards and samples are subjected to the same matrix effects, thereby canceling them out.
Experimental Protocol:
-
Source Blank Matrix: Obtain or prepare a sample of the matrix (e.g., soil, water) that is certified or verified to be free of this compound.
-
Extract Blank Matrix: Process a large volume of this blank matrix using your validated sample preparation method to create a pooled "matrix extract."
-
Prepare Calibration Standards: Create your calibration curve by spiking known, varying concentrations of this compound standard directly into aliquots of the matrix extract.
-
Analyze: Analyze your unknown samples alongside the matrix-matched calibration curve.
The standard addition method is exceptionally powerful when a blank matrix is unavailable or when matrix composition varies significantly between samples.[13][14] It involves creating a unique calibration curve within each individual sample, providing the most accurate compensation for that sample's specific matrix.[9][15]
Experimental Protocol:
-
Aliquot the Sample: Divide a single sample extract into at least four equal aliquots.
-
Spike the Aliquots:
-
Leave one aliquot unspiked (this is your "zero" point).
-
Spike the remaining aliquots with increasing, known concentrations of this compound.
-
-
Analyze: Analyze all aliquots.
-
Plot and Extrapolate: Plot the instrument response (peak area) on the y-axis versus the added concentration on the x-axis. The absolute value of the x-intercept of the linear regression line is the concentration of this compound in the original, unspiked sample.[16]
This is considered the "gold standard" for correcting matrix effects and variability in extraction recovery.[17][18] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-pentadecylbenzene) to every sample before any sample preparation steps.
Causality: The labeled standard is chemically and physically almost identical to the native this compound.[17] Therefore, it experiences the same extraction losses and the same degree of signal suppression or enhancement in the MS source. By measuring the ratio of the native analyte to the labeled internal standard, you can accurately calculate the concentration of the native analyte, as any variations will affect both compounds equally and be canceled out.
Workflow Diagram: Choosing a Calibration Strategy
Data Summary: Recommended d-SPE Sorbents for QuEChERS Cleanup
| Sorbent | Target Interference Removed | Rationale for this compound Analysis |
| MgSO₄ | Residual Water | Ensures proper partitioning and compatibility with subsequent analysis. [19] |
| PSA (Primary Secondary Amine) | Organic acids, sugars, some lipids | Removes polar interferences common in soil. [19] |
| C18 (Octadecyl) | Lipids, non-polar interferences | Crucial for removing matrix components that are chemically similar to this compound. [19] |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | Use with caution, as it can retain planar molecules like PAHs, but may be necessary for highly pigmented matrices. [19][20] |
References
-
Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065–4072. [Link]
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. [Link]
-
University of Wollongong. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry, 80(23), 9343–9348. [Link]
-
Area Development. (n.d.). Standard Addition Method. [Link]
-
Ciappellano, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3563. [Link]
-
Selvaraj, A. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science, 1(1), 1-6. [Link]
-
Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491–509. [Link]
-
Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Zwiener, C., & Glauner, T. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(16), 5485–5496. [Link]
-
Chemistry LibreTexts. (2022). Standard Addition Method. [Link]
-
Wikipedia. (n.d.). Standard addition. [Link]
-
Bansal, S., & DeStefano, A. (2007). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 20(2). [Link]
-
Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]
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Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-862. [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 458-467. [Link]
-
Steiner, D., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(16), 4787-4798. [Link]
-
3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. [Link]
-
American Laboratory. (2017). A Look at Matrix Effects. LCGC International, 35(12), 862-869. [Link]
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Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Review of Analytical Chemistry, 16, 125-151. [Link]
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Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2133-2136. [Link]
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Calvete-Azelga, A., et al. (2014). QuEChERS and soil analysis. An Overview. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
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Selvaraj, A., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography, 1(1), 2-8. [Link]
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ResearchGate. (2022). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. [Link]
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Ferrer, C., et al. (2011). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Trends in Analytical Chemistry, 30(6), 868-883. [Link]
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Technology Networks. (2014). Matrix enhancement effect: A blessing or curse for gas chromatography?[Link]
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ResearchGate. (2020). Determination of linear alkyl benzene sulfonates in vegetable by modified QuEChERS coupled to liquid chromatography‐tandem mass spectrometry. [Link]
-
ResearchGate. (2007). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. [Link]
-
ResearchGate. (2014). (PDF) QuEChERS and soil analysis. An Overview. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
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National Institutes of Health (NIH). (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. [Link]
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ResearchGate. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. [Link]
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Ouc.edu.co. (n.d.). Evaluating Matrix Effects in the Analysis of Polycyclic Aromatic Hydrocarbons from Food: Can These Interferences Be Neglected for Isotope Dilution?[Link]
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ResearchGate. (2004). Trace analysis of endocrine disrupting compounds in environmental water samples by use of solid-phase extraction and gas chromatography with mass spectrometry detection. [Link]
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Technical Support Center: Purification of Crude Pentadecylbenzene
Welcome to the technical support center for the purification of crude pentadecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this long-chain alkylbenzene. Here, we move beyond simple protocols to explain the underlying principles of various purification techniques, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Understanding the Challenge: Impurities in Crude this compound
This compound is typically synthesized via Friedel-Crafts alkylation of benzene with a C15 alkylating agent, such as 1-pentadecene or 1-chloropentadecane.[1] This process, while effective, can generate a variety of impurities that must be removed to obtain a high-purity final product.
Common Impurities:
-
Unreacted Starting Materials: Benzene and the C15 alkylating agent.
-
Polyalkylated Benzenes: Di- and tri-pentadecylbenzene isomers resulting from over-alkylation.[2]
-
Isomers of this compound: Positional isomers formed due to carbocation rearrangements during the alkylation reaction.[2][3]
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and its byproducts.
-
Solvent Residues: Solvents used in the reaction or initial work-up.
The successful purification of this compound hinges on the selection of an appropriate technique that effectively separates the desired product from these structurally similar impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Question: My fractional distillation is not providing a clean separation between this compound and a close-boiling impurity. What can I do?
Answer:
This is a common issue, especially when dealing with isomers or impurities with similar boiling points. Here are several factors to consider and troubleshoot:
-
Increase the Column Efficiency: The separation efficiency of a fractional distillation column is determined by the number of "theoretical plates."[4][5] To improve separation, you can:
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) allows for more vaporization-condensation cycles, leading to better separation.[7] Try increasing the reflux ratio by adjusting the heating rate and insulation of the column.
-
Reduce the Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, resulting in poor separation.[7] Reduce the heating mantle temperature to ensure a slow and steady distillation rate.
-
Consider Vacuum Distillation: this compound has a high boiling point (approximately 373 °C at atmospheric pressure).[8] Distilling at this temperature can sometimes lead to thermal degradation. Performing the distillation under reduced pressure will lower the boiling point, potentially improving separation and preventing decomposition.[9]
Question: I'm performing column chromatography, but my this compound is co-eluting with a non-polar impurity. How can I improve the separation?
Answer:
Co-elution of non-polar compounds is a frequent challenge in the chromatography of hydrocarbons.[10] Here are some strategies to enhance resolution:
-
Optimize the Mobile Phase: Since this compound is a non-polar aromatic hydrocarbon, you will be using a non-polar mobile phase on a polar stationary phase like silica gel or alumina.[11][12]
-
Decrease Solvent Polarity: Start with a very non-polar solvent system (e.g., pure hexane or petroleum ether) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. This will increase the retention time of all components and may allow for better separation.[11]
-
Isocratic vs. Gradient Elution: If an isocratic (single solvent mixture) elution is not working, a shallow gradient elution (gradually increasing the polarity of the mobile phase over time) can be very effective in resolving compounds with similar polarities.[13]
-
-
Adjust the Stationary Phase:
-
Particle Size: Using a stationary phase with a smaller particle size will increase the surface area and the number of theoretical plates, leading to better resolution.[14]
-
Stationary Phase Activity: For some separations, a less active stationary phase (e.g., deactivated silica gel or alumina) can be beneficial.[15]
-
-
Sample Loading:
-
Concentrated Band: Ensure you load the crude product onto the column in a very concentrated, narrow band. A diffuse starting band will lead to broad, overlapping peaks.[16]
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[16]
-
Question: After purification, I suspect my this compound is still contaminated with trace amounts of aromatic impurities. How can I address this?
Answer:
For removing trace aromatic impurities from a predominantly non-polar product, solvent extraction can be a highly effective technique.[17]
-
Principle of Solvent Extraction: This technique relies on the differential solubility of the components in two immiscible liquid phases. You can use a selective solvent that has a higher affinity for the aromatic impurities than for this compound.
-
Solvent Selection: A common approach for separating aromatic from non-aromatic hydrocarbons is to use a polar solvent that is immiscible with your non-polar product.[17] For example, a liquid-liquid extraction with a solvent like sulfolane has been used industrially for this purpose.[17] For laboratory scale, you might explore other polar, immiscible solvents.
-
Procedure: The crude this compound would be dissolved in a non-polar solvent (e.g., hexane) and then washed with the selective polar solvent in a separatory funnel.[18] The aromatic impurities will preferentially partition into the polar solvent phase, which can then be separated and removed. Multiple extractions will increase the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for crude this compound?
A1: For most common impurity profiles from a Friedel-Crafts synthesis, fractional vacuum distillation is often the most effective and scalable initial purification step.[9][19] This is because it is well-suited for separating components with different boiling points, which is often the primary difference between this compound, unreacted starting materials, and polyalkylated byproducts.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization is a powerful purification technique for solids.[20][21] this compound has a melting point of around 12-22 °C, meaning it can be a solid at or near room temperature.[8][22] If your crude product is a solid or a waxy semi-solid, low-temperature recrystallization from a suitable solvent could be a viable option. The key is to find a solvent in which this compound is soluble at a slightly elevated temperature but sparingly soluble at a low temperature, while the impurities remain in solution.
Q3: How do I remove residual catalyst from my crude product before purification?
A3: Before attempting distillation or chromatography, it is crucial to remove the Friedel-Crafts catalyst (e.g., AlCl₃). This is typically done by quenching the reaction mixture with water or a dilute acid, followed by washing the organic layer with water and then a mild base (like sodium bicarbonate solution) to neutralize any remaining acid. A final wash with brine will help to remove excess water before drying the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Q4: What analytical techniques can I use to assess the purity of my this compound?
A4: The purity of your final product can be assessed using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the components in your sample.[23]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, can be used to separate this compound from more polar or less polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and experimental setups for the primary purification techniques discussed.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Generalized Fractional Distillation Workflow
Caption: Generalized workflow for fractional distillation.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Preparation: Ensure the crude this compound has been properly worked up to remove catalyst residues.
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram above. Use a vacuum-rated setup with appropriate grease for the joints. Connect the receiving flask assembly to a vacuum pump with a cold trap in between.
-
Procedure:
-
Add the crude product and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gradually heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Collect any low-boiling foreshots in a separate receiving flask.
-
When the temperature at the thermometer stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature either drops or rises significantly, indicating the end of the product fraction.
-
Turn off the heat, allow the system to cool, and then slowly reintroduce air to the apparatus before dismantling.
-
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that gives the this compound a retention factor (Rf) of approximately 0.3. A good starting point is a mixture of hexanes and a small amount of ethyl acetate or dichloromethane.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column with the chosen mobile phase.
-
Slowly add silica gel as a slurry in the mobile phase, tapping the column gently to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is loaded onto the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.[16]
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.
Quantitative Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Fractional Vacuum Distillation | Pressure (e.g., 1-10 mmHg), Temperature, Reflux Ratio | Separation of components with >20-30 °C difference in boiling points. |
| Column Chromatography | Stationary Phase (Silica Gel), Mobile Phase (e.g., Hexane/EtOAc 98:2), Flow Rate | Separation based on polarity differences. High purity (>98%) can be achieved. |
| Solvent Extraction | Solvent Pair (e.g., Hexane/Sulfolane), Number of Extractions | Removal of trace aromatic impurities. |
| Recrystallization | Solvent, Temperature Gradient (Cooling Rate) | High purity crystalline solid, effective for removing soluble impurities. |
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation.[8][24]
-
Benzene (if present as an impurity): Highly flammable, carcinogenic, and toxic.[25] Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents used in these procedures are flammable and may be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[26]
-
Vacuum Distillation: There is a risk of implosion with glassware under vacuum. Use appropriate glassware that is free of cracks or stars, and use a safety shield.
This technical support guide provides a comprehensive overview of the purification techniques for crude this compound. By understanding the principles behind each method and anticipating potential challenges, researchers can significantly improve the efficiency and success of their purification efforts.
References
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Metrolab. (n.d.). Solvent Extraction for oils and grease in wastewater, hydrocarbons and PCBs in soil and sediments. Metrolab Blog. Retrieved from [Link]
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Root Sciences. (2025, May 4). Hydrocarbon Extraction: Complete Guide to Process, Methods, and Benefits. Root Sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide. SafeLeaf.ca. Retrieved from [Link]
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USA Lab. (2021, May 12). What is Hydrocarbon Extraction. USA Lab. Retrieved from [Link]
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LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Chrom Tech, Inc. Retrieved from [Link]
- Gerhold, C. G. (1971). Method for the solvent extraction of aromatic hydrocarbons. U.S.
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Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Chemistry LibreTexts. Retrieved from [Link]
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Haz-Map. (n.d.). This compound - Hazardous Agents. Haz-Map. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
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LabTech Supply Company. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]
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Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. Retrieved from [Link]
- Forziati, A. F., et al. (1946). Alkylbenzenes in the C8 fraction from five different catalytic petroleum refining processes. Journal of Research of the National Bureau of Standards, 36, 129-136.
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University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. YouTube. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Wikipedia. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. The Chemistry Blog. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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Chem Survival. (2013, September 9). Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Retrieved from [Link]
- Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 13(2), 97-129.
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Technical Support Center: Synthesis of Pentadecylbenzene
Welcome to the technical support center for the synthesis of pentadecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reactions, provide field-tested protocols, and answer frequently asked questions to ensure your success.
Introduction: The Challenge of Synthesizing Long-Chain Alkylbenzenes
This compound and other long-chain alkylbenzenes are valuable precursors in the manufacturing of surfactants, detergents, and other specialty chemicals.[1] The most common synthetic route is the Friedel-Crafts alkylation, an electrophilic aromatic substitution that attaches an alkyl group to a benzene ring.[2][3] While powerful, this reaction is notorious for several side reactions that can drastically reduce the yield and purity of the desired product, especially when dealing with long alkyl chains.[4]
This guide provides a structured approach to identifying and resolving these issues, ensuring a higher yield of your target molecule, this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or the reaction isn't proceeding at all. What are the likely causes?
A1: A low or non-existent yield in a Friedel-Crafts alkylation typically points to one of three areas: the catalyst, the aromatic substrate, or the alkylating agent.
-
Catalyst Inactivity: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[5] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction fails if the benzene ring is substituted with strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), acyl (-COR), or sulfonic acid (-SO₃H) groups.[6][7][8] These groups make the aromatic ring too electron-poor to attack the electrophile. Always start with an unsubstituted or activated benzene ring.
-
Amine Contamination: The reaction cannot be performed if the aromatic ring has an amino group (-NH₂, -NHR, -NR₂).[6][7] The lone pair on the nitrogen will form a complex with the Lewis acid catalyst, creating a strongly deactivating positive charge on the ring and halting the reaction.[6][7]
Below is a workflow to diagnose the issue of low yield.
Caption: Troubleshooting workflow for low yield.
Q2: I'm getting a mixture of isomers instead of the straight-chain 1-phenylpentadecane. Why is this happening?
A2: This is a classic limitation of Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate.[2] When using a primary alkyl halide like 1-chloropentadecane, the initially formed primary carbocation is unstable and will rapidly rearrange to a more stable secondary carbocation via a hydride shift.[4][6][8] The benzene ring then attacks this rearranged carbocation, leading to a mixture of 2-phenylpentadecane, 3-phenylpentadecane, and other isomers, rather than the desired linear product.
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
To avoid this, you must use a different synthetic strategy. The most reliable method is Friedel-Crafts Acylation followed by reduction .[8][9] (See FAQ 1 and Protocol 2 for a detailed explanation).
Q3: My product is contaminated with di- and tri-pentadecylbenzene. How do I promote mono-alkylation?
A3: This phenomenon is called polyalkylation.[6][7] The root cause is that the product, this compound, is more reactive than the starting material, benzene. The long alkyl chain is an electron-donating group, which activates the aromatic ring, making it more susceptible to a second or third alkylation.[7][10]
The most effective and straightforward solution is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent.[10][11] By making benzene the limiting reagent's "sea," the electrophile is statistically much more likely to encounter a molecule of benzene than a molecule of the already-alkylated product. A molar ratio of 5:1 to 10:1 (Benzene:Alkylating Agent) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: Is there a definitive way to synthesize linear this compound and avoid rearrangement?
A1: Yes. The superior method is a two-step process involving Friedel-Crafts Acylation followed by a reduction of the resulting ketone.[9]
-
Friedel-Crafts Acylation: Benzene is reacted with pentadecanoyl chloride (C₁₄H₂₉COCl) in the presence of a Lewis acid catalyst. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[8][10] This step produces pentadecanophenone.
-
Reduction: The ketone group of pentadecanophenone is then reduced to a methylene (-CH₂-) group. Two common methods for this are:
-
Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures.
-
Clemmensen Reduction: Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.
-
This acylation-reduction sequence reliably produces the desired straight-chain this compound with high purity.
Caption: Direct Alkylation vs. Acylation-Reduction pathway.
Q2: What are the optimal reaction conditions and how can I optimize them?
A2: Optimization is key to maximizing yield.[12][13] The ideal parameters depend on your specific reagents and scale, but the following table provides a validated starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Stoichiometry | Benzene:Alkylating Agent:Catalyst = 10:1:1.2 | A large excess of benzene minimizes polyalkylation.[1] Catalyst loading can be screened from 1.0 to 1.5 equivalents. |
| Temperature | 0°C to Room Temperature (25°C) | Start the reaction at 0°C during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature. Higher temperatures can promote side reactions.[1] |
| Solvent | Benzene (as reagent and solvent) or CS₂, Nitrobenzene | Using excess benzene as the solvent is most common and efficient. If a co-solvent is needed, carbon disulfide (CS₂) is a classic choice. Nitrobenzene can also be used but may be harder to remove. |
| Reaction Time | 2-24 hours | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material spot/peak disappears. |
Q3: What are the critical safety precautions for this synthesis?
A3: This synthesis involves several hazardous materials that require careful handling in a controlled laboratory environment.[14]
-
Benzene: Benzene is a known carcinogen and is highly flammable.[15] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.
-
Lewis Acids (AlCl₃, FeCl₃): These are corrosive and react violently with water, releasing HCl gas. Handle them in a glove box or a very dry environment. Quench the reaction carefully by slowly adding the reaction mixture to ice water in a fume hood.
-
Alkyl/Acyl Halides: These can be corrosive and lachrymatory (tear-inducing). Handle them in a fume hood.
-
General Precautions: Ensure fire safety equipment is accessible. Grounding and bonding should be used to prevent static discharge when transferring flammable solvents. Always have a plan for quenching the reaction and disposing of chemical waste according to your institution's guidelines.[14]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation with Pentadecanoyl Chloride
This protocol describes the first step of the preferred two-step method to avoid carbocation rearrangement.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.
-
Reagents: In the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Suspend it in a 5-fold molar excess of dry benzene.
-
Addition: Cool the flask to 0°C using an ice bath. Slowly add pentadecanoyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes. An exothermic reaction with HCl gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the catalyst and hydrolyze the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude pentadecanophenone can be purified further by vacuum distillation or column chromatography.
Protocol 2: Wolff-Kishner Reduction of Pentadecanophenone
This protocol describes the reduction of the ketone product from Protocol 1 to the final this compound.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine the pentadecanophenone (1.0 eq.), potassium hydroxide (KOH, 4.0 eq.), and diethylene glycol as the solvent.
-
Hydrazine Addition: Add hydrazine hydrate (H₂NNH₂·H₂O, 3.0 eq.) to the mixture.
-
Heating: Heat the mixture to 130-140°C for 1-2 hours. During this time, the hydrazone intermediate will form.
-
Water Removal: Increase the temperature to 190-200°C to distill off the water and excess hydrazine.
-
Reduction: Maintain the temperature at 190-200°C for another 3-4 hours to allow for the decomposition of the hydrazone and the formation of the alkane with the evolution of nitrogen gas.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like hexane or ether.
-
Purification: Wash the combined organic layers with dilute HCl and then water. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent. The final this compound product can be purified by vacuum distillation.
References
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Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Cutright, J. T. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Western Michigan University ScholarWorks at WMU. Retrieved from [Link]
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Vitol. (2021). SAFETY DATA SHEET - Benzene. Retrieved from [Link]
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Science.gov. (n.d.). friedel-crafts alkylation reaction: Topics by Science.gov. Retrieved from [Link]
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LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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Semantic Scholar. (2015). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. In Organic Chemistry II. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1. Synthesis of aromatic polyamides based on 4-pentadecylbenzene.... Retrieved from [Link]
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Bachelor of Pharmacy Subject: Pharmaceutical Organic Chemistry II S. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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RSC Publishing. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, pentadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB019892). Retrieved from [Link]
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National Institutes of Health. (n.d.). This compound. In PubChem. Retrieved from [Link]
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Optibrium. (n.d.). Multi-Parameter Optimization: Identifying high quality compounds with a balance of properties. Retrieved from [Link]
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troubleshooting poor peak shape in pentadecylbenzene gas chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for gas chromatography (GC) analysis of pentadecylbenzene. As a long-chain alkylbenzene with a high boiling point, this compound presents unique challenges in achieving optimal peak shape. This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies to diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common and quickly resolvable issues encountered during the GC analysis of this compound.
Q1: My this compound peak is tailing, but other peaks in the chromatogram look fine. What's the most likely cause?
A: When only a specific, high-boiling point, relatively non-polar compound like this compound tails, it often points to interactions with active sites within the GC system.[1] These active sites are typically exposed silanol groups on the surface of the glass inlet liner, glass wool, or the front end of the column where contamination has accumulated.[2][3] Your this compound molecules are undergoing secondary, reversible adsorption to these sites, which delays their elution and creates a tail.[1] The quickest solution is to perform inlet maintenance.
Q2: All the peaks in my chromatogram, including the solvent and this compound, are tailing. Where should I start looking?
A: If all peaks are tailing, the problem is more likely physical rather than chemical.[4][5] This points to a disruption in the carrier gas flow path. The most common culprits are a poorly cut column at the inlet, improper column installation depth, or a leak at the inlet fitting.[4][6] A jagged or non-square column cut creates turbulence, trapping some analyte molecules and causing them to elute later, resulting in tailing for every compound that passes through.[4][5]
Q3: My this compound peak is fronting. What does this indicate?
A: Peak fronting is almost always a sign of column overload.[6][7][8] This means you have injected too much sample mass onto the column for its capacity. The stationary phase becomes saturated, and excess analyte molecules cannot partition effectively. These non-partitioned molecules travel through the column at a faster rate with the carrier gas, eluting earlier and creating the characteristic fronting shape.[8][9]
Q4: I'm seeing a split or very broad peak for this compound. What could be the issue?
A: Peak splitting or severe broadening can arise from several factors. A common cause, especially in splitless injection, is an incompatibility between your injection solvent and the stationary phase, or setting the initial oven temperature too high.[6] If the initial oven temperature is not at least 10-20°C below the boiling point of your solvent, the sample will not condense and refocus into a tight band at the head of the column, leading to a broad or split peak.[6][10] Another possibility is a poorly installed column or a blocked liner, which can create a disturbed flow path.[9][11]
Systematic Troubleshooting Guide
When quick fixes don't resolve the issue, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve persistent peak shape problems.
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting poor peak shapes for this compound.
Caption: Logical workflow for diagnosing GC peak shape problems.
Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape distortion and often points to unwanted interactions within the system.
Issue: this compound peak tails, while other compounds are symmetrical.
-
Underlying Cause: This selective tailing points to chemical activity. This compound, despite being non-polar, can be retained by active sites like silanol groups (-Si-OH) present in the system.[11] These sites can become exposed on the glass inlet liner surface over time or can be introduced via contamination from "dirty" samples.[12][13] The high surface area of glass wool, if used, is a particularly common source of activity.[3]
-
Solution Protocol:
-
Perform Inlet Maintenance: The first and most effective step is to replace the inlet liner and septum.[1][6] The liner is a consumable part and accumulates non-volatile residue that can become active. Always use a high-quality, deactivated liner.[2][3][14]
-
Trim the Column: If a new liner doesn't solve the problem, the active sites may be on the front section of the analytical column itself. Trimming 10-20 cm from the column inlet removes the contaminated section and exposes a fresh, inert surface.[6][12]
-
Column Bake-out: After trimming, or as regular maintenance, baking the column at its maximum isothermal temperature (or slightly below) for a few hours can help remove contaminants.[12]
-
Issue: All peaks in the chromatogram exhibit tailing.
-
Underlying Cause: Indiscriminate tailing suggests a physical problem affecting the entire flow path before separation occurs.[1][4]
-
Poor Column Cut: A jagged, angled, or shattered column end creates turbulence and dead volume, disrupting the smooth transfer of analytes into the column.[4]
-
Incorrect Column Installation: If the column is too high or too low in the inlet, it can create unswept volumes where analytes can be temporarily trapped, leading to tailing.[4]
-
-
Solution Protocol:
-
Re-cut the Column: Remove the column from the inlet. Using a ceramic scoring wafer or a specialized tool, make a clean, 90-degree cut. Inspect the cut under magnification to ensure it is smooth and free of shards.[4][6]
-
Reinstall the Column: Consult your instrument manufacturer's guide for the correct column insertion distance for your specific inlet. Ensure the correct ferrule is used and that the fitting is tightened properly to be leak-free but not so tight as to crush the column.[6]
-
Diagnosing and Resolving Peak Fronting
Peak fronting is less common than tailing but has a very specific and dominant cause.
Issue: The this compound peak has a sharp drop-off and a sloping front.
-
Underlying Cause: Column overload is the primary reason for peak fronting.[6][7][8] The stationary phase has a finite capacity. When too many analyte molecules are introduced at once, the sites become saturated. The excess molecules have no sites to interact with and are swept down the column more quickly, eluting at the "front" of the symmetrical portion of the peak.[8][9]
-
Solution Protocol:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample. Perform a serial dilution (e.g., 1:10, 1:100) and reinject to see if the peak shape improves.
-
Reduce Injection Volume: If dilution is not an option, reduce the volume injected into the GC (e.g., from 1 µL to 0.5 µL).[8]
-
Increase the Split Ratio: If you are using a split injection, increasing the split ratio (e.g., from 20:1 to 50:1 or 100:1) will reduce the amount of analyte that reaches the column, effectively "diluting" the injection.[6][15]
-
Diagnosing and Resolving Peak Splitting and Broadening
These issues often relate to the initial transfer of the sample onto the column, a process known as band formation.
Issue: The this compound peak is split, shouldered, or excessively broad.
-
Underlying Cause (Splitless Injection): In splitless mode, proper peak shape relies on the sample vapor condensing and refocusing at the head of the column.
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high (i.e., not at least 10-20°C below the solvent's boiling point), the sample solvent will not recondense properly to trap the analytes in a narrow band. This results in a broad, poorly focused injection.[6][10]
-
Solvent-Phase Mismatch: Injecting a non-polar solvent (like hexane) onto a very polar column (like a WAX phase) can lead to poor "wetting" of the stationary phase, causing the sample to bead up rather than form a uniform film. This can result in split peaks.[6]
-
-
Solution Protocol (Splitless Injection):
-
Optimize Initial Oven Temperature: Check the boiling point of your sample solvent and adjust the initial oven temperature to be at least 10-20°C lower.
-
Match Solvent to Stationary Phase: Ensure your sample solvent is compatible with your column's stationary phase. For a non-polar compound like this compound on a standard non-polar (e.g., DB-5) or mid-polar column, solvents like hexane, heptane, or toluene are generally appropriate.
-
-
Underlying Cause (General):
-
Solution Protocol (General):
Key Parameter Summary & Experimental Protocols
Table 1: GC Parameters and Their Impact on this compound Peak Shape
| Parameter | Typical Setting for this compound | Impact on Poor Peak Shape |
| Inlet Temperature | 280 - 320 °C | Too Low: Can cause slow vaporization, leading to peak broadening or tailing.[10] |
| Injection Volume | 0.5 - 1.0 µL | Too High: Can lead to column overload, causing peak fronting.[6][17] |
| Split Ratio | 20:1 to 100:1 (for split injection) | Too Low: May not prevent column overload, leading to fronting.[10] |
| Initial Oven Temp. | >10°C below solvent boiling point | Too High (Splitless): Prevents sample refocusing, causing broad or split peaks.[6] |
| Column Choice | Non-polar (e.g., DB-1, DB-5) | Mismatched Polarity: Can cause peak splitting if incompatible with the sample solvent.[6] |
| Liner Choice | Deactivated, single taper w/ wool | Active/Dirty Liner: Causes adsorption of active analytes, leading to peak tailing.[2][18] |
Protocol 1: Standard Inlet Maintenance
This protocol describes the essential steps for replacing the inlet liner, O-ring, and septum.
-
Cool the Inlet: Set the inlet temperature to ambient (~35-40°C) and wait for it to cool completely. Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut at the top of the inlet. Remove the old septum using forceps.
-
Remove the Liner: Carefully pull the old liner out of the inlet. Note its orientation. It may be necessary to use liner removal tongs.
-
Inspect and Clean: Inspect the inside of the inlet for any visible residue or septum fragments. If necessary, clean it gently with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or hexane).
-
Install New Liner and O-ring: Place a new, clean O-ring on a new, deactivated liner. Carefully insert the liner into the inlet in the correct orientation.
-
Install New Septum: Place a new septum into the septum nut.
-
Reassemble and Leak Check: Screw the septum nut back on until it is finger-tight, then tighten an additional quarter-turn with a wrench. Do not overtighten. Restore carrier gas flow, set the inlet to its method pressure, and perform an electronic leak check.
Protocol 2: Trimming the GC Column
This protocol details the correct procedure for cutting the front end of a capillary column.
-
Cool System and Remove Column: Cool the inlet and oven to ambient temperature. Turn off the carrier gas. Carefully loosen the column nut from the inlet and withdraw the column.
-
Identify Trim Length: Identify the section to be removed (typically 10-20 cm from the inlet end).
-
Score the Column: Using a ceramic scoring wafer, gently and lightly score the polyimide coating of the column at the desired trim point. A single, light scratch is sufficient.
-
Break the Column: Hold the column on either side of the score and flex it away from the score mark. It should snap cleanly. Alternatively, gently flick the column near the score.
-
Inspect the Cut: Using a small magnifier or microscope, inspect the end of the column. The cut should be perfectly flat and at a 90-degree angle to the column wall, with no jagged edges or shards of silica.[4] If the cut is poor, repeat the process a few millimeters further down the column.
-
Reinstall the Column: Slide a new nut and ferrule onto the column. Reinstall it into the inlet at the manufacturer-specified depth and tighten appropriately. Perform a leak check.
References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography?. YouTube. Retrieved from [Link]
-
Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. Retrieved from [Link]
-
Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]
-
ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS?. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
GoToStage.com. (n.d.). Top 10 Maintenance Tips For Your GC Split/Splitless Injection System. Retrieved from [Link]
-
MDPI. (n.d.). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
-
ALWSCI. (2024, December 10). How To Identify Peaks in Gas Chromatography. Retrieved from [Link]
-
Separation Science. (2025, October 20). GC Pressure Errors in Splitless Injection: A Guide to Purge Flow. Retrieved from [Link]
-
LCGC International. (n.d.). Temperature Programmed GC: Why Are All Those Peaks So Sharp?. Retrieved from [Link]
-
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Broad Solvent Peaks/Fronts. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Chromservis. (n.d.). GC liners. Retrieved from [Link]
-
Agilent Technologies. (2019, May 23). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]
-
Aijiren. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting 5890 EPC Split/Splitless Inlet Problems. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting 6890/6850 Split/Splitless Inlet Leaks, Can't achieve Setpoint Pressure. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]
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- 18. agilent.com [agilent.com]
Technical Support Center: Pentadecylbenzene Analytical Standards
A Senior Application Scientist's Guide to Stability and Chromatographic Troubleshooting
Welcome to the technical support center for pentadecylbenzene analytical standards. As a long-chain alkylbenzene (LAB), this compound is a crucial reference material in environmental analysis, quality control for detergent manufacturing, and various research applications. However, its unique physical properties and susceptibility to subtle degradation can present challenges during its use.
This guide is structured to provide direct, actionable answers to common issues encountered in the lab. We will move from foundational principles of storage and handling to advanced troubleshooting of chromatographic analyses, explaining the scientific rationale behind each recommendation to ensure robust and reproducible results.
Part 1: Frequently Asked Questions - Storage, Handling, and Solution Preparation
This section addresses the most common initial queries regarding the physical properties and proper handling of this compound standards.
Q1: What are the ideal long-term storage conditions for this compound analytical standards?
Answer: The long-term stability of this compound hinges on minimizing oxidative degradation. The primary drivers of degradation are exposure to atmospheric oxygen, light, and elevated temperatures.
-
Temperature: The melting point of this compound is approximately 22°C.[1][2] To maintain it in a consistent, solid state and slow down potential oxidative processes, it is strongly recommended to store the neat standard at 2-8°C . While some suppliers may list ambient storage, refrigeration provides a more controlled environment.[1]
-
Atmosphere: For optimal long-term stability, especially after the vial has been opened, storing the standard under an inert atmosphere (e.g., argon or nitrogen) is best practice. This displaces oxygen, the primary reactant in autoxidation of the alkyl chain.
-
Light: Photochemically-produced radicals can accelerate degradation.[3] Therefore, the standard must be protected from light by storing it in its original amber vial or in a dark location.
Q2: this compound is a solid in my lab. How should I handle it for weighing and dilution?
Answer: With a melting point of 22°C, this compound can exist as either a waxy solid or a liquid, depending on your laboratory's ambient temperature.[2][4]
If the standard is solid, do not attempt to chip or scrape it, as this can introduce contamination. Instead, gently warm the vial in a water bath set to approximately 30-35°C until the entire contents are molten and homogeneous. You can then use a calibrated positive displacement pipette or a gas-tight syringe to accurately transfer the required volume or mass for your stock solution preparation. Always allow the vial to return to room temperature before sealing and returning to refrigerated storage.
Q3: Which solvents are recommended for preparing stock and working solutions?
Answer: this compound is a non-polar, hydrophobic compound, meaning it is virtually insoluble in water but highly soluble in a variety of organic solvents.[5] The choice of solvent should match the analytical technique and be of the highest purity available (e.g., HPLC-grade, pesticide-residue grade) to avoid introducing contaminants that could interfere with analysis.
Table 1: Recommended Solvents for this compound
| Solvent | Application Suitability | Rationale & Comments |
| Isooctane | GC, GC-MS | Excellent choice for GC due to its volatility and low interference. |
| Hexane | GC, GC-MS, Normal-Phase HPLC | High volatility and non-polar nature make it ideal for GC and NP-HPLC. |
| Dichloromethane | GC, GC-MS | Good solvating power, but ensure it is properly vented during preparation. |
| Acetonitrile (ACN) | Reversed-Phase HPLC | Use as the organic component of the mobile phase and as the diluent for working standards to ensure solvent matching. |
| Methanol (MeOH) | Reversed-Phase HPLC | Similar to ACN, suitable for RP-HPLC applications. |
Part 2: Troubleshooting Guide for Chromatographic Analysis
Even with proper handling, issues can arise during analysis. This section provides a systematic approach to diagnosing and resolving common chromatographic problems.
Q4: I'm seeing significant peak tailing in my GC analysis of this compound. What is the cause?
Answer: Peak tailing for a non-polar compound like this compound is often mechanical or related to contamination rather than chemical activity. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for GC peak tailing.
Causality:
-
Improper Column Installation: If the column is not seated correctly in the injector, the sample path can become convoluted, causing band broadening and tailing.[6]
-
Inlet Contamination: Non-volatile residues from previous samples can accumulate in the inlet liner, creating active sites or interfering with sample volatilization.[7][8]
-
Column Degradation: Over time, the stationary phase can degrade, especially at the inlet end, leading to poor peak shapes for all analytes.
Q5: My baseline is noisy and drifting upwards during my GC temperature program. How do I fix this?
Answer: A rising and noisy baseline is typically indicative of column bleed or contamination in the gas lines or detector.
Table 2: GC Troubleshooting Matrix for Baseline Issues
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Rising Baseline | Column Bleed: The stationary phase is degrading and eluting from the column at high temperatures. | 1. Condition the Column: Bake the column at its maximum isothermal temperature limit for several hours. 2. Check for Oxygen: An oxygen leak will rapidly degrade the column phase. Check all fittings with an electronic leak detector.[7] 3. Verify Method Parameters: Ensure the final oven temperature does not exceed the column's maximum programmed temperature limit. |
| Noisy Baseline | Contaminated Carrier Gas: Impurities in the carrier gas are being detected. | 1. Check Gas Traps: Ensure moisture, oxygen, and hydrocarbon traps are installed and have not expired. 2. Verify Gas Purity: Use the recommended purity of carrier gas (typically 99.999% or higher).[6] |
| Dirty Detector (FID/MS): Buildup on the detector components is causing erratic signals. | 1. Clean the Detector: Follow the manufacturer's instructions for cleaning the FID jet or MS ion source.[7] |
Q6: I am analyzing this compound using reversed-phase HPLC and my peaks are broad and split. What's wrong?
Answer: This is a common problem when analyzing highly non-polar compounds like this compound on reversed-phase (e.g., C18) columns. The primary causes are related to solvent incompatibility.
-
Injection Solvent Mismatch: this compound requires a strong, non-polar solvent for dissolution (like hexane or isooctane). If you inject this directly into a mobile phase with a high aqueous content (e.g., 50% water/50% acetonitrile), the sample will precipitate in the tubing or at the head of the column, causing severe peak distortion.[9]
-
Solution: Prepare your final working standard in a solvent that is as close to the mobile phase composition as possible. If the standard is not soluble, you must minimize the injection volume (e.g., < 2 µL) to reduce this effect.
-
-
Column Dewetting (Phase Collapse): If your gradient runs at or near 100% aqueous mobile phase for any length of time, the highly hydrophobic C18 chains can collapse. This prevents the non-polar this compound from properly partitioning into the stationary phase, leading to poor retention and peak shape.
-
Solution: Ensure your mobile phase always contains a minimum of 5-10% organic solvent to keep the stationary phase properly wetted.
-
Part 3: Understanding and Preventing Degradation
Proactive measures are key to ensuring the long-term integrity of your analytical standard.
Q7: What are the primary degradation mechanisms for this compound and how can I prevent them?
Answer: The chemical structure of this compound—a long aliphatic chain attached to an aromatic ring—is susceptible to free-radical-mediated oxidation. This is supported by atmospheric data showing it is degraded by photochemically-produced hydroxyl radicals.[3]
Key Factors Driving Degradation:
-
Oxygen: Atmospheric oxygen is the ultimate oxidizing agent.
-
Light (UV): Provides the energy to initiate radical formation.
-
Heat: Increases the rate of chemical reactions.
The degradation process typically starts with the abstraction of a hydrogen atom from the alkyl chain, forming a carbon-centered radical. This radical then reacts with oxygen to form a cascade of oxidative products (hydroperoxides, alcohols, ketones), altering the structure and concentration of the parent compound.
Caption: Factors leading to the oxidative degradation of this compound.
Prevention Protocol: A self-validating system for maintaining standard integrity involves a combination of proper storage and routine verification.
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL Stock Solution
-
Pre-requisites: Ensure the this compound standard is completely liquid and homogenized by gently warming if necessary (see Q2).
-
Weighing: Tare a 10 mL volumetric flask on an analytical balance.
-
Transfer: Using a gas-tight syringe, transfer approximately 10 mg of neat this compound into the flask. Record the exact mass (e.g., 0.0100 g).
-
Dissolution: Add approximately 5 mL of high-purity isooctane (or another suitable solvent, see Table 1) to the flask and gently swirl until the standard is fully dissolved.
-
Final Volume: Bring the flask to the 10 mL mark with the solvent. Cap and invert 15-20 times to ensure the solution is homogeneous.
-
Labeling & Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap. Store at 2-8°C.
Protocol 2: GC-MS System Suitability Test
This protocol should be run before any quantitative analysis to verify system performance and standard integrity.
-
Prepare a Fresh Standard: Prepare a mid-range working standard (e.g., 1 µg/mL) from your stock solution.
-
Acquire Data: Inject the standard onto your GC-MS system using your established analytical method.
-
Performance Checks:
-
Peak Shape: Verify the asymmetry factor is between 0.9 and 1.5. Tailing or fronting indicates a problem (see Q4).
-
Response Factor: The absolute peak area should be within ±15% of the area recorded when the standard was last verified. A significant drop in response may indicate standard degradation or an instrument issue (e.g., inlet leak).
-
Purity Check: Examine the chromatogram for any new peaks that may indicate the presence of degradation products. The mass spectrum of the main peak should be clean and match the library spectrum for this compound.
-
By implementing these protocols and using this guide to systematically troubleshoot issues, researchers can ensure the accuracy and reliability of their analytical data when working with this compound standards.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16476, this compound. Available at: [Link]
-
Eganhouse, R. P., Blumfield, D. L., & Kaplan, I. R. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 15(3), 183-207. Available at: [Link]
-
U.S. Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available at: [Link]
-
Benzene Co., Ltd. Solvent. Available at: [Link]
-
Agilent Technologies. GC Troubleshooting Guide. Available at: [Link]
-
Meckenstock, R. U., Annweiler, E., Michaelis, W., & Richnow, H. H. (2016). Anaerobic Degradation of Benzene and Polycyclic Aromatic Hydrocarbons. In Anaerobic Utilization of Hydrocarbons, Oils, and Lipids (pp. 1-21). Karger Publishers. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2). Available at: [Link]
-
LookChem. This compound. Available at: [Link]
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Chemcasts. Thermophysical Properties of this compound. Available at: [Link]
-
Schleheck, D., Cook, A. M., & Leisinger, T. (1999). The branched-chain dodecylbenzene sulfonate degradation pathway of Pseudomonas aeruginosa W51D involves a novel route for degradation of the surfactant lateral alkyl chain. Applied and Environmental Microbiology, 65(8), 3730-3734. Available at: [Link]
-
Haz-Map. This compound - Hazardous Agents. Available at: [Link]
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FooDB. Showing Compound this compound (FDB019892). Available at: [Link]
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Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
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Phenomenex. GC Column Troubleshooting Guide. Available at: [Link]
-
Staats, C. C., Kvitko, K., & Nardi, M. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In Microbial Biodegradation: From Omics to Function and Application (pp. 1-23). Springer. Available at: [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International journal of environmental research and public health, 6(1), 278–309. Available at: [Link]
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Al-Khattaf, S. (2014). Kinetic Modeling of Benzene Alkylation with Dodecene over Mordenite Catalyst. King Fahd University of Petroleum and Minerals. Available at: [Link]
-
ResearchGate. Production of linear alkylbenzenes. Available at: [Link]
-
Agilent Technologies. HPLC Column Troubleshooting: Is It Really The Column?. Available at: [Link]
-
Khadivinia, E., Das, S., & Ahmadi, M. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of environmental and public health, 2014, 850720. Available at: [Link]
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Technical Support Center: Alternative Catalysts for Pentadecylbenzene Synthesis
Welcome to the technical support center for the synthesis of pentadecylbenzene. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemicals who are exploring alternatives to traditional homogeneous catalysts like AlCl₃ and HF. We will delve into the practical challenges and frequently asked questions associated with using solid acid and ionic liquid catalysts for the Friedel-Crafts alkylation of benzene with 1-pentadecene or related long-chain olefins.
The shift towards heterogeneous and reusable catalysts is driven by the need for more environmentally benign, less corrosive, and economically viable processes.[1][2] However, navigating the complexities of these alternative systems requires a deep understanding of their mechanisms, vulnerabilities, and optimization parameters. This guide provides field-proven insights and troubleshooting protocols to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common issues encountered during the synthesis of this compound using alternative catalysts.
Q1: Why is my long-chain olefin conversion rate low when using a solid acid catalyst?
A1: Low conversion rates in solid acid-catalyzed alkylation can stem from several factors:
-
Insufficient Catalyst Acidity or Activity: The catalyst may not be acidic enough to efficiently protonate the long-chain alkene, which is the initiating step of the Friedel-Crafts mechanism.[1][3] For instance, the activity of sulfated zirconia is highly dependent on its calcination temperature, with optimal performance typically achieved between 500-550°C.[4]
-
Mass Transfer Limitations: The bulky nature of this compound can lead to diffusion limitations within the micropores of some catalysts, like certain zeolites. The product molecules may struggle to diffuse out, blocking active sites and preventing reactant access.[4] Using catalysts with larger pores (mesoporous materials) can often mitigate this issue.[4][5]
-
Catalyst Deactivation: Premature deactivation is a common problem. This can be caused by coking, where heavy byproducts deposit on the catalyst surface, or by poisoning from impurities in the feedstock.[6][7][8]
-
Sub-optimal Reaction Conditions: Temperature and pressure play crucial roles. While liquid acids are often active below 100°C, solid acids typically require higher temperatures (e.g., 120-250°C) and pressures to achieve good activity.[1]
Q2: I'm observing a mixture of isomers instead of the desired linear this compound. How can I improve selectivity?
A2: The formation of various isomers is a classic challenge in Friedel-Crafts alkylation, arising from carbocation rearrangements.[9][10][11] The initial secondary carbocation formed from 1-pentadecene can undergo hydride shifts to form more stable internal carbocations, leading to branched alkylbenzene products.
To improve selectivity for the desired 2-phenylpentadecane isomer (a primary component of Linear Alkylbenzenes or LABs):
-
Catalyst Selection: The pore structure of zeolites can induce "shape selectivity," favoring the formation of less bulky isomers. Zeolites like Beta, mordenite, and ZSM-12 have been shown to be effective for LAB synthesis.[1][12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to the rate of alkylation. However, this must be balanced with maintaining a sufficient overall reaction rate.
-
Catalyst Acidity: In some systems, very high acid strength can promote isomerization. For ionic liquid catalysts, for example, increasing the AlCl₃ content raises Lewis acidity and the reaction rate but can decrease the selectivity for the 2-LAB isomer.[13]
Q3: My ionic liquid catalyst phase-separated during the reaction. Is this normal and how do I handle it?
A3: Yes, biphasic behavior is a known and often advantageous characteristic of certain ionic liquid (IL) catalyst systems, such as [bmim][TFSI]/AlCl₃.[13] Typically, at specific AlCl₃/IL ratios (e.g., ≥ 1.5), the system forms two phases. The upper phase often contains the active catalytic species and can be used as an efficient heterogeneous catalyst, while the product remains in the organic phase.[13] This simplifies product separation and catalyst recycling. If the system becomes monophasic, it may be due to elevated temperatures (e.g., >80°C), which can be reversed upon cooling.[13]
Q4: How do I regenerate a deactivated solid acid catalyst?
A4: Catalyst deactivation is often reversible. The two primary methods for regeneration are:
-
Solvent Extraction: This method is effective for removing "soft coke" or strongly adsorbed organic molecules. The deactivated catalyst can be washed with a suitable solvent, such as hot benzene, to dissolve and remove the fouling agents.[6][7] This is often a milder regeneration method.
-
Thermal Treatment (Coke-Burning): For "hard coke" (highly polymerized carbonaceous deposits), calcination in air or a controlled oxygen environment at high temperatures (e.g., 500°C) is required to burn off the deposits.[6][7] Caution: This method can sometimes lead to a loss of acid sites or changes in the catalyst structure, so conditions must be carefully controlled.[6]
Troubleshooting Guides for Specific Catalyst Systems
Guide 1: Zeolite Catalysts (e.g., Zeolite Beta, MWW)
Zeolites are crystalline aluminosilicates with well-defined pore structures that offer shape selectivity.[14][15] They are a leading class of solid acid catalysts for LAB synthesis.[2][7]
Problem: Rapid Catalyst Deactivation
-
Symptom: A sharp drop in olefin conversion early in the reaction or over successive runs.
-
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for zeolite catalyst deactivation.
Experimental Protocol: Regeneration of Deactivated Beta Zeolite
-
Reactor Shutdown: Safely stop the reaction flow and depressurize the reactor.
-
Solvent Wash (Initial Step):
-
Drying: Purge the system with an inert gas (e.g., N₂) at an elevated temperature (e.g., 300°C) to remove all traces of the washing solvent.[6]
-
Calcination (Coke Burn-off):
-
Introduce a controlled flow of diluted air (e.g., 5-10% O₂ in N₂) into the reactor.
-
Slowly ramp the temperature to the target calcination temperature (e.g., 500°C) at a rate of 2-5°C/min to avoid thermal shock and excessive heat from coke combustion.
-
Hold at the target temperature for 4-6 hours or until CO₂ evolution ceases, indicating complete coke removal.[6]
-
-
Re-activation: Cool the catalyst under a flow of dry N₂ to the desired reaction temperature before re-introducing reactants.
Guide 2: Ionic Liquid (IL) Catalysts (e.g., Chloroaluminates)
Ionic liquids, particularly those based on chloroaluminates like AlCl₃/[bmim]Cl, act as powerful Lewis acid catalysts.[13] Their properties, such as acidity and phase behavior, can be tuned by adjusting their composition.[13][16]
Problem: Low Catalyst Reusability and Activity Loss
-
Symptom: Olefin conversion drops significantly after the first or second reaction cycle.
-
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Moisture Contamination | Chloroaluminate ILs can be sensitive to water, which hydrolyzes the active Al₂Cl₇⁻ species.[17] However, some ILs with hydrophobic anions (e.g., [TFSI]⁻) show good water resistance.[13] | Thoroughly dry all reactants (benzene, olefin) and the reactor system before use. Consider using an IL with a hydrophobic anion to improve moisture tolerance.[13] |
| Leaching of Active Species | The active chloroaluminate species may have some solubility in the organic phase, leading to gradual loss from the catalyst phase over multiple cycles. | Optimize the IL composition. Modifying the IL with a co-catalyst like FeCl₃ has been shown to improve the stability and recyclability of the catalytic system.[16] |
| Change in Lewis Acidity | The composition of the IL can change during the reaction or workup, altering the concentration of the active species and thus reducing its Lewis acidity and catalytic activity.[13] | After each cycle, ensure proper separation of the organic phase. If activity loss is observed, analysis of the IL phase (e.g., via FT-IR or NMR) can help determine if the composition has changed.[13][16] |
Experimental Protocol: Alkylation using a Recyclable Ionic Liquid Catalyst
-
Catalyst Preparation: In an inert atmosphere (glove box), carefully add anhydrous AlCl₃ to the ionic liquid (e.g., [bmim][TFSI]) in a specific molar ratio (e.g., 1.8:1) with stirring. The formation of the active species is often exothermic.[13]
-
Reaction Setup: Charge a dried glass reactor with the prepared IL catalyst, benzene, and 1-pentadecene. A typical molar ratio might be Benzene:Olefin of 15:1.[6]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 40-80°C) with vigorous stirring to ensure good mixing between the phases. Monitor the reaction progress via GC analysis of samples from the organic phase.
-
Product Separation & Catalyst Recycling:
-
After the reaction is complete, stop stirring and allow the phases to separate completely.
-
Carefully decant or siphon off the upper organic layer containing the this compound product.
-
The lower IL phase containing the catalyst can be directly reused by charging the reactor with fresh reactants for the next cycle.[13][18]
-
-
Product Purification: The collected organic phase can be washed with water and/or a dilute bicarbonate solution to remove any trace acidity.[19][20] The solvent (excess benzene) is then removed by distillation to yield the this compound product.
Comparative Performance of Alternative Catalysts
The choice of catalyst significantly impacts reaction outcomes. The table below summarizes typical performance data for different catalyst types under optimized conditions, compiled from various studies on long-chain olefin alkylation.
| Catalyst Type | Example | Olefin Conversion (%) | 2-LAB Isomer Selectivity (%) | Key Advantages | Key Challenges |
| Zeolite | Beta Zeolite | >95% | ~30-40% | High activity, shape selectivity, thermal stability.[1][7] | Susceptible to deactivation by coking and feedstock poisons.[6][7] |
| Zeolite | MWW | ~90-95% | ~35-45% | Good stability, regenerable.[6][7] | Potentially more sensitive to oxygenates than Beta zeolite.[7] |
| Ionic Liquid | [bmim][TFSI]/AlCl₃ | ~100% | >50% | High activity and selectivity, easy product separation, good water resistance.[13] | Potential for leaching, sensitivity of some types to moisture.[13][17] |
| Solid Acid | Sulfated Zirconia | ~90-98% | ~30-35% | High activity comparable to AlCl₃, reusable.[4] | Activity is highly sensitive to preparation method; microporous versions deactivate quickly.[4] |
| Solid Acid | Tungstophosphoric acid/SiO₂ | ~94% | Not Specified | High conversion at relatively mild temperatures (e.g., 125°C).[12] | Potential for leaching of the active heteropolyacid.[21] |
Visualizing the Core Mechanism and Workflow
Understanding the fundamental reaction pathway and experimental sequence is crucial for effective troubleshooting.
Caption: Core reaction mechanism and a generalized experimental workflow.
References
-
Liu, Y., et al. (2015). Durability enhanced ionic liquid catalyst for Friedel–Crafts reaction between benzene and 1-dodecene. RSC Advances. [Link]
-
Wang, L., et al. (2019). The study of industrializable ionic liquid catalysts for long-chain alkenes Friedel–Crafts alkylation. ResearchGate. [Link]
-
Stolle, A., et al. (2012). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2024). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. RSC Advances. [Link]
-
Li, Y., et al. (2024). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. RSC Publishing. [Link]
-
White, R. L., et al. (2000). A New Solid Acid-Based Route to Linear Alkylbenzenes. ResearchGate. [Link]
-
Al-Zuhair, S., et al. (2018). Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. ResearchGate. [Link]
-
Scribd. (2024). Friedel Crafts Alkylation Based Ionic Liquid. Scribd. [Link]
-
Wang, J., et al. (2011). Kinetics of Benzene Alkylation with Long Chain Olefin over Solid Acid Catalyst. Scientific.Net. [Link]
-
Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. [Link]
- Google Patents. (2006). Solid acid catalyst for preparing linear alkylbenzene by alkylation of linear olefin and benzene.
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Abdullah, N. A., et al. (2019). Environmental Benign Catalysis for Linear Alkylbenzene Synthesis: A Review. ResearchGate. [Link]
-
Limsangkass, W., et al. (2018). Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst. Taylor & Francis Online. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
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KFUPM ePrints. (n.d.). Thesis_final.pdf. KFUPM ePrints. [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. [Link]
-
LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. LibreTexts Chemistry. [Link]
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Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. Pearson. [Link]
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Selvaraj, M., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. ResearchGate. [Link]
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ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. ResearchGate. [Link]
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de Souza, R. O. M. A., et al. (2021). Niobium Catalysis in Organic Synthesis: A Brief Overview of the Last Ten Years Beyond Pentachloride. SBQ. [Link]
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Lidsen. (2022). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. Lidsen. [Link]
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The Organic Chemistry Tutor. (2017). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy!. YouTube. [Link]
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Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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Theriot, J. C., et al. (2020). Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts. PMC - NIH. [Link]
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Cundy, C. S., & Cox, P. A. (2003). Zeolite Properties, Methods of Synthesis, and Selected Applications. MDPI. [Link]
- Google Patents. (2000). Aromatic conversion processes and zeolite bound zeolite catalyst useful therein.
- Google Patents. (2016). Zeolite catalyst composition.
- Google Patents. (2022). Zeolite composite catalysts for conversion of heavy reformate to xylenes.
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Professor Dave Explains. (2018). Practice Problem: Synthesis Challenge. YouTube. [Link]
-
PubMed Central. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. PubMed Central. [Link]
-
TMP Chem. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video). Khan Academy. [Link]
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dealing with interferences in the mass spectrometric detection of pentadecylbenzene
Welcome to the technical support center for the mass spectrometric analysis of pentadecylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results. We will explore the causality behind experimental choices and provide self-validating protocols to address common challenges, particularly the issue of interferences.
Troubleshooting Guide: Tackling Interferences Head-On
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the mass spectrometric detection of this compound.
Question 1: I am observing a high background signal and poor signal-to-noise for my this compound peak. What are the likely causes and how can I fix this?
Answer:
High background noise and a poor signal-to-noise ratio are common issues that can often be traced back to contamination in your system or sample. This compound is a nonpolar, long-chain alkylbenzene, making it susceptible to interference from other hydrophobic molecules.
Potential Causes & Solutions:
-
Contamination from Sample Preparation: Plasticizers (e.g., phthalates) and other compounds can leach from plastic labware and contaminate your sample.
-
Solution: Whenever possible, use glassware for all sample preparation steps. If plasticware is unavoidable, ensure it is of high quality and pre-rinse with a high-purity solvent. Including a "method blank" (a sample that goes through the entire preparation process without the actual sample matrix) can help identify contaminants from your workflow.[1][2]
-
-
Matrix Effects: Complex sample matrices can contain numerous compounds that co-elute with this compound, leading to ion suppression or enhancement.[3][4][5] Ion suppression occurs when other compounds in the sample reduce the ionization efficiency of your target analyte, leading to a weaker signal.[6][7][8]
-
LC-MS Mobile Phase Contamination: Impurities in your mobile phase solvents or additives can contribute to a high background.
-
Solution: Always use high-purity, MS-grade solvents and additives.[10] Prepare fresh mobile phases regularly and filter them before use.
-
Experimental Protocol: Basic Solid-Phase Extraction (SPE) for this compound
-
Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load your pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., 5 mL of 50:50 methanol/water) to remove polar interferences.
-
Elution: Elute the this compound with a nonpolar solvent (e.g., 5 mL of hexane or dichloromethane).
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analysis.
Question 2: My mass spectrum for this compound shows unexpected peaks, and I'm having trouble with accurate quantification due to co-eluting compounds. What's going on?
Answer:
The presence of unexpected peaks and co-elution issues strongly suggests interference from structurally similar compounds. For this compound, a common source of interference is from other alkylbenzenes, particularly tetrapropylene-based alkylbenzenes (TABs) if you are analyzing environmental or industrial samples.[11][12]
Key Considerations:
-
Isomeric and Structurally Related Interferences: Linear alkylbenzenes (LABs) and branched alkylbenzenes (BABs) have similar chemical properties and can co-elute.[12] Their mass spectra may also share common fragment ions, further complicating analysis.
-
Mass Spectral Fragmentation: this compound (C21H36) has a molecular weight of 288.51 g/mol .[13][14][15] Under electron ionization (EI), a common fragmentation pathway for alkylbenzenes is the formation of a tropylium ion at m/z 91, which is often the base peak.[16][17] Other significant fragments can also be present. If interfering compounds also produce these ions, it can lead to inaccurate quantification.
Troubleshooting Workflow for Co-elution:
Caption: Troubleshooting workflow for co-eluting compounds.
Solutions:
-
Chromatographic Optimization: Adjusting the temperature program of your gas chromatograph (GC) can improve separation. A slower temperature ramp or an isothermal hold can enhance the resolution of closely eluting peaks.[18]
-
Column Selection: If optimization is insufficient, consider using a different GC column with a different stationary phase to alter the elution order of compounds.[18]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, which can be invaluable for resolving interferences.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion for this compound and monitoring a unique product ion, you can significantly reduce interference from other compounds.[9]
Question 3: I'm using LC-MS and experiencing significant ion suppression. How can I mitigate this for a nonpolar compound like this compound?
Answer:
Ion suppression is a major challenge in LC-MS, especially with electrospray ionization (ESI), where co-eluting matrix components compete with the analyte for ionization.[4][6][7][8] For a nonpolar molecule like this compound, this can be particularly problematic.
Strategies to Combat Ion Suppression:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate this compound from the interfering compounds.[5][7]
-
Gradient Optimization: A well-designed solvent gradient can resolve the analyte from matrix components.
-
Column Chemistry: Utilize a column with appropriate chemistry (e.g., C18, C30) to retain and separate this compound effectively.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[7] However, this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting ion suppression.[5] The SIL standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Alternative Ionization Techniques: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI for nonpolar compounds and can be a viable alternative.[19]
Data Comparison: ESI vs. APCI for Nonpolar Analytes
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase. | Ionization occurs in the gas phase. |
| Susceptibility to Matrix Effects | High, especially for complex matrices.[19] | Generally lower than ESI.[19] |
| Analyte Polarity | Best for polar to moderately polar compounds. | Suitable for nonpolar to moderately polar compounds. |
| This compound Suitability | Can be challenging due to its nonpolar nature. | Often a better choice for nonpolar analytes. |
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass fragments of this compound in EI-MS?
A1: The mass spectrum of this compound is characterized by a molecular ion peak at m/z 288. The base peak is typically the tropylium ion at m/z 91, formed by benzylic cleavage. Other significant fragments can be observed at m/z 105, 119, etc., corresponding to the loss of alkyl fragments.[11][16][17]
Q2: What type of GC column is best suited for this compound analysis?
A2: A nonpolar or moderately polar capillary column is generally recommended for the analysis of alkylbenzenes. A common choice is a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[18]
Q3: Can I use an analytical standard for quantification?
A3: Yes, using a certified analytical reference standard of this compound is crucial for accurate quantification.[20][21] It is recommended to prepare a calibration curve using a series of dilutions of the standard.
Q4: What are some common contaminants to be aware of in the lab environment?
A4: Common laboratory contaminants that can interfere with mass spectrometry include plasticizers, detergents, polymers (like polyethylene glycol), and keratins from skin and dust.[1][22] It is essential to maintain a clean working environment and use high-purity reagents.
Q5: How can I confirm that what I'm seeing is truly an interference?
A5: You can confirm the presence of an interference by running a method blank. If the peak is present in the blank, it is a contaminant from your reagents or procedure. If the peak is only present in your sample, you can use techniques like HRMS to determine its elemental composition or MS/MS to investigate its fragmentation pattern and compare it to known interferences.
References
- Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.).
- Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube.
- Zeng, E., & Yu, C. C. (1996). Measurements of Linear Alkylbenzenes by GC/MS with Interference from Tetrapropylene-Based Alkylbenzenes: Calculation of Quantitation Errors Using a Two-Component Model. Environmental Science & Technology.
- 5-Pentadecylresorcinol analytical standard. (n.d.). Sigma-Aldrich.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Polettini, A. (n.d.). Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? Lirias.
- Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025, August 6). Request PDF.
- How to Avoid Problems in LC–MS. (n.d.). LCGC International.
- Benzene, pentadecyl-. (n.d.). National Institute of Standards and Technology.
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- Benzene, pentadecyl-. (n.d.). National Institute of Standards and Technology.
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- Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
- Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2025, August 6). Interferences and contaminants encountered in modern mass spectrometry. ResearchGate.
- Interferences and contaminants encountered in modern mass spectrometry. (2008, October 3). PubMed.
- What kind of substances interfere with mass spectrometry analysis? (2022, May 24). AAT Bioquest.
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- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube.
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorobutyl)benzene. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Toxicological Guide to Pentadecylbenzene and Other Linear Alkylbenzenes
This guide provides a comprehensive comparison of the toxicological profiles of pentadecylbenzene and other commercially significant linear alkylbenzenes (LABs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines standardized testing protocols, and explores the underlying mechanisms of toxicity to provide a field-proven perspective on the structure-activity relationships within this chemical class.
Introduction
Linear alkylbenzenes (LABs) are a family of organic compounds characterized by a benzene ring attached to a linear alkyl chain.[1] They are primarily produced as chemical intermediates for the manufacture of linear alkylbenzene sulfonates (LAS), which are the most widely used synthetic surfactants in detergents and cleaning products globally.[1][2][3] While the sulfonated end-products (LAS) are the subject of extensive environmental research, understanding the toxicity of the unsulfonated LAB precursors is critical for comprehensive risk assessment, particularly concerning industrial exposures and environmental release from manufacturing processes.[4][5]
This guide focuses on comparing the toxicity of this compound (C15), a long-chain LAB, with its shorter-chain counterparts (typically C10-C14), which constitute the bulk of commercial LAB mixtures.[3] The length of the alkyl chain is a critical determinant of the physicochemical properties of LABs, which in turn dictates their bioavailability, environmental fate, and toxicological impact.
Physicochemical Properties and the Structure-Toxicity Relationship
The toxicity of linear alkylbenzenes is intrinsically linked to their molecular structure, specifically the length of the linear alkyl chain. This relationship is driven by fundamental physicochemical properties:
-
Water Solubility: As the alkyl chain length increases, water solubility decreases dramatically. This limits the concentration of dissolved LABs in aquatic environments but also influences bioavailability.
-
Lipophilicity (Octanol-Water Partition Coefficient - Log Kow): Longer alkyl chains confer greater lipophilicity, resulting in a higher Log Kow. This increases the compound's tendency to partition into biological membranes, a key factor in its mechanism of action. For example, the Log Kow for dodecylbenzene (C12) is approximately 8.65, indicating high lipophilicity.[6]
This interplay dictates a clear Structure-Activity Relationship (SAR) : within the C10-C16 range, as the alkyl chain length increases, so does the toxicity to aquatic organisms.[7][8] This is because the enhanced lipophilicity of longer-chain LABs facilitates greater disruption of cell membranes.
Caption: A typical workflow for the assessment of aquatic toxicity.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
This method is a stepwise procedure used to assess the acute oral toxicity of a substance with a reduced number of animals. [9] Objective: To determine a substance's toxicity class and approximate LD50 value.
Causality: The choice of starting dose is based on existing data to minimize animal use while ensuring human health protection. [9]The stepwise procedure allows for classification without needing to calculate a precise LD50, aligning with the 3Rs (Reduction, Refinement, Replacement) principles.
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive). [9]2. Housing & Fasting: House animals individually. Fast animals overnight prior to dosing but allow access to water.
-
Dose Administration: Administer the test substance in a single dose by oral gavage. For LABs, a starting dose of 2000 mg/kg body weight is appropriate, as they are expected to have low toxicity. [9]4. Stepwise Procedure:
-
Step 1: Dose 3 fasted female rats at the starting dose (e.g., 2000 mg/kg).
-
Observation: Observe animals closely for mortality, moribundity, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects) immediately after dosing, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
-
Endpoint Evaluation:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. Further testing at a lower dose may be required to refine the classification.
-
If 0 or 1 animal dies, proceed to the next step, dosing 3 more animals at the same dose level.
-
Limit Test: If no mortality occurs at a dose of 2000 mg/kg in the first step, and no compound-related effects are seen, a limit test can be declared, and further testing may be unnecessary. [9][10]The LD50 is considered to be >2000 mg/kg.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
Protocol 2: Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses acute toxicity to aquatic invertebrates. Daphnia magna is a key indicator species due to its sensitivity. [4][5] Objective: To determine the concentration of a substance that immobilizes 50% of the exposed Daphnia (EC50) within a 48-hour period.
Causality: Immobilisation is chosen as an endpoint because it is an easily observable, sublethal effect that precedes mortality and is biologically significant, as an immobilized animal cannot feed or escape predation.
Methodology:
-
Test Organism: Use young daphnids (Daphnia magna), less than 24 hours old at the start of the test.
-
Test Medium: Use a fully defined, reconstituted fresh water.
-
Test Design:
-
Expose groups of daphnids (e.g., 20 daphnids per concentration, split into 4 replicates of 5) to at least five concentrations of the test substance.
-
Due to the low water solubility of LABs, a solvent (like acetone) may be required to prepare a stock solution, with a solvent control group included in the test design.
-
A control group (test medium only) must also be included.
-
-
Test Conditions:
-
Duration: 48 hours.
-
Temperature: 20 ± 1°C.
-
Light: A 16-hour light / 8-hour dark photoperiod.
-
Feeding: Do not feed the animals during the test.
-
-
Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Conclusion
The toxicological profile of linear alkylbenzenes is strongly governed by the length of the alkyl chain. While LABs, including this compound, demonstrate low acute mammalian toxicity and are not considered genotoxic, their ecotoxicological impact is more significant. The established structure-activity relationship indicates that toxicity to aquatic organisms increases with chain length due to enhanced lipophilicity and subsequent membrane disruption. Therefore, this compound can be predicted to be the most acutely toxic of the common linear alkylbenzenes in aquatic environments, although its extremely low water solubility may limit its bioavailability and thus the realized environmental risk. For human health, the primary hazard associated with all LABs remains skin and eye irritation upon direct contact in occupational settings.
References
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A Comparative Guide to the Validation of Pentadecylbenzene as a Reliable Biomarker for Oil Spills
For Researchers, Scientists, and Environmental Forensics Professionals
This guide provides an in-depth comparison of pentadecylbenzene against other established biomarkers for the forensic identification of oil spills. We will explore the experimental data supporting its validation, delve into its performance characteristics, and offer detailed protocols for its analysis.
The Critical Role of Biomarkers in Oil Spill Forensics
When an oil spill occurs, rapid and accurate identification of the source is paramount for environmental remediation and legal accountability. Chemical fingerprinting of the spilled oil is the cornerstone of this process, and biomarkers play a pivotal role.[1] Biomarkers are complex organic molecules, derived from once-living organisms, that are found in petroleum.[2] Their intricate structures and resistance to environmental degradation make them ideal for tracing oil back to its origin.[1][3]
Traditional biomarkers, such as hopanes and steranes, are well-established in environmental forensics.[4][5] However, the validation of new and complementary biomarkers like this compound is crucial for enhancing the robustness and specificity of oil spill identification.
This compound: A Promising Candidate
This compound is a long-chain alkylbenzene, a class of aromatic compounds found in petroleum.[5][6] Its chemical structure, consisting of a benzene ring attached to a fifteen-carbon alkyl chain, gives it specific properties that make it a compelling biomarker candidate.
Rationale for Validation:
-
Source Specificity: The distribution and abundance of long-chain alkylbenzenes can vary between different crude oils, potentially offering a unique signature for source identification.
-
Environmental Persistence: While readily biodegradable under certain conditions, this compound's persistence relative to more volatile compounds can provide valuable information in weathered samples.[7]
-
Analytical Detectability: It can be reliably detected and quantified using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][3]
Comparative Analysis: this compound vs. Alternative Biomarkers
The utility of any biomarker is best understood through comparison with established alternatives. Hopanes and steranes are the current industry standards for oil spill fingerprinting.[4][5]
| Biomarker Class | Key Advantages | Key Disadvantages |
| This compound | - Potential for high source specificity. - Amenable to standard GC-MS analysis. | - Susceptible to biodegradation.[7] - Less resistant to weathering compared to hopanes and steranes. |
| Hopanes | - Highly resistant to biodegradation and weathering.[8] - Ubiquitous in most crude oils.[9] - Well-established diagnostic ratios. | - Can be altered under severe thermal conditions, such as in-situ burning.[10] - May not be present in highly refined products.[11] |
| Steranes | - Highly resistant to environmental degradation.[8] - Provide information about the source organic matter and depositional environment.[5] | - Complex isomer patterns can be challenging to interpret. - May be absent in some lighter petroleum products.[11] |
| Sesquiterpanes & Diamondoids | - Useful for fingerprinting lighter petroleum products like gasoline and diesel.[11] - Resistant to light-to-medium evaporation.[11] | - Minimal utility for heavy crude or highly weathered samples due to their volatility.[2] |
Experimental Validation of this compound
The validation of this compound as a reliable biomarker requires a systematic experimental approach to assess its stability, specificity, and detectability.
Caption: A generalized workflow for the validation of an oil spill biomarker.
This protocol outlines a standard method for the extraction and analysis of this compound and other biomarkers from environmental samples.
1. Sample Preparation:
-
Water Samples:
-
Collect 1 liter of water in a pre-cleaned amber glass bottle.
-
Acidify to pH < 2 with hydrochloric acid.
-
Perform liquid-liquid extraction using dichloromethane (DCM).
-
-
Sediment/Soil Samples:
-
Collect approximately 50g of sample in a pre-cleaned glass jar.
-
Air-dry the sample and sieve to remove large debris.
-
Perform Soxhlet extraction with DCM for 24 hours.
-
2. Fractionation (Cleanup):
-
Prepare a chromatography column with activated silica gel and alumina.
-
Elute the saturated hydrocarbon fraction (containing this compound, hopanes, and steranes) with hexane.
-
Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the primary tool for analysis.[1][3]
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of hydrocarbons.
-
Temperature Program: A programmed temperature ramp from 60°C to 320°C is typically used to elute compounds of varying volatility.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target biomarkers.[12]
Caption: Chemical structure of this compound.
Trustworthiness and Self-Validating Systems
To ensure the reliability of this compound as a biomarker, a self-validating analytical system is essential. This involves:
-
Internal Standards: Spiking samples with known concentrations of deuterated or ¹³C-labeled analogs of this compound before extraction to correct for matrix effects and analytical variability.
-
Certified Reference Materials (CRMs): Analyzing CRMs containing known concentrations of petroleum hydrocarbons to verify the accuracy and precision of the analytical method.
-
Inter-laboratory Comparisons: Participating in round-robin studies to ensure that results are consistent and comparable across different laboratories.
Conclusion
This compound shows significant promise as a complementary biomarker for the forensic investigation of oil spills. While not as resistant to degradation as hopanes and steranes, its unique distribution in different crude oils can provide valuable source-specific information.[7] A multi-biomarker approach, incorporating this compound alongside traditional markers, will undoubtedly enhance the accuracy and confidence of oil spill source identification. Further research into its degradation pathways and the development of specific diagnostic ratios will continue to solidify its role in environmental forensics.
References
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This compound | C21H36 | CID 16476 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Summary of persistent biomarkers (hopanes and steranes) in oil and... - ResearchGate. (n.d.). Retrieved from [Link]
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Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification - Taylor & Francis. (n.d.). Retrieved from [Link]
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Application of Light Petroleum Biomarkers for Forensic Characterization and Source Identification of Spilled Light Refined Oils - ResearchGate. (n.d.). Retrieved from [Link]
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Forensic Fingerprinting of Biomarkers for Oil Spill Characterization and Source Identification. (n.d.). Retrieved from [Link]
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Overview of hopane and sterane biodegradation and oxidation pathways in Guaymas Basin organic-rich sediments The molecules 17α(H),21β(H) - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Analysis of Analytical Techniques for Rapid Oil Spill Identification - NIH. (n.d.). Retrieved from [Link]
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Understanding the thermal degradation patterns of hopane biomarker compounds present in crude oil - PubMed. (n.d.). Retrieved from [Link]
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Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples - NCBI. (n.d.). Retrieved from [Link]
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Sampling Guidelines and Protocols Section 7 - NY.Gov. (n.d.). Retrieved from [Link]
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Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review - MDPI. (n.d.). Retrieved from [Link]
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Use of Biomarkers in Oil Spill Risk Assessment in the Marine Environment - ResearchGate. (n.d.). Retrieved from [Link]
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A Comparative Analysis of the Aerobic Biodegradability of Pentadecylbenzene and Dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the realm of environmental science and toxicology, understanding the fate of industrial chemicals is paramount. Among these, long-chain alkylbenzenes, such as pentadecylbenzene (C15-benzene) and dodecylbenzene (C12-benzene), are of significant interest due to their widespread use as precursors in the manufacturing of surfactants and other chemical products[1]. Their environmental persistence is largely governed by their susceptibility to microbial degradation. This guide provides an in-depth comparative study of the aerobic biodegradability of this compound and dodecylbenzene, synthesizing available experimental data and outlining standardized testing protocols.
Introduction: The Significance of Alkyl Chain Length in Biodegradation
Linear alkylbenzenes (LABs) are a class of organic compounds characterized by a benzene ring attached to a linear alkyl chain. While readily biodegradable under aerobic conditions, the rate and extent of this degradation can be influenced by several factors, most notably the length of the alkyl chain[2][3]. This guide focuses on two representative LABs: dodecylbenzene, a common component in the production of linear alkylbenzene sulfonate (LAS) detergents, and this compound, a less common but environmentally relevant long-chain alkylbenzene[1]. Understanding the nuances of their biodegradation is crucial for accurate environmental risk assessment and the development of more sustainable chemical alternatives.
Physicochemical Properties: A Prelude to Bioavailability
The biodegradability of hydrophobic compounds like this compound and dodecylbenzene is intrinsically linked to their physicochemical properties, which dictate their bioavailability to microorganisms.
| Property | Dodecylbenzene (C12) | This compound (C15) | Implication for Biodegradation |
| Molecular Formula | C₁₈H₃₀ | C₂₁H₃₆ | A longer alkyl chain generally increases hydrophobicity. |
| Molecular Weight | 246.43 g/mol | 288.52 g/mol | Higher molecular weight can sometimes correlate with slower uptake by microorganisms. |
| Water Solubility | Low | Very Low | Reduced water solubility limits the availability of the compound to microbial enzymes in the aqueous phase. |
| Log Kₒw (Octanol-Water Partition Coefficient) | High | Higher | A higher Log Kₒw indicates a greater tendency to partition into organic matter and lipids, potentially reducing its concentration in the water phase and affecting bioavailability. |
| Vapor Pressure | 7.2 x 10⁻⁶ mm Hg at 25°C[4] | Lower | Lower vapor pressure for this compound suggests it is less likely to be removed from aquatic systems by volatilization compared to dodecylbenzene. |
The higher molecular weight and consequently lower water solubility and higher hydrophobicity of this compound suggest that it may be less bioavailable to microorganisms compared to dodecylbenzene, potentially leading to a slower rate of biodegradation.
Aerobic Biodegradation Pathways: A Shared Mechanism
The aerobic biodegradation of linear alkylbenzenes, including both dodecylbenzene and this compound, proceeds through a well-established general pathway initiated by the oxidation of the alkyl chain. This process is primarily carried out by a diverse range of bacteria[1][5].
The initial and rate-limiting step is the enzymatic attack on the terminal methyl group of the alkyl chain (ω-oxidation) by monooxygenases, forming a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid. The resulting phenylalkanoic acid then undergoes a series of β-oxidation cycles, shortening the alkyl chain by two carbon units at a time[6][7]. This sequence of reactions continues until the chain is sufficiently shortened, leading to the formation of sulfophenylcarboxylic acids (SPCs) in the case of LAS degradation[6][7]. Ultimately, the benzene ring is cleaved, typically by dioxygenase enzymes, leading to complete mineralization to carbon dioxide and water[5][8].
Caption: Generalized aerobic biodegradation pathway for long-chain alkylbenzenes.
Comparative Biodegradability: Insights from Available Data
Direct, side-by-side comparative studies on the biodegradation rates of pure this compound and dodecylbenzene are scarce in publicly available literature. However, we can infer their relative biodegradability from studies on linear alkylbenzene sulfonates (LAS) and other alkylbenzenes.
River die-away tests have indicated that alkylbenzenes are readily biodegradable, with reported half-lives for C10 to C13 isomers ranging from 1.7 to 11.4 days[4]. While a specific value for this compound (C15) is not provided, this suggests that it is also susceptible to biodegradation.
Studies on LAS have shown that higher-molecular-weight products (C13-C15) can biodegrade at a slower rate and to a lesser extent than their lower-molecular-weight counterparts at high concentrations[9]. This effect was observed to be concentration-dependent and could be mitigated by incremental addition of the substrate[10]. This suggests that under certain conditions, the longer alkyl chain of this compound may indeed lead to a slower biodegradation rate compared to dodecylbenzene. The principle of "distance," which states that a longer alkyl chain and a greater distance between the end of the chain and the phenyl group can lead to faster biodegradability, has also been noted for LAS[2].
| Compound | Alkyl Chain Length | Reported Biodegradation Information | Inferred Relative Biodegradability |
| Dodecylbenzene | C12 | A major component of readily biodegradable LAS. Half-lives of C10-C13 isomers in river water are 1.7-11.4 days[4]. | Generally considered to have a faster biodegradation rate. |
| This compound | C15 | Mentioned as a readily biodegradable alkylbenzene[4]. Higher molecular weight LAS (C13-C15) can show slower degradation at high concentrations[9]. | Likely readily biodegradable, but potentially at a slower rate than dodecylbenzene, especially at higher concentrations. |
Experimental Protocol: Assessing Ready Biodegradability (Based on OECD 301)
To experimentally determine and compare the biodegradability of this compound and dodecylbenzene, a standardized "ready biodegradability" test, such as those outlined in the OECD 301 guidelines, is recommended[11][12][13]. The Manometric Respirometry Test (OECD 301F) is particularly suitable for poorly soluble substances[14][15].
Objective: To determine the ultimate aerobic biodegradability of this compound and dodecylbenzene by measuring oxygen consumption.
Materials:
-
Test Substances: this compound, Dodecylbenzene (high purity).
-
Reference Substance: Sodium benzoate or aniline (as a positive control to check inoculum activity).
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral Medium: Prepared as per OECD 301 guidelines.
-
Manometric Respirometer: e.g., a closed-bottle system with pressure sensors.
-
Ancillary Equipment: Glassware, magnetic stirrers, incubator.
Experimental Workflow:
Caption: Experimental workflow for assessing ready biodegradability using manometric respirometry.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare the mineral salt medium as specified in the OECD 301 guideline. This ensures that the microorganisms have all the necessary inorganic nutrients for growth and that the test substance is the sole source of carbon.
-
Inoculum Preparation: Collect fresh activated sludge and process it as per the guideline to obtain a homogenous microbial inoculum. The inoculum provides a diverse microbial community to carry out the degradation.
-
Test Vessel Setup:
-
Test Flasks: To a series of flasks, add the mineral medium and the test substance (this compound or dodecylbenzene) to achieve a final concentration that yields sufficient oxygen demand (typically 2-5 mg/L). Due to their low water solubility, the substances may need to be added directly or with the aid of a carrier solvent (with appropriate solvent controls)[16].
-
Reference Flasks: Prepare flasks with the reference compound (e.g., sodium benzoate) to validate the viability and activity of the inoculum.
-
Blank Flasks: Prepare flasks containing only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms, which will be subtracted from the test and reference flasks.
-
-
Incubation: Seal the flasks and place them in the manometric respirometer. Incubate at a constant temperature (20-25°C) in the dark for 28 days. The darkness prevents photosynthetic activity that could produce oxygen.
-
Data Collection: The respirometer will continuously measure the consumption of oxygen over the 28-day period.
-
Calculation of Biodegradation:
-
Calculate the theoretical oxygen demand (ThOD) for each test substance based on its elemental composition.
-
The percentage of biodegradation is calculated as the measured oxygen consumption (corrected for the blank) divided by the ThOD.
-
-
Interpretation of Results: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period[11][12].
Conclusion
Based on the available evidence, both this compound and dodecylbenzene are expected to be biodegradable under aerobic conditions. However, the longer alkyl chain and greater hydrophobicity of this compound may result in a slower rate of biodegradation compared to dodecylbenzene, particularly at higher environmental concentrations. The principle of ω-oxidation followed by β-oxidation of the alkyl chain is the common metabolic pathway for both compounds.
For definitive comparative data, a standardized ready biodegradability test, such as the OECD 301F, should be conducted. Such studies are essential for accurate environmental risk assessments and for guiding the development of more environmentally benign chemical products. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals in this field.
References
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Kodaikal, S. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. American Pharmaceutical Review. Retrieved from [Link]
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Biobased Economy. (2013). Report on current relevant biodegradation and ecotoxicity standards. Retrieved from [Link]
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CONCAWE. (2021). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). CONCAWE Report No. 16/21. Retrieved from [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
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Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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- Polesel, F., Libonati Brock, A., Stibany, F., Smith, K., Schäffer, A., Kästner, M., & Trapp, S. (2018). Untangling the biodegradation of hydrophobic chemicals in OECD and novel tests using a unified modelling approach. SETAC Europe 28th Annual Meeting - Abstract book.
- León, V. M., Sáez, G., & Gómez-Parra, A. (2002). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Toxicology and Chemistry, 21(1), 10-16.
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A Comparative Guide to the Environmental Persistence of Linear (Pentadecylbenzene) vs. Branched Alkylbenzenes
Abstract
Alkylbenzenes are a critical class of organic compounds widely used as precursors for surfactants, particularly in detergents and cleaning agents. Their environmental fate is a subject of significant scientific scrutiny. This guide provides an in-depth comparison of the environmental persistence of two major types of alkylbenzenes: linear alkylbenzenes (LABs), represented by pentadecylbenzene, and the historically used, highly-branched alkylbenzenes (BABs). We will explore how molecular structure dictates biodegradability, present comparative persistence data, and detail a standardized experimental protocol for assessing aerobic biodegradability. The core finding is that the linear structure of this compound allows for rapid microbial degradation, whereas the complex branching of BABs creates significant steric hindrance to enzymatic action, leading to high environmental persistence.
The Decisive Role of Molecular Structure in Biodegradation
The environmental persistence of an organic compound is fundamentally linked to its susceptibility to microbial degradation. For alkylbenzenes, the key structural determinant is the configuration of the alkyl side chain. This distinction became critically important in the mid-1960s when the detergent industry transitioned from persistent BABs to the more environmentally benign LABs.[1][2][3]
This compound: A Model for Rapidly Degradable Linear Alkylbenzenes (LABs)
This compound is a representative long-chain LAB, featuring a 15-carbon linear alkyl group attached to a benzene ring. Its straightforward structure is readily recognized and metabolized by common environmental microorganisms.[4][5]
The primary aerobic degradation pathway for LABs is initiated by a terminal oxidation (ω-oxidation) of the alkyl chain, followed by sequential beta-oxidation (β-oxidation).[6][7] This process systematically shortens the alkyl chain, eventually leading to the formation of sulfophenyl carboxylates (SPCs) which are further degraded through cleavage of the aromatic ring.[6][8] This efficient metabolic sequence results in the rapid and often complete mineralization of the compound into carbon dioxide and water.[7][9] Consequently, LABs exhibit low persistence in the environment, with high removal rates observed in wastewater treatment plants and natural aquatic systems.[10][11]
Branched Alkylbenzenes (BABs): A Legacy of Persistence
In contrast, BABs, such as those derived from tetrapropylene, possess highly branched alkyl chains. These structures often feature quaternary carbon atoms—carbon atoms bonded to four other carbon atoms. This complex branching creates significant steric hindrance, effectively blocking the microbial enzymes (alkane hydroxylases) that initiate the oxidative attack.[12][13]
This "metabolic blocking" prevents the initiation of the efficient β-oxidation pathway. Degradation, if it occurs at all, is significantly slower and often incomplete.[14] This recalcitrance led to the widespread environmental accumulation of BAB-derived surfactants (known as Alkylbenzene Sulfonates or ABS) in the mid-20th century, causing persistent foaming in rivers and groundwater.[2] This environmental issue directly prompted the global shift to LAB-based detergents.[1][2]
Caption: Comparison of initial aerobic biodegradation steps for linear vs. branched alkylbenzenes.
Quantitative Comparison of Environmental Persistence
The structural differences between LABs and BABs translate into dramatically different environmental residence times. Persistence is often quantified by metrics such as half-life (the time required for 50% of the substance to degrade) and the extent of ultimate biodegradation (mineralization) over a set period.
| Parameter | This compound (Linear) | Branched Alkylbenzenes | Environmental Matrix | Reference |
| Primary Biodegradation Half-Life | < 1 day | Weeks to Months | River Water with Sediment | [9] |
| Ultimate Biodegradation (28 days) | > 60% (Readily Biodegradable) | < 40% (Persistent) | Aerobic Aquatic Media | [14][15] |
| Wastewater Treatment Removal | > 98% (Activated Sludge) | 27-80% (Process Dependent) | Municipal Sewage | [10][11][16] |
Standardized Protocol for Assessing Aerobic Biodegradability: OECD 301F
To provide a standardized framework for evaluating the environmental persistence of chemical substances, organizations like the Organisation for Economic Co-operation and Development (OECD) have established rigorous testing guidelines. The OECD 301F Manometric Respirometry Test is a cornerstone method for determining ready biodegradability.[17][18]
This test measures the oxygen consumed by a microbial inoculum as it metabolizes the test substance in a sealed vessel over 28 days.[17][19] The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance. A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test.[15]
Causality in Experimental Design
The OECD 301F protocol is designed to be a self-validating system through the inclusion of critical controls:
-
Blank Control: Contains only the microbial inoculum and mineral medium. This measures the baseline respiration of the microorganisms, which is subtracted from the test vessels.
-
Reference Control: Contains a readily biodegradable substance like sodium benzoate. This validates the viability and activity of the microbial inoculum. The test is only valid if the reference substance degrades as expected (>60% in 14 days).[15]
-
Toxicity Control: Contains the test substance and the reference substance. This determines if the test substance is inhibitory to microbial activity at the tested concentration. If degradation in this vessel is significantly lower than in the reference control, the test substance is toxic, and a low biodegradation result cannot be attributed solely to persistence.[15]
Step-by-Step Experimental Workflow
-
Preparation of Inoculum: Collect activated sludge from a municipal wastewater treatment plant. Prepare a supernatant by settling or light centrifugation to remove coarse particles.
-
Preparation of Test Medium: Prepare a mineral salt medium containing essential nutrients (e.g., nitrogen, phosphorus) to support microbial growth.
-
Vessel Setup: For each condition (Test Substance, Blank, Reference, Toxicity), set up replicate sealed respirometer flasks.
-
Add a defined volume of mineral medium.
-
Add the microbial inoculum.
-
Add the test substance to achieve a concentration that yields a ThOD of 50-100 mg/L.[17] For the respective controls, add sodium benzoate or a combination.
-
Add a CO2 absorbent (e.g., potassium hydroxide solution) in a separate cup within the flask to trap the evolved carbon dioxide.[19]
-
-
Incubation: Place the sealed flasks in a temperature-controlled incubator (typically 22 ± 2°C) with continuous stirring for 28 days.[19]
-
Measurement: A manometric sensor on each flask continuously measures the pressure drop resulting from oxygen consumption. This data is automatically logged.
-
Calculation: The cumulative oxygen consumption is corrected by subtracting the value from the blank control. The percentage of biodegradation is calculated as:
-
% Biodegradation = (O₂ consumed [mg/L] / ThOD [mg/L]) x 100
-
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
Conclusion and Outlook
The comparative assessment unequivocally demonstrates that this compound, as a representative linear alkylbenzene, is readily biodegradable and poses a low risk of environmental persistence. In stark contrast, branched alkylbenzenes are recalcitrant to microbial degradation due to steric hindrance imposed by their molecular structure, making them highly persistent pollutants.
This guide underscores a fundamental principle in environmental science and green chemistry: molecular structure is the primary determinant of a chemical's environmental fate. The historical shift from BABs to LABs serves as a successful case study in designing chemicals for degradation. For researchers and professionals in drug development and chemical manufacturing, these principles are paramount for creating effective products that do not impose a long-term burden on the environment. Future work should continue to focus on structure-activity relationships to predict and minimize the environmental persistence of novel chemical entities.
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inter-laboratory study on the quantification of pentadecylbenzene
An Inter-Laboratory Study on the Quantification of Pentadecylbenzene: A Comparative Guide to Establishing Analytical Consensus
In the realm of analytical chemistry, the ability to achieve consistent and accurate quantification of specific compounds across multiple laboratories is paramount for regulatory compliance, product quality control, and collaborative research. This compound (C₂₁H₃₆), a long-chain alkylbenzene, finds application in the production of detergent alkylates and can serve as a chemical marker in various industrial and environmental contexts.[1][2] The inherent variability in analytical methodologies, instrumentation, and laboratory practices, however, can lead to significant discrepancies in reported concentrations. This guide provides a framework for an inter-laboratory study designed to compare and harmonize the quantification of this compound, thereby enhancing the reliability and comparability of analytical data.
The Imperative for Inter-Laboratory Consensus
Inter-laboratory studies are crucial for validating analytical methods and assessing the proficiency of participating laboratories.[3] The variability in results between different laboratories, known as reproducibility, can be surprisingly large if not controlled. For instance, a study on extractables from medical devices found that results from different laboratories could differ by as much as 240%, highlighting the substantial impact of the analytical method on overall variability.[4] Establishing a consensus on the quantification of this compound is therefore essential for any industry relying on this compound as a quality or performance indicator.
Core Analytical Approaches for this compound Quantification
The choice of analytical technique is a critical factor influencing accuracy, precision, and sensitivity. For this compound, a non-polar aromatic hydrocarbon, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely adopted method due to its high resolution and structural confirmation capabilities.[5][6][7][8][9][10] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when dealing with complex matrices or when derivatization is not desirable.[1][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS offers unparalleled selectivity and sensitivity for volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the resulting ions.
Causality Behind Experimental Choices in GC-MS:
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal. This choice is dictated by the non-polar nature of this compound, ensuring good chromatographic peak shape and resolution based on the principle of "like dissolves like."
-
Injection Mode: A split/splitless inlet is typically used. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.
-
Temperature Programming: A programmed temperature ramp (e.g., starting at a lower temperature and gradually increasing) is essential to ensure the elution of this compound as a sharp peak while separating it from other components in the sample.
-
Ionization Mode: Electron Ionization (EI) is the standard for generating reproducible mass spectra that can be compared against spectral libraries for confident identification.
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol to minimize extraneous sources of variation. The following workflow is proposed for the quantification of this compound.
Caption: Proposed workflow for the inter-laboratory study on this compound quantification.
Experimental Protocol: Standardized GC-MS Analysis
The following is a detailed, step-by-step methodology that should be adopted by all participating laboratories to ensure consistency.
1. Sample Preparation:
-
Allow the provided sample vial to equilibrate to room temperature.
-
Prepare a series of calibration standards using a certified reference material of this compound. The concentration range should bracket the expected concentration in the test samples.
-
Prepare a quality control (QC) sample at a mid-range concentration.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation. Key ions for this compound (m/z): 91, 105, 288.[5]
3. Data Acquisition and Processing:
-
Inject the calibration standards to generate a calibration curve. The curve must have a coefficient of determination (R²) ≥ 0.995.
-
Analyze the QC sample to ensure it is within ±15% of the known value.
-
Inject the blinded test samples in triplicate.
-
Quantify the this compound concentration in the test samples using the calibration curve.
Performance Evaluation and Data Comparison
The collected data will be statistically analyzed to assess the performance of the method and the participating laboratories. The evaluation will be based on internationally recognized standards such as ISO 13528.[3][13]
Caption: Logical relationship for data analysis and performance evaluation in the inter-laboratory study.
Data Summary and Comparison
The results from the participating laboratories would be compiled into a table for clear comparison. Hypothetical data for a sample with a target concentration of 100 µg/mL is presented below.
| Laboratory ID | Reported Conc. (µg/mL) - Rep 1 | Reported Conc. (µg/mL) - Rep 2 | Reported Conc. (µg/mL) - Rep 3 | Mean Conc. (µg/mL) | Intra-Lab RSD (%) | z-Score |
| Lab 1 | 98.5 | 101.2 | 99.8 | 99.8 | 1.36% | -0.15 |
| Lab 2 | 105.6 | 104.2 | 106.1 | 105.3 | 0.93% | 0.82 |
| Lab 3 | 92.1 | 94.5 | 93.3 | 93.3 | 1.31% | -1.29 |
| Lab 4 | 115.3 | 112.8 | 114.1 | 114.1 | 1.10% | 2.45 |
| Lab 5 | 101.1 | 100.5 | 102.3 | 101.3 | 0.91% | 0.19 |
| ... | ... | ... | ... | ... | ... | ... |
| Robust Mean | 102.4 | |||||
| Reproducibility (RSD) | 7.5% |
-
Intra-Lab RSD (Repeatability): Measures the precision within a single laboratory.
-
Reproducibility (RSD): Measures the precision between laboratories.
-
z-Score: A measure of a laboratory's performance. A |z-score| ≤ 2 is generally considered satisfactory.
Conclusion and Path Forward
This guide outlines a comprehensive framework for conducting an . By adhering to a standardized analytical protocol based on GC-MS, participating laboratories can contribute to the establishment of a consensus value and a validated method. The results of such a study will not only provide a clear picture of the current state of analytical variability but also pave the way for improved accuracy and consistency in the quantification of this important industrial chemical. The ultimate goal is to provide researchers, scientists, and drug development professionals with a reliable analytical foundation for their work.
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A Comparative Guide to Catalysts for Pentadecylbenzene Synthesis: Enhancing Efficiency and Selectivity
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Pentadecylbenzene, a linear alkylbenzene (LAB), serves as a crucial precursor in the synthesis of various specialty chemicals, including surfactants and lubricant additives. The primary route to its synthesis is the Friedel-Crafts reaction, either through the alkylation of benzene with a C15 olefin (e.g., 1-pentadecene) or the acylation of benzene with pentadecanoyl chloride followed by reduction. The choice of catalyst is a critical determinant of reaction efficiency, product selectivity, and overall process sustainability. This guide provides an in-depth comparison of different catalytic systems for this compound synthesis, supported by experimental insights to inform your selection process.
Understanding the Synthetic Pathways
The synthesis of this compound predominantly follows two Friedel-Crafts pathways: alkylation and acylation. The choice between these routes often depends on the desired isomer purity and the avoidance of certain side reactions.
Friedel-Crafts Alkylation
This direct approach involves the reaction of benzene with a long-chain olefin, such as 1-pentadecene, in the presence of an acid catalyst. The primary challenge in this method is controlling the position of the phenyl group attachment on the alkyl chain. Due to carbocation rearrangements, a mixture of isomers is often formed. The most desired product for many applications is the linear isomer, where the benzene ring is attached to the terminus of the alkyl chain.
Friedel-Crafts Acylation
This two-step route begins with the acylation of benzene with pentadecanoyl chloride to form pentadecanoylbenzene. The resulting ketone is then reduced to yield this compound. A key advantage of this method is the avoidance of carbocation rearrangements, leading to a single, linear product. However, it involves an additional reduction step, which can add to the process complexity and cost.
Catalytic Systems: A Head-to-Head Comparison
The performance of a catalyst in this compound synthesis is judged on several key metrics:
-
Conversion: The percentage of the limiting reactant (e.g., 1-pentadecene) that is consumed.
-
Selectivity: The percentage of the converted reactant that forms the desired product (this compound) and, more specifically, the desired linear isomer.
-
Activity: The rate at which the reaction proceeds.
-
Stability and Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
Here, we compare the three major classes of catalysts employed for this synthesis: traditional Lewis acids, solid acid catalysts (zeolites), and ionic liquids.
Traditional Lewis Acids (e.g., AlCl₃, HF)
Historically, strong Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been the catalysts of choice for Friedel-Crafts reactions.
Mechanism: These catalysts function by activating the alkylating or acylating agent to generate a highly electrophilic species (a carbocation or an acylium ion) that then attacks the benzene ring.
Performance:
-
Activity: Very high, often leading to rapid reactions at or near room temperature.
-
Conversion: Typically high, approaching 100% under optimized conditions.
-
Selectivity: A significant drawback is poor selectivity in alkylation reactions due to extensive carbocation rearrangements, leading to a complex mixture of branched isomers. In acylation, selectivity for the linear product is excellent.
-
Drawbacks: These catalysts are highly corrosive, moisture-sensitive, and generate a large amount of hazardous waste, posing significant environmental and handling challenges. Catalyst separation from the product mixture can also be problematic.
Expert Insight: While effective for acylation, the use of traditional Lewis acids for the direct alkylation to produce linear this compound is generally avoided in modern, green chemistry-focused applications due to the lack of isomer control and significant environmental concerns.
Solid Acid Catalysts: The Rise of Zeolites
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing Brønsted and/or Lewis acid sites. They have emerged as a promising class of heterogeneous catalysts for linear alkylbenzene synthesis.
Mechanism: The alkylation reaction occurs within the pores of the zeolite. The acidic sites protonate the olefin to form a carbocation, which then alkylates the benzene. The shape-selective nature of the zeolite pores can influence the formation of specific isomers.
Performance:
-
Activity and Conversion: Zeolites like Y, Beta (BEA), and Mordenite (MOR) have shown high activity and conversion rates for the alkylation of benzene with long-chain olefins.[1][2][3] Conversions of 1-dodecene (a close analog to 1-pentadecene) can reach nearly 100% under optimized conditions.[3]
-
Selectivity: This is the key advantage of zeolites. The pore structure can sterically hinder the formation of bulky, branched isomers and favor the formation of the more linear 2-phenylalkane.[4][5] For instance, desilicated MOR zeolites have demonstrated a selectivity of up to 70% for 2-phenyldodecane.[3]
-
Stability and Reusability: Zeolite catalysts are generally stable and can be regenerated by calcination to remove coke deposits.[5] However, deactivation due to pore blockage by bulky products can be a concern.[5][6]
Expert Insight: The choice of zeolite type and its modification are critical. Large-pore zeolites like FAU, BEA, and MOR are preferred for accommodating the long alkyl chains.[3] Post-synthetic modifications, such as desilication, can create a hierarchical pore structure, improving diffusion and enhancing both activity and selectivity.[3]
Data Presentation: Performance of Zeolite Catalysts in Linear Alkylbenzene Synthesis
| Catalyst | Reactant | Temperature (°C) | Pressure (bar) | Conversion (%) | 2-Phenyl Isomer Selectivity (%) | Reference |
| H-Mordenite (MOR) | Benzene + 1-Dodecene | 140 | 20 | >95 | ~35 | [3] |
| Desilicated H-MOR | Benzene + 1-Dodecene | 140 | 20 | ~100 | ~70 | [3] |
| H-Beta (BEA) | Benzene + 1-Dodecene | 140 | 20 | ~80 | ~30 | [3] |
| Desilicated H-Beta | Benzene + 1-Dodecene | 140 | 20 | >90 | ~35 | [3] |
| USY | Benzene + 1-Dodecene | 140 | 20 | ~90 | ~24 | [3] |
Ionic Liquids: The "Green" Homogeneous Alternative
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are often touted as "green" alternatives to traditional volatile organic solvents and corrosive acids.
Mechanism: Lewis or Brønsted acidic ionic liquids can activate the alkylating or acylating agent in a manner similar to traditional homogeneous catalysts. The reaction occurs in the liquid phase, but the non-volatile nature of the IL allows for easier product separation.
Performance:
-
Activity and Conversion: Acidic ionic liquids, such as those based on chloroaluminates or sulfonic acids, have demonstrated high catalytic activity for the alkylation of benzene with long-chain olefins like 1-dodecene.[7][8][9] Yields of monosubstituted alkylbenzenes can be high, for example, 85.9% with [Bmim]Br-AlCl₃ under optimized conditions.[7]
-
Selectivity: While offering high conversion, controlling the isomer distribution remains a challenge, similar to traditional homogeneous catalysts. However, some studies suggest that the choice of IL can influence selectivity.[8]
-
Stability and Reusability: A major advantage of ionic liquids is their potential for recyclability. After reaction, the organic product can often be separated by simple decantation or extraction, and the IL can be reused. However, catalyst deactivation and leaching can occur.
Expert Insight: The acidity and composition of the ionic liquid are crucial for its catalytic performance. While they offer advantages in terms of handling and potential for recycling over traditional Lewis acids, achieving the high isomer selectivity offered by shape-selective zeolites in the synthesis of linear this compound remains an area of active research. For Friedel-Crafts acylation, ionic liquids have shown excellent performance, providing high yields in a more environmentally benign reaction medium.[10][11][12]
Experimental Protocols
Representative Protocol for Zeolite-Catalyzed Alkylation of Benzene with 1-Pentadecene
Objective: To synthesize this compound with high conversion and selectivity for the linear isomer using a solid acid catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Pentadecene
-
H-Mordenite (or other suitable zeolite), activated
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by heating under a flow of dry nitrogen or air at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: A high-pressure batch or fixed-bed flow reactor is charged with the activated zeolite catalyst.
-
Reactant Addition: A mixture of benzene and 1-pentadecene (typically with a high molar ratio of benzene to olefin, e.g., 10:1, to minimize olefin oligomerization) is introduced into the reactor.
-
Reaction Conditions: The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the desired reaction temperature (e.g., 140-180 °C). The reaction is allowed to proceed for a specified time with vigorous stirring.
-
Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 1-pentadecene and the selectivity to different this compound isomers.
-
Catalyst Regeneration: The used catalyst can be washed with a solvent like toluene and then calcined to burn off any deposited coke, allowing for its reuse.
Visualizing the Catalytic Process
Caption: Workflow for Zeolite-Catalyzed this compound Synthesis.
Caption: High-Level Comparison of Catalyst Performance Metrics.
Conclusion and Recommendations
The selection of an optimal catalyst for this compound synthesis is a trade-off between activity, selectivity, cost, and environmental impact.
-
For high selectivity towards the linear isomer and environmentally friendly processing, zeolites, particularly large-pore versions like modified H-Mordenite, are the catalysts of choice for the direct alkylation route. The shape-selective nature of these heterogeneous catalysts offers a distinct advantage in controlling the product isomer distribution.[3][4]
-
Ionic liquids present a promising alternative to traditional Lewis acids, especially for the Friedel-Crafts acylation route, where they can provide high yields in a recyclable, non-volatile medium. [10][11][12] Further research is needed to enhance their selectivity in direct alkylation for the production of linear this compound.
-
Traditional Lewis acids like AlCl₃, while highly active, are increasingly being replaced due to their poor selectivity in alkylation and significant environmental and handling drawbacks.
For researchers and developers aiming for a green and efficient synthesis of linear this compound, the exploration of tailored zeolite catalysts offers the most promising path forward. The ability to tune the pore structure and acidity of these materials provides a powerful tool for optimizing both conversion and selectivity, paving the way for more sustainable chemical manufacturing processes.
References
- Mayerová, J., et al. (2009). Alkylation of toluene with 1-octene over various zeolite and mesoporous catalysts.
- Pereira, C. S. M., et al. (2024).
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.
- Nishimura, Y., et al. (2018). Heterogeneous Friedel–Crafts Alkylation. Industrial Arene Chemistry, 281-306.
- Wang, J.-J., et al. (2017). Toward industrial catalysis of zeolite for linear alkylbenzene synthesis: A mini review.
- Nishimura, Y., et al. (2018).
- Song, Y., et al. (2000).
- Al-Khattaf, S., et al. (2014). Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites.
- Riemer, T., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 237-245.
- Royal Society of Chemistry. (n.d.).
- Wang, J.-J., et al. (2017). Toward Industrial Catalysis of Zeolite For Linear Alkylbenzene Synthesis, A Mini Review.
- Zhang, Z., et al. (2007). Continuous Alkylation of Benzene and 1-Dodecene Catalyzed by Ionic Liquid in CO 2 Media. Petrochemical Technology, 36(1), 35-39.
- Wang, Y., et al. (2021). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. Catalysis Science & Technology, 11(18), 6149-6159.
- Liu, D., et al. (2004). Alkylation of Benzene with Hexene Catalyzed by Ionic Liquid.
- Riemer, T., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 237-245.
- Riemer, T., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 237-245.
- Yong-sheng, Z., et al. (2009). Alkylization of Benzene with 1-Dodecene Catalyzed by Brønsted Acidic Ionic Liquids. CNKI.
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A Senior Application Scientist's Guide to the Cross-Validation of Pentadecylbenzene Analytical Methods: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain alkylbenzenes such as pentadecylbenzene, the choice of analytical methodology is a critical decision that directly impacts data quality, reliability, and the overall efficiency of the workflow. This guide provides an in-depth, objective comparison of two of the most powerful and widely adopted analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Drawing upon established scientific principles and field-proven insights, this document will delve into the theoretical underpinnings, practical considerations, and comparative performance of these methods, equipping you with the necessary knowledge to make an informed decision for your specific application.
The Analytical Challenge: this compound
This compound is a long-chain alkylbenzene, a class of aromatic hydrocarbons characterized by a benzene ring attached to a linear alkyl chain.[1] These compounds are of significant interest in various fields, from environmental monitoring, where they serve as markers for wastewater contamination, to industrial applications as precursors in the synthesis of surfactants.[1] Accurate and precise quantification of this compound is paramount for these applications.
From a chemical standpoint, this compound (C₂₁H₃₆, Molar Mass: 288.51 g/mol ) possesses properties that make it amenable to analysis by both GC-MS and HPLC.[2][3][4] Its notable characteristics include a high boiling point (373 °C) and low vapor pressure, coupled with its non-polar nature.[2][3] These properties are key determinants in the selection and optimization of the analytical method.
Methodological Showdown: GC-MS vs. HPLC
The fundamental difference between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) lies in the mobile phase used to transport the analyte through the chromatographic column.[5] GC employs an inert gas, while HPLC utilizes a liquid solvent mixture.[5] This distinction dictates the types of compounds that are best suited for each technique and influences various aspects of the analysis, from sample preparation to detection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[5] The high operating temperatures of the GC system vaporize the sample, allowing for separation based on boiling point and polarity as it interacts with the stationary phase within the column.[5] For this compound, its ability to be volatilized without degradation makes it an excellent candidate for GC-MS analysis. The coupling with a mass spectrometer provides highly specific and sensitive detection, enabling confident identification and quantification.[6]
Why GC-MS for this compound?
-
High Chromatographic Resolution: Capillary GC columns offer exceptional separation efficiency, leading to sharp peaks and the ability to resolve complex mixtures of alkylbenzenes.[7]
-
Sensitive and Specific Detection: Mass spectrometry provides unambiguous identification based on the mass-to-charge ratio of fragmented ions, a significant advantage when dealing with complex matrices.
-
Established Methodology: GC-MS is a well-established and robust technique for the analysis of long-chain alkylbenzenes in various sample types.[1][8]
High-Performance Liquid Chromatography (HPLC): The Versatility of the Liquid Phase
HPLC is an incredibly versatile technique suitable for a broad range of analytes, including non-volatile and thermally labile compounds.[5][9] Separation is achieved based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase.[10] For this compound, a reversed-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is the most appropriate approach.
Why Consider HPLC for this compound?
-
Ambient Temperature Analysis: HPLC operates at or near room temperature, eliminating the risk of thermal degradation for sensitive compounds.[5] While this compound is thermally stable, this feature makes HPLC a valuable alternative.
-
Broader Applicability: The same HPLC system can be used for a wider variety of compounds, including polar and non-polar analytes, by simply changing the column and mobile phase.[9]
-
Simplified Sample Preparation: In some cases, sample preparation for HPLC can be less complex than for GC-MS, particularly for liquid samples.[6]
Comparative Performance: A Data-Driven Analysis
The choice between GC-MS and HPLC should be guided by a thorough evaluation of their performance characteristics for the specific analyte and matrix . The following table summarizes the expected performance of each technique for the analysis of this compound, based on data from the analysis of similar long-chain alkylbenzenes and general principles of chromatography.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Linearity (R²) | > 0.999[8] | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. The high specificity of MS detection in GC-MS often contributes to superior linearity. |
| Sensitivity (LOD/LOQ) | Low µg/L to ng/L range | Mid to high µg/L range | GC-MS typically offers higher sensitivity for volatile compounds due to efficient sample introduction and the low background noise of mass spectrometric detection. HPLC sensitivity is detector-dependent, with UV detection being common but less sensitive than MS for this class of compounds. |
| Precision (%RSD) | < 10% | < 5% | Both methods can provide excellent precision. The automated nature of modern HPLC systems often leads to slightly better injection precision. |
| Accuracy (% Recovery) | 80-120% | 85-115% | Accuracy is highly dependent on the sample preparation method. Both techniques can achieve high accuracy with appropriate extraction and cleanup procedures. |
| Analysis Time | ~15-30 minutes[8] | ~10-20 minutes | While individual run times can be comparable, GC oven cooling times can increase the overall sequence time compared to HPLC. |
| Robustness | High | High | Both are robust techniques. GC columns can be more susceptible to contamination from non-volatile matrix components, requiring more frequent maintenance. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, it is imperative to follow well-defined and validated experimental protocols. The methodologies presented below are based on established practices and can be adapted to your specific laboratory instrumentation and sample matrices. The validation of these methods should be performed in accordance with ICH guidelines.[11][12][13][14][15]
GC-MS Methodology for this compound Analysis
This protocol is adapted from established methods for long-chain alkylbenzene analysis.[8]
1. Sample Preparation: a. For solid samples (e.g., sediment, tissue), perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and dichloromethane. b. For liquid samples (e.g., wastewater), a liquid-liquid extraction with a non-polar solvent is recommended. c. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. d. Add an internal standard (e.g., deuterated alkylbenzene) for accurate quantification.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms fused silica capillary column or equivalent.[8]
- Injector: Split/splitless injector at 280°C.
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5973 or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-500.
- Data Acquisition: Full scan mode.
HPLC Methodology for this compound Analysis
This protocol outlines a general reversed-phase HPLC method suitable for this compound.
1. Sample Preparation: a. Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter. c. Dilute the sample as necessary to fall within the linear range of the calibration curve.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1200 series or equivalent with a UV or PDA detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with 95:5 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector Wavelength: 210 nm (based on the UV absorbance of the benzene ring).
- Injection Volume: 10 µL.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and HPLC analysis of this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC analytical workflow for this compound.
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound. The choice between them is not a matter of one being definitively superior, but rather which is more fit-for-purpose based on your specific analytical needs.
-
Choose GC-MS when:
-
High sensitivity and specificity are paramount.
-
You need to analyze complex matrices where confident identification is crucial.
-
Your laboratory has established expertise and instrumentation for GC-MS analysis of volatile and semi-volatile compounds.
-
-
Choose HPLC when:
-
You are analyzing a relatively clean sample matrix.
-
You need a versatile instrument that can also be used for a wide range of non-volatile compounds.
-
Your primary concern is high sample throughput for routine analysis.
-
Ultimately, a thorough method validation should be performed for either chosen technique to ensure that it meets the required performance criteria for your intended application. By understanding the principles, strengths, and limitations of both GC-MS and HPLC, you can confidently select and implement the most appropriate analytical solution for your this compound analysis.
References
- Benchchem. Application Notes and Protocols for the Quantification of Long-Chain Alkylbenzenes.
- U.S. Geological Survey. (Date not specified). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link].
- Chemcasts. (Date not specified). Thermophysical Properties of this compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (Date not specified). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. Available at: [Link].
- LookChem. (Date not specified). This compound.
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Eganhouse, R. P. (1986). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263. Available at: [Link].
- Cheméo. (Date not specified). Chemical Properties of Benzene, pentadecyl- (CAS 2131-18-2).
-
Takada, H., & Ishiwatari, R. (1987). Determination of long-chain alkylbenzenes in environmental samples by argentation thin-layer chromatography/high-resolution gas chromatography and gas chromatography/mass spectrometry. Analytical Chemistry, 59(18), 2271-2275. Available at: [Link].
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
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- FooDB. (Date not specified). Showing Compound this compound (FDB019892).
- Drawell. (Date not specified). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
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Wikipedia. (Date not specified). Alkylbenzene. Available at: [Link].
-
National Institute of Standards and Technology. (Date not specified). Benzene, pentadecyl-. NIST Chemistry WebBook. Available at: [Link].
- Benchchem. (Date not specified). A Comparative Analysis of GC-MS and HPLC for the Quantification of 1,2,7-Trichloronaphthalene.
- Henry, R. A. (2010). Improving HPLC Column Selection and System Performance. Agilent Technologies.
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Agilent. (Date not specified). What is High-Performance Liquid Chromatography (HPLC)?. Available at: [Link].
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Thermo Fisher Scientific. (2015). Introduction to Ultra High Performance Liquid Chromatography Whiteboard Video. Available at: [Link].
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Reddit. (2014). HPLC vs GC for detecting Benzene. Available at: [Link].
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link].
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Pentadecylbenzene's Bioaccumulation Potential: A Comparative Analysis Against Other Hydrocarbons
A Technical Guide for Researchers in Environmental Science and Drug Development
Introduction: The Imperative of Understanding Bioaccumulation
In the realm of environmental risk assessment and the development of safe and effective pharmaceuticals, understanding a compound's potential to accumulate in living organisms is of paramount importance. Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure, can lead to concentrations within the organism that far exceed those in the environment. This phenomenon is a critical consideration as it can result in unforeseen toxicological effects, both for the organism itself and for predators higher up the food chain through biomagnification.[1]
This guide provides a comprehensive evaluation of the bioaccumulation potential of pentadecylbenzene, a long-chain alkylbenzene. As direct experimental data for this specific compound is limited, we will leverage estimations based on its physicochemical properties and draw comparisons with other well-studied hydrocarbons, including shorter-chain alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs). By examining the underlying mechanisms and established experimental protocols, this document aims to equip researchers with the knowledge to critically assess the environmental fate of this compound and similar molecules.
This compound: An Overview of its Bioaccumulation Profile
This compound (C₂₁H₃₆) is an aromatic hydrocarbon characterized by a benzene ring substituted with a fifteen-carbon alkyl chain. Its bioaccumulation potential is primarily dictated by its high lipophilicity, a property that describes its tendency to dissolve in fats, oils, and lipids.
A key indicator of lipophilicity is the octanol-water partition coefficient (Kow), which measures the ratio of a chemical's concentration in a mixture of octanol and water at equilibrium.[2] A high log Kow value suggests a greater affinity for fatty tissues and, consequently, a higher potential for bioaccumulation. For this compound, the estimated log Kow is a significant 9.42.[3]
This high log Kow value is a strong indicator that this compound is likely to partition from the aqueous environment into the lipid-rich tissues of aquatic organisms. The primary mechanisms of uptake in these organisms include absorption across respiratory surfaces like gills, dermal absorption, and ingestion of contaminated food or sediment.[4][5]
The Bioconcentration Factor (BCF) is a critical metric used to quantify the extent of a chemical's accumulation in an organism directly from the surrounding water. It is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state.[6] Based on its high log Kow, the BCF for this compound has been estimated to be around 3.[3] However, it is crucial to note that this is a calculated value. For comparison, the experimentally measured BCF for dodecylbenzene (a shorter-chain alkylbenzene) in bluegill sunfish is 35, which is considered indicative of moderate bioconcentration.[3] Given the longer alkyl chain of this compound, a higher BCF might be anticipated, suggesting that the estimated value of 3 could be an underestimation.
Comparative Analysis: this compound vs. Other Hydrocarbons
To contextualize the bioaccumulation potential of this compound, it is instructive to compare it with other classes of hydrocarbons for which more extensive experimental data exists.
Alkylbenzenes
The length of the alkyl chain plays a crucial role in the bioaccumulation of alkylbenzenes. Generally, as the alkyl chain length increases, so does the lipophilicity (and thus the log Kow), leading to a higher potential for bioaccumulation.[4] However, this relationship is not always linear, and factors such as metabolic transformation can significantly influence the actual BCF values.
For linear alkylbenzene sulfonates (LAS), a class of compounds structurally related to alkylbenzenes, experimental data shows that BCF values increase with the length of the alkyl chain. For instance, BCF values for C10 to C13 LAS in fathead minnows range from 2 to 987 L/kg.[7] Specifically, C10-C12 LAS analogues had BCF values below 211 L/kg, while the highest measured BCF of 987 L/kg was for a C13 LAS isomer.[7] Another study on Solea senegalensis reported a BCF of 17.2 L/kg for C10 LAS and a significantly higher BCF of 386.5 L/kg for C12 LAS.[8] This trend strongly suggests that this compound, with its C15 alkyl chain, would likely exhibit a BCF at the higher end of this range, or potentially even exceed it, pending experimental verification.
Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are a diverse group of hydrocarbons with varying structures and bioaccumulation potentials. Similar to alkylbenzenes, the bioaccumulation of PAHs is strongly correlated with their lipophilicity. High-molecular-weight PAHs, which are more hydrophobic, tend to have a greater potential for bioaccumulation.[3][4]
However, the bioaccumulation of PAHs is also heavily influenced by the metabolic capacity of the organism. Fish, for instance, possess a well-developed mixed-function oxygenase (MFO) system that can metabolize PAHs into more water-soluble forms, facilitating their excretion and thus reducing their bioaccumulation.[9] Invertebrates, such as mussels, have a much lower capacity for PAH metabolism, which can result in higher BCF values.[10]
For example, BCF values for anthracene, a three-ring PAH, in carp and fathead minnows have been reported to be above 2000 L/kg, with the highest value for female fathead minnows reaching 4973 L/kg.[11] In contrast, BCF values for phenanthrene, fluoranthene, and pyrene in polychaetes were all below 1000 L/kg.[11]
The following table summarizes the bioaccumulation potential of this compound in comparison to other selected hydrocarbons.
| Compound | Class | Log Kow | Experimental BCF (L/kg) | Organism | Bioaccumulation Potential |
| This compound | Alkylbenzene | 9.42 (estimated)[3] | 3 (estimated)[3] | - | Moderate to High (inferred) |
| Dodecylbenzene | Alkylbenzene | - | 35[3] | Bluegill Sunfish | Moderate |
| C10 LAS | Linear Alkylbenzene Sulfonate | - | 17.2[8] | Solea senegalensis | Low |
| C12 LAS | Linear Alkylbenzene Sulfonate | - | 386.5[8] | Solea senegalensis | Moderate |
| C13 LAS (2-phenyl) | Linear Alkylbenzene Sulfonate | - | 987[7] | Fathead Minnow | Moderate to High |
| Anthracene | PAH | 4.45 | >2000[11] | Carp, Fathead Minnow | High |
| Phenanthrene | PAH | 4.46 | <1000[11] | Polychaetes | Moderate |
| Benzo[a]pyrene | PAH | 6.04 | 7 - 910[11] | Aquatic Plants (Lemna gibba) | Variable |
Experimental Protocols for Bioaccumulation Assessment
To definitively determine the bioaccumulation potential of this compound, rigorous experimental studies are required. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline is the gold standard for determining the BCF of a substance in fish.[9] It involves two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water. The concentration of the substance in the fish tissue is measured at regular intervals until a steady state is reached (i.e., the concentration in the fish no longer increases).
-
Depuration Phase: The fish are then transferred to clean, uncontaminated water. The concentration of the test substance in their tissues is monitored over time to determine the rate of elimination.
The BCF can be calculated in two ways:
-
Steady-State BCF (BCFss): The ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.
-
Kinetic BCF (BCFk): Calculated from the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).
The choice of fish species is critical, with commonly used species including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).
EPA Test Method 100.3: Bioaccumulation in Sediment-Dwelling Benthic Invertebrates
For substances like this compound, which are expected to adsorb to sediment, this EPA test method is highly relevant. It assesses the bioaccumulation from sediment by the freshwater oligochaete, Lumbriculus variegatus.
The test involves a 28-day exposure of the organisms to contaminated sediment. After the exposure period, the organisms are transferred to clean sediment for a 24-hour gut-purging period to eliminate any ingested sediment that has not been assimilated. The concentration of the test substance in the organism's tissue is then measured.
The result is typically expressed as a Bioaccumulation Factor (BAF) or a Biota-Sediment Accumulation Factor (BSAF). The BAF relates the concentration in the organism to the concentration in the overlying water, while the BSAF relates the concentration in the organism to the concentration in the sediment.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Bioconcentration Factor (BCF) according to OECD Guideline 305.
Caption: Workflow for BCF determination using OECD 305.
Factors Influencing the Bioaccumulation of Hydrocarbons
Several factors can influence the extent to which hydrocarbons like this compound bioaccumulate in organisms:
-
Physicochemical Properties: As discussed, the high lipophilicity (log Kow) of this compound is the primary driver of its bioaccumulation potential. Other properties like water solubility and molecular size also play a role.
-
Organism-Specific Factors: The species of the organism, its lipid content, age, sex, and feeding habits can all affect bioaccumulation.[3] As mentioned, organisms with a higher metabolic capacity can often reduce the bioaccumulation of certain hydrocarbons.[9]
-
Environmental Conditions: Temperature, pH, and the presence of organic matter in the water and sediment can influence the bioavailability of hydrocarbons. For instance, hydrocarbons can bind to dissolved organic carbon, which may reduce their uptake by organisms.
Conclusion and Future Directions
Based on its high estimated log Kow and comparisons with other long-chain alkylbenzenes, this compound is predicted to have a moderate to high bioaccumulation potential. However, the lack of direct experimental data represents a significant knowledge gap.
To accurately assess the environmental risk posed by this compound, it is imperative that experimental studies following standardized guidelines, such as OECD 305 and EPA 100.3, are conducted. These studies will provide the necessary empirical data to validate the predictions and inform regulatory decisions.
Furthermore, future research should focus on the metabolic fate of this compound in various aquatic organisms. Understanding the extent to which it is biotransformed will provide a more complete picture of its persistence and potential for trophic transfer.
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A Comparative Analysis of Pentadecylbenzene in Marine Ecosystems: Bioaccumulation, Metabolism, and Analytical Methodologies
Introduction: Pentadecylbenzene as a Persistent Marine Contaminant
This compound is a member of the linear alkylbenzene (LAB) family of chemical compounds. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents.[1][2] Consequently, significant quantities of these compounds enter marine environments through industrial and domestic wastewater discharges.[1][3] While LAS are designed to be more biodegradable than their predecessors, their precursor LABs, including this compound, are hydrophobic and lipophilic. This chemical nature drives their tendency to partition from the water column into sediments and to bioaccumulate in the tissues of marine organisms.[4][5]
This guide provides a comparative analysis of this compound across different marine organisms. It explores the dynamics of its bioaccumulation and biomagnification, delves into the metabolic pathways involved in its degradation, discusses its toxicological implications, and details the analytical methodologies required for its quantification in biological matrices. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding the environmental fate and impact of this pervasive contaminant.
Bioaccumulation and Trophic Transfer
The accumulation of persistent organic pollutants (POPs) in marine life is a significant concern for ecosystem health.[6][7] Due to their long lifespans, high body fat content, and often high trophic position, many marine animals are susceptible to accumulating high concentrations of lipophilic compounds like this compound.[4][6]
Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. This process is particularly pronounced for hydrophobic compounds like this compound, which readily accumulate in the lipid-rich tissues of marine animals. Biomagnification is the subsequent increase in the concentration of a contaminant in organisms at successively higher levels in a food chain.[5] Apex predators, such as marine mammals, are therefore at the highest risk of accumulating toxic levels of these pollutants.[4][6]
The process begins with the uptake of this compound by organisms at lower trophic levels, such as phytoplankton and invertebrates, directly from contaminated water or sediment. These primary consumers are then eaten by fish, which are in turn consumed by larger predators like seals, dolphins, and toothed whales.[4] At each step, the concentration of the contaminant can increase, posing a threat to the health of top predators.[6]
While specific data for this compound is limited, studies on related compounds in UK waters have shown that fish species like sea bass, sprats, sardines, and mackerel tend to bioaccumulate higher levels of various contaminants.[8] This suggests these species may also be significant vectors for the transfer of this compound up the food web.
Table 1: Representative Contaminant Concentrations in Marine Biota
Note: Data for specific this compound concentrations are scarce. This table presents data for related persistent organic pollutants to illustrate the principle of bioaccumulation in different marine species.
| Contaminant Group | Species | Trophic Level | Mean Concentration (ng/kg whole weight) | Geographic Location |
| PCDD/Fs & PCBs | Sea Bass | 4 | 2.5 (WHO-TEQ) | UK/French Waters |
| PCDD/Fs & PCBs | Sprats | 3 | 2.0 (WHO-TEQ) | UK/French Waters |
| PCDD/Fs & PCBs | Mackerel | 4 | 68,000 (Sum of 12 PCNs) | UK/French Waters |
| PBDEs | Various Fish | 3-5 | 40 - 8,870 | UK Waters |
Source: Synthesized from Fernandes et al., 2015.[8]
Comparative Metabolism of Linear Alkylbenzenes
The persistence of this compound in an organism is determined by the rate at which it is metabolized and excreted. In marine environments, the initial breakdown of LABs is primarily carried out by microbial communities in seawater and sediment.[1][3] This process is slower in marine waters compared to freshwater systems.[9]
The primary metabolic pathway for LABs in aerobic bacteria involves the oxidation of the alkyl chain.[3][10] This process typically occurs through two main routes:
-
Omega (ω)-oxidation: Oxidation begins at the terminal methyl group of the alkyl chain.
-
Beta (β)-oxidation: Subsequent shortening of the alkyl chain by two-carbon units.
These initial oxidation steps result in the formation of sulfophenylcarboxylic acids (SPCs), which are more water-soluble intermediates that can then undergo cleavage of the aromatic ring.[3][10] While this pathway is well-documented for microorganisms, higher organisms like fish and invertebrates also possess enzymatic systems (e.g., cytochrome P450 monooxygenases) capable of metabolizing xenobiotics. It is hypothesized that these organisms follow a similar oxidative pathway to break down this compound, although specific research on this is limited. The efficiency of these metabolic processes can vary significantly between species, affecting the bioaccumulation potential.
Toxicological Effects on Marine Organisms
The accumulation of this compound and related compounds can lead to a range of sublethal toxicological effects in marine life.[11] Exposure to pollutants can induce oxidative stress, where the production of reactive oxygen species (ROS) overwhelms an organism's antioxidant defenses, leading to cellular damage.[2]
Studies on the effects of LAS on fish have demonstrated alterations in key biochemical indicators. For example, exposure of Oreochromis niloticus to sublethal concentrations of LAS resulted in significant impacts on protein levels and the activity of enzymes such as phosphatase and aspartate aminotransferase.[2] In invertebrates, contaminants found in antifouling paints, which can include LABs and their derivatives, have been shown to cause reduced growth, decreased feeding rates, and mortality in species like the harbor ragworm (Hediste diversicolor) and the common cockle (Cerastoderma edule).[12]
These toxicological impacts can have cascading effects on the health of individual organisms and, by extension, the stability of entire populations and marine ecosystems.[11]
Experimental Protocols: Quantification of this compound in Biota
Accurate quantification of this compound in marine organisms is essential for monitoring programs and risk assessments. The standard analytical approach involves solvent extraction followed by gas chromatography coupled with mass spectrometry (GC-MS).[13][14]
Step-by-Step Methodology
-
Sample Preparation and Homogenization:
-
Excise a target tissue sample (e.g., muscle, liver, blubber) from the organism. For smaller organisms, the entire body may be used.
-
Weigh the tissue sample accurately.
-
Homogenize the tissue sample completely using a high-speed blender or tissue homogenizer. For samples with high water content, lyophilization (freeze-drying) may be performed to obtain a dry weight basis.
-
Spike the homogenate with an appropriate internal standard (e.g., a deuterated or ¹³C-labeled analogue) to correct for matrix effects and variations in extraction efficiency.
-
-
Extraction of this compound:
-
Pressurized Liquid Extraction (PLE): This is a highly efficient method. Mix the homogenized sample with a drying agent like diatomaceous earth and pack it into a stainless-steel extraction cell.
-
Extract the sample with a non-polar solvent, such as a mixture of hexane and dichloromethane, at elevated temperature and pressure.
-
Soxhlet Extraction: A classic alternative where the sample is placed in a thimble and continuously extracted with a refluxing solvent for several hours.
-
Rationale: The lipophilic nature of this compound necessitates the use of non-polar solvents to efficiently extract it from the lipid-rich biological matrix. PLE is often preferred for its speed and reduced solvent consumption compared to traditional methods.[15]
-
-
Extract Cleanup and Fractionation:
-
The crude extract will contain co-extracted lipids and other interfering compounds that must be removed before instrumental analysis.
-
Gel Permeation Chromatography (GPC): This technique separates analytes from large molecules like lipids based on size.[15]
-
Solid-Phase Extraction (SPE): Use a silica gel or Florisil cartridge to remove polar interferences. Elute the target analytes with a sequence of solvents of increasing polarity.
-
Rationale: A thorough cleanup step is critical to prevent contamination of the GC-MS system and to reduce matrix-induced signal suppression or enhancement, ensuring accurate quantification.
-
-
Instrumental Analysis (GC-MS):
-
Concentrate the cleaned extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Inject a small volume (e.g., 1-2 µL) of the final extract into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). The temperature of the column is ramped up over time to elute compounds based on their boiling points and polarity.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for compound identification and quantification.
-
Rationale: GC-MS is the gold standard for this type of analysis due to its high sensitivity and selectivity, allowing for the confident identification and quantification of this compound even at trace levels.[16]
-
Conclusion
This compound, a remnant of widespread detergent production, represents a class of persistent organic pollutants that continue to pose a risk to marine ecosystems. Its lipophilic properties drive its accumulation in marine organisms, leading to potential biomagnification through the food web and culminating in high concentrations in apex predators. While metabolic pathways for its degradation exist, their efficiency varies across species, influencing the compound's persistence and toxic potential. Understanding the comparative dynamics of this compound uptake, metabolism, and toxicity across diverse marine taxa is crucial for assessing the health of our oceans and developing effective environmental management strategies. The analytical methods outlined here provide the robust framework necessary for the continued monitoring and study of this and other related contaminants.
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Validating Pentadecylbenzene as a Proxy for Anthropogenic Contamination: A Comparative Guide for Researchers
In the intricate field of environmental forensics and contaminant source tracking, the selection of appropriate chemical proxies is paramount to unraveling the complex signatures of human impact on our ecosystems. This guide provides an in-depth technical evaluation of pentadecylbenzene, a long-chain linear alkylbenzene (LAB), as a molecular marker for anthropogenic contamination, particularly from domestic and municipal wastewater. We will delve into the scientific rationale for its use, present a comparative analysis against other common proxies, and provide a detailed experimental protocol for its quantification in environmental matrices. This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for assessing environmental contamination.
The Imperative for Reliable Anthropogenic Markers
The escalating discharge of domestic and industrial effluents into aquatic and terrestrial environments necessitates the use of precise molecular tracers to identify and quantify the extent of contamination. An ideal proxy for anthropogenic waste should be specific to human activities, persistent enough to be detected in various environmental compartments, and readily quantifiable with standard analytical instrumentation. Linear alkylbenzenes, a group of synthetic aromatic compounds, have emerged as powerful indicators of sewage pollution due to their widespread use in the manufacturing of detergents.
This compound (C₁₅-LAB), a specific congener within the LAB family, offers a unique set of characteristics that make it a compelling candidate for a reliable sewage marker. Its presence in the environment is almost exclusively linked to the incomplete sulfonation process during the production of linear alkylbenzene sulfonate (LAS) surfactants, which are the primary active ingredient in household and industrial detergents.[1]
This compound: A Closer Look at a Key Indicator
The utility of this compound as a proxy stems from its journey from consumer products to the environment. Residual amounts of unsulfonated LABs, including this compound, are present in detergent formulations.[1] Upon use, these compounds enter the wastewater stream. While modern wastewater treatment plants (WWTPs) are designed to degrade LAS, the removal of the more hydrophobic and less water-soluble LABs can be incomplete. Consequently, these compounds are discharged in effluents and can accumulate in receiving waters, sediments, and sludge.
The chemical structure of this compound, with its long alkyl chain, confers a high degree of hydrophobicity. This property leads to its strong partitioning onto particulate matter and its subsequent deposition in sediments, making it an excellent marker for historical and ongoing sewage contamination in these matrices.
Comparative Analysis: this compound vs. Alternative Proxies
The selection of a suitable proxy depends on the specific research question, the environmental matrix, and the potential for confounding sources. Here, we compare this compound with other commonly used markers of anthropogenic contamination: caffeine and carbamazepine.
| Feature | This compound (C₁₅-LAB) | Caffeine | Carbamazepine |
| Source Specificity | High: Primarily from detergent manufacturing residues, strongly indicative of domestic and industrial wastewater. | High: Primarily from human consumption of coffee, tea, and other caffeinated products. A strong indicator of raw or undertreated sewage. | High: A pharmaceutical compound used as an anti-epileptic drug, indicating contamination from human excretion. |
| Environmental Persistence | Moderately Persistent: Aerobically biodegradable with a half-life of approximately 1-3 weeks in soil and water.[1][2] Anaerobic degradation is significantly slower.[3] | Low Persistence: Readily biodegradable in most environmental conditions. Its presence indicates recent contamination.[4][5][6] | High Persistence: Resistant to biodegradation and persists for long periods in the environment, making it a good marker for cumulative contamination.[4][5][6][7] |
| Analytical Methodology | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8][9] |
| Typical Environmental Concentrations | ng/g to µg/g in sediments | ng/L to µg/L in water | ng/L in water |
| Advantages | - Strong correlation with sewage sludge.[1] - Can be used to differentiate between raw and treated sewage based on isomer ratios. - Suitable for historical contamination assessment in sediments. | - Highly specific to human waste. - Indicates recent or ongoing contamination events. | - High persistence allows for tracking of contaminant plumes over long distances and time. - Not readily removed by conventional wastewater treatment.[9] |
| Disadvantages | - Potential for biodegradation under aerobic conditions can limit its use for tracking over long distances in water. | - Rapid degradation can lead to false negatives if sampling is not timely.[4][5][6] | - Lower concentrations can be challenging to detect without sensitive instrumentation. |
Logical Framework for Proxy Selection
The choice between this compound, caffeine, and carbamazepine is not mutually exclusive; in fact, a multi-proxy approach often provides the most comprehensive assessment of anthropogenic contamination. The following diagram illustrates a logical workflow for selecting the appropriate proxy based on the research objectives.
Caption: A decision workflow for selecting an appropriate anthropogenic contamination proxy.
Experimental Protocol for the Analysis of this compound in Sediment Samples
This protocol outlines a validated method for the extraction, cleanup, and quantification of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
1.1. Freeze-Drying and Homogenization: Sediment samples should be freeze-dried to a constant weight to remove moisture. The dried sediment is then sieved through a 2 mm mesh to remove large debris and homogenized by grinding with a mortar and pestle.
-
1.2. Surrogate Spiking: A known amount of a surrogate standard (e.g., 1-chloro-n-dodecane) is added to a pre-weighed aliquot (typically 10-20 g) of the homogenized sediment. The surrogate is used to monitor the efficiency of the extraction and cleanup process.
-
1.3. Accelerated Solvent Extraction (ASE): The spiked sediment is mixed with a drying agent (e.g., anhydrous sodium sulfate) and packed into an ASE cell. Extraction is performed using a suitable solvent system, such as a mixture of dichloromethane and hexane (1:1 v/v), at elevated temperature and pressure. This technique offers high extraction efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[10]
2. Extract Cleanup:
-
2.1. Sulfur Removal: Elemental sulfur, often present in anoxic sediments, can interfere with GC analysis. It can be removed by passing the extract through a column containing activated copper granules.
-
2.2. Solid-Phase Extraction (SPE): The extract is concentrated and subjected to cleanup using a silica gel or alumina SPE cartridge. This step removes polar interferences. The non-polar fraction containing the LABs is eluted with a non-polar solvent like hexane.
3. Instrumental Analysis (GC-MS):
-
3.1. Gas Chromatography: An Agilent 7890B GC system (or equivalent) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for the separation of the target analytes.
-
Oven Program: A typical temperature program starts at 60°C, ramps to 280°C at a rate of 10°C/min, and holds for 10 minutes.
-
Injector: Splitless injection is recommended for trace analysis.
-
-
3.2. Mass Spectrometry: An Agilent 5977A MSD (or equivalent) is operated in the electron ionization (EI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is employed.
-
Target Ions for this compound (C₁₅H₂₄): m/z 91 (base peak), 105, 212 (molecular ion).
-
-
3.3. Quantification: Quantification is performed using the internal standard method. A calibration curve is generated using a series of this compound standards of known concentrations. The concentration of this compound in the sample is calculated based on the response factor relative to the internal standard.
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Safety Operating Guide
Proper Disposal of Pentadecylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of chemical reagents. This guide provides essential, in-depth procedural information for the proper disposal of pentadecylbenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents; we aim to be your trusted partner in all aspects of laboratory operations.
This compound, an aromatic hydrocarbon, is recognized as an irritant affecting the skin, eyes, and respiratory system.[1][2] While it is a valuable compound in various research applications, its disposal requires a structured and informed approach to mitigate potential hazards. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and regulatory principles.
Immediate Safety and Handling Imperatives
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of this compound and to be equipped with the appropriate personal protective equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.
Core Hazard Profile
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation upon contact. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [1] |
| Chemical Class | Aromatic Hydrocarbon |
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the causality behind each choice explained.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To prevent contact with splashes or vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can lead to irritation.[3] |
| Body Protection | Laboratory coat or chemically resistant apron. | To protect underlying clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To minimize the inhalation of vapors that can cause respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[5] As this compound does not have a specific EPA hazardous waste code, it must be characterized based on its properties. Given its characteristics as an aromatic hydrocarbon and an irritant, it should be managed as a hazardous waste.
Waste Characterization and Segregation
Causality: Proper characterization is a legal requirement and ensures that the waste is handled by a facility capable of managing its specific hazards. Segregation prevents dangerous chemical reactions.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with aromatic hydrocarbons.
-
Do not mix this compound with other waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions.
-
Label the waste container as "Hazardous Waste" and include the name "this compound" and the date accumulation started.
Accumulation and Storage
Causality: Safe storage minimizes the risk of spills, fires, and exposure to personnel.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Maintain a log of the accumulated waste volume.
Arranging for Disposal
Causality: Hazardous waste must be transported and disposed of by a licensed and certified hazardous waste management company to ensure regulatory compliance and environmental protection.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Provide the EHS department with accurate information about the waste, including its name, quantity, and hazard characteristics.
-
The EHS department will schedule a pickup with a certified hazardous waste transporter.
Emergency Procedures: Managing this compound Spills
Accidents can happen, and a well-defined spill response plan is crucial for mitigating risks. The following steps provide a clear workflow for managing a this compound spill in a laboratory setting.
Spill Cleanup Workflow
Caption: Decision workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large (greater than 500 mL), poses a fire hazard, or is in a poorly ventilated area, evacuate the lab and notify your institution's EHS and security departments.[6][7]
-
Control Ignition Sources: If it is safe to do so, remove any potential sources of ignition from the area.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Use absorbent pads or booms to create a dike around the spill to prevent it from spreading.[7]
-
Absorb the Material: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: Seal the container of contaminated materials and label it as hazardous waste. Arrange for disposal through your EHS department.
Environmental Considerations and Fate of this compound
Understanding the environmental fate of a chemical reinforces the importance of proper disposal. This compound is expected to be immobile in soil.[1] While it has the potential to volatilize from water, this process may be significantly slowed by its tendency to adsorb to suspended solids and sediment.[1] Improper disposal could lead to long-term environmental contamination.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the integrity of your research and your institution.
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Regulations.gov. (n.d.). Fate Report for Case # P-20-0132. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-n-Pentadecylphenol, 90-95%. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentadecylbenzene
Welcome to your essential guide on the safe handling of Pentadecylbenzene. As researchers and developers, our primary commitment is to safety, which enables groundbreaking science. This document moves beyond a simple checklist, providing a deep, procedural understanding of Personal Protective Equipment (PPE) selection, use, and disposal when working with this specific aromatic hydrocarbon. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Part 1: Immediate Safety Briefing & Hazard Analysis
This compound (C₂₁H₃₆) is an aromatic hydrocarbon that, while not acutely toxic, presents significant irritant hazards upon contact.[1][2] Understanding these risks is the first step in mitigating them. The Globally Harmonized System (GHS) classifies this compound with the following hazards:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications are not mere labels; they are directives. Skin contact can lead to dermatitis, eye contact can cause significant discomfort and potential damage, and inhalation of aerosols or heated vapors can irritate the respiratory tract. Therefore, a comprehensive PPE strategy is not just recommended—it is mandatory for safe handling.
Table 1: this compound Hazard & PPE Summary
| Hazard ID | Hazard Statement | Required PPE for Mitigation |
| H315 | Causes skin irritation | Hand Protection: Chemical-resistant gloves (Viton® recommended). Body Protection: Laboratory coat. |
| H319 | Causes serious eye irritation | Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] |
| H335 | May cause respiratory irritation | Respiratory Protection: Generally not required under standard conditions with adequate ventilation. Required if generating aerosols or mists. |
Part 2: The Core Directive: Selecting Your Armor
The selection of PPE is a critical decision-making process based on the specific properties of the chemical and the nature of the task. Here, we dissect the causality behind each choice.
Eye and Face Protection: The First Line of Defense
Given its classification as a serious eye irritant (H319), direct contact with even a small amount of this compound can be harmful.
-
Routine Operations (e.g., weighing, transfers): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[3] These prevent accidental splashes from reaching the eyes during minor handling procedures.
-
High-Risk Operations (e.g., heating, sonicating, large-volume transfers): Chemical splash goggles are mandatory. Goggles form a protective seal around the eyes, offering superior protection from splashes and aerosols, which are more likely during energetic procedures.
Hand Protection: A Matter of Material Science
This compound is an aromatic hydrocarbon. This chemical class is known to degrade many common glove materials. The choice of glove is therefore the most critical aspect of your PPE ensemble.
Many standard laboratory gloves, such as nitrile and latex, offer poor resistance to aromatic hydrocarbons.[4][5][6][7] These materials can swell, lose tensile strength, and be quickly permeated, offering a false sense of security. Butyl rubber gloves are also not recommended for use with hydrocarbons.[2][8]
The most robust and appropriate choice for handling this compound and other aromatic hydrocarbons is Viton® (fluoroelastomer) .[9][10][11] Viton® demonstrates excellent resistance to these compounds, ensuring minimal permeation and degradation.[9][11]
Table 2: Glove Material Chemical Resistance for Aromatic Hydrocarbons
| Glove Material | Resistance Rating | Rationale & Causality |
| Nitrile | Poor | Aromatic hydrocarbons can cause significant swelling and rapid chemical breakthrough.[2][4][5][7] Not recommended for anything beyond incidental splash contact. |
| Latex (Natural Rubber) | Poor | Offers poor resistance to oils, greases, and organic solvents like aromatic hydrocarbons.[2][12] |
| Butyl | Poor | Degrades quickly upon contact with hydrocarbons.[8][10] While excellent for ketones and esters, it is unsuitable for this application. |
| Viton® (Fluoroelastomer) | Excellent | Specifically engineered for resistance to aromatic and chlorinated hydrocarbons.[9][10][11] Provides the highest level of protection for prolonged handling. |
Note: Always check the manufacturer's specific chemical resistance chart for the gloves you are using. Breakthrough time is the critical metric—the time it takes for the chemical to permeate the glove material.[13]
Body Protection: The Unseen Shield
A standard, buttoned laboratory coat is sufficient for protecting against incidental splashes on the arms and torso. For tasks with a higher risk of significant splashing, consider a chemical-resistant apron worn over the lab coat.
Respiratory Protection: When is it Necessary?
This compound has a very low vapor pressure, meaning it does not readily evaporate at room temperature to form a breathable vapor.[1] Therefore, in a well-ventilated laboratory, respiratory protection is typically not required for standard handling procedures at ambient temperature.
However, respiratory protection becomes essential under the following conditions:
-
Aerosol Generation: If you are sonicating, vortexing, or performing any task that creates a mist or aerosol.
-
Heating: If the substance is being heated, which will increase its vapor pressure.
-
Poor Ventilation: If working in an area with inadequate general or local exhaust ventilation (e.g., a fume hood).
If a respirator is deemed necessary, a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the correct choice.[14][15] It is a requirement under OSHA's Respiratory Protection Standard (29 CFR 1910.134) to establish a cartridge change schedule based on objective data to ensure the cartridges are replaced before breakthrough occurs.[16]
Part 3: Procedural Integrity: Use, Decontamination, and Disposal
Proper procedure ensures the protection afforded by PPE is not compromised.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: Fig 1. PPE Selection Workflow for this compound
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on eye protection (safety glasses or goggles).
-
If required, perform a fit-check and don your respirator.
-
Wash hands thoroughly.
-
Don Viton® gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off): The goal is to avoid self-contamination.
-
Remove gloves using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of them immediately in the designated hazardous waste container.
-
Remove the lab coat by rolling it outwards, without touching the exterior surface.
-
Remove eye protection.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: A Critical Final Step
PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly. Do not discard contaminated gloves, wipes, or other materials in the regular trash. [1][17]
-
Segregation: All contaminated disposable PPE must be segregated from general waste.
-
Containment: Place all contaminated items into a designated, closable, and leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal: The sealed container must be collected and disposed of by a licensed hazardous waste management company in accordance with EPA and local regulations.[1]
By adhering to these detailed protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
References
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Hazmat School. (2025, September 3). How to dispose of contaminated PPE. [Link]
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Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart. [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Decontamination. [Link]
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S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]
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International Sorbent Technology. Viton Chemical Compatibility Chart. [Link]
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National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals. [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
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Centers for Disease Control and Prevention (CDC). (2005, October 10). Guideline for the Decontamination of Chemical Protective Clothing and Equipment. [Link]
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OSHA Review, Inc. (2023, May 2). How to Dispose of Used Disposable PPE. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
